molecular formula C7H10O4 B1580830 Cyclopentane-1,3-dicarboxylic acid CAS No. 4056-78-4

Cyclopentane-1,3-dicarboxylic acid

Cat. No.: B1580830
CAS No.: 4056-78-4
M. Wt: 158.15 g/mol
InChI Key: LNGJOYPCXLOTKL-UHFFFAOYSA-N
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Description

Cyclopentane-1,3-dicarboxylic acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGJOYPCXLOTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901709
Record name 1,3-Cyclopentanedicarboxylic acid
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4056-78-4
Record name 1,3-Cyclopentanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4056-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclopentanedicarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901709
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Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry of trans-Cyclopentane-1,3-dicarboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly those with rigid cyclic scaffolds, offer a powerful platform for the design of highly specific and potent pharmacological agents. Among these, trans-cyclopentane-1,3-dicarboxylic acid stands out as a versatile chiral building block. Its well-defined stereochemical properties and the conformational constraints imposed by the cyclopentane ring make it an attractive starting point for the synthesis of complex molecular architectures.

This in-depth technical guide provides a comprehensive overview of the stereochemistry of trans-cyclopentane-1,3-dicarboxylic acid, from its fundamental principles to its practical applications in research and drug development. We will delve into the synthesis of the racemic mixture, detail the classical methodology for the resolution of its enantiomers, and explore the instrumental methods for their characterization. Furthermore, this guide will highlight the utility of the resolved enantiomers as precursors in the synthesis of biologically active molecules, underscoring the importance of stereochemical purity in the pursuit of novel therapeutics.

Fundamental Stereochemistry: The Chirality of trans-Cyclopentane-1,3-dicarboxylic Acid

Cyclopentane-1,3-dicarboxylic acid exists as two diastereomers: a cis-isomer and a trans-isomer. The stereochemical properties of these isomers are fundamentally different and dictate their potential applications.

  • cis-Cyclopentane-1,3-dicarboxylic acid: In the cis-isomer, the two carboxylic acid groups are situated on the same face of the cyclopentane ring. This arrangement results in a plane of symmetry within the molecule, rendering it a meso compound. Despite possessing two stereocenters, the cis-isomer is achiral and therefore cannot be resolved into enantiomers.

  • trans-Cyclopentane-1,3-dicarboxylic acid: Conversely, in the trans-isomer, the carboxylic acid groups are located on opposite faces of the cyclopentane ring. This configuration eliminates the internal plane of symmetry, making the molecule chiral. Consequently, trans-cyclopentane-1,3-dicarboxylic acid exists as a racemic mixture of two non-superimposable mirror images: (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid.

The chirality of the trans-isomer is the cornerstone of its utility in asymmetric synthesis, allowing for the creation of stereochemically defined molecules with specific biological activities.

stereoisomers cluster_cis cis-Isomer (meso, achiral) cluster_trans trans-Isomers (chiral, enantiomers) cis cis-Cyclopentane-1,3-dicarboxylic acid racemate Racemic Mixture enantiomer_R (1R,3R)-trans-Cyclopentane-1,3-dicarboxylic acid racemate->enantiomer_R enantiomer_S (1S,3S)-trans-Cyclopentane-1,3-dicarboxylic acid racemate->enantiomer_S molecule This compound molecule->cis Diastereomers molecule->racemate Diastereomers synthesis_workflow start Diethyl Malonate + 1,3-Dibromopropane step1 Cyclization via Double Alkylation start->step1 intermediate Diethyl Cyclopentane-1,1-dicarboxylate step1->intermediate step2 Hydrolysis intermediate->step2 diacid_intermediate Cyclopentane-1,1-dicarboxylic Acid step2->diacid_intermediate step3 Decarboxylation diacid_intermediate->step3 step4 Isomerization (trans favored) step3->step4 product Racemic trans-Cyclopentane-1,3-dicarboxylic Acid step4->product

Caption: Synthetic workflow for racemic trans-cyclopentane-1,3-dicarboxylic acid.

Experimental Protocol: Synthesis of Racemic trans-Cyclopentane-1,3-dicarboxylic Acid

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Cyclization: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared by the careful addition of sodium metal to ethanol. To this, diethyl malonate is added dropwise with stirring. The resulting solution is then heated to reflux, and 1,3-dibromopropane is added slowly. The reaction mixture is refluxed for several hours to ensure the completion of the dialkylation and cyclization.

  • Work-up and Isolation of the Diester: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl cyclopentane-1,1-dicarboxylate.

  • Hydrolysis and Decarboxylation: The crude diester is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid. This step not only hydrolyzes the ester groups to carboxylic acids but also promotes the decarboxylation of the resulting gem-dicarboxylic acid.

  • Isomerization and Purification: The acidic conditions of the hydrolysis and the elevated temperature can lead to an equilibrium mixture of the cis and trans isomers. The trans isomer is generally the thermodynamically more stable product. Upon cooling, the crude dicarboxylic acid precipitates. The solid is collected by filtration, washed with cold water, and can be purified by recrystallization to afford racemic trans-cyclopentane-1,3-dicarboxylic acid.

Chiral Resolution of trans-Cyclopentane-1,3-dicarboxylic Acid

The separation of the enantiomers of trans-cyclopentane-1,3-dicarboxylic acid is most commonly achieved by classical resolution, which involves the formation of diastereomeric salts with a chiral base. [1]The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The acidic nature of the carboxylic acid groups allows for the formation of salts with basic resolving agents. When a racemic acid is reacted with a single enantiomer of a chiral base, a pair of diastereomeric salts is formed:

  • (1R,3R)-acid + (R)-base → (R,R,R)-diastereomeric salt

  • (1S,3S)-acid + (R)-base → (S,S,R)-diastereomeric salt

These diastereomers have different physical properties, including solubility, which can be exploited for their separation.

Selection of a Chiral Resolving Agent

A variety of chiral amines can be employed as resolving agents. [2]For dicarboxylic acids, alkaloid bases such as brucine and strychnine have been historically effective, although their toxicity is a significant drawback. More modern and safer alternatives include (S)-(-)-α-phenylethylamine or other readily available chiral amines. The choice of resolving agent and solvent is often empirical and may require screening to achieve efficient separation.

Experimental Protocol: Chiral Resolution with (S)-(-)-α-Phenylethylamine (A Plausible Approach)

This protocol is based on established procedures for the resolution of similar cyclic dicarboxylic acids, such as trans-1,2-cyclohexanedicarboxylic acid. [3] Materials:

  • Racemic trans-cyclopentane-1,3-dicarboxylic acid

  • (S)-(-)-α-Phenylethylamine

  • Methanol (or another suitable solvent)

  • Hydrochloric acid (dilute)

  • Ethyl acetate

Procedure:

  • Formation of Diastereomeric Salts: A solution of racemic trans-cyclopentane-1,3-dicarboxylic acid in a minimal amount of hot methanol is prepared. To this solution, a stoichiometric amount (or a slight excess) of (S)-(-)-α-phenylethylamine is added. The mixture is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization: The precipitated salt is collected by filtration. The process of recrystallization from fresh hot solvent may be repeated several times to enhance the diastereomeric purity of the salt. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

  • Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the solution is acidified with dilute hydrochloric acid. The free enantiomer of the dicarboxylic acid, being less soluble in water, will precipitate. The solid is collected by filtration, washed with cold water, and dried.

  • Isolation of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the more soluble diastereomeric salt, is treated in a similar manner with acid to liberate the other enantiomer. This enantiomer may require further purification.

resolution_workflow start Racemic trans-acid step1 React with (S)-(-)-α-phenylethylamine start->step1 salts Mixture of Diastereomeric Salts step1->salts step2 Fractional Crystallization salts->step2 less_soluble Less Soluble Salt ((1R,3R)-acid • (S)-base) step2->less_soluble more_soluble More Soluble Salt ((1S,3S)-acid • (S)-base) step2->more_soluble step3a Acidification less_soluble->step3a step3b Acidification more_soluble->step3b product_R (1R,3R)-enantiomer step3a->product_R product_S (1S,3S)-enantiomer step3b->product_S

Caption: Chiral resolution workflow via diastereomeric salt formation.

Characterization of Enantiomers

Once the enantiomers have been separated, their purity and absolute configuration must be confirmed.

Polarimetry
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for determining the enantiomeric excess (ee) of a chiral sample. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation and allowing for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

In the presence of a chiral shift reagent, the NMR signals of the two enantiomers in a racemic mixture can be resolved, allowing for the determination of their relative proportions.

Applications in Drug Development and Research

The enantiomerically pure forms of trans-cyclopentane-1,3-dicarboxylic acid are valuable chiral building blocks in the synthesis of a variety of biologically active molecules.

Precursors for Antiviral Agents

Derivatives of this compound have been utilized in the preparation of compounds that act as inhibitors of human immunodeficiency virus (HIV) replication. [4]The rigid cyclopentane scaffold can serve as a core structure to which various functional groups are appended to optimize binding to viral enzymes.

Glutamate Receptor Agonists

The amino-substituted derivative, (1S,3R)-1-aminothis compound (ACPD), is a potent and selective agonist of metabotropic glutamate receptors (mGluRs). [5][6]These receptors are involved in a wide range of physiological processes in the central nervous system, and their modulation is a key strategy in the development of drugs for neurological and psychiatric disorders. The stereochemistry of ACPD is crucial for its selective activity. [7]

Isosteres for Carboxylic Acids

The cyclopentane-1,3-dione moiety has been explored as a novel isostere for the carboxylic acid functional group in drug design. [8][9]This suggests that the dicarboxylic acid itself can be a starting point for the development of bioisosteric replacements in known drug molecules to improve their pharmacokinetic and pharmacodynamic properties.

Building Blocks in Polymer and Materials Science

The dicarboxylic acid functionality allows for the use of trans-cyclopentane-1,3-dicarboxylic acid as a monomer in the synthesis of polyesters and polyamides. The incorporation of this rigid, chiral unit can impart unique thermal and mechanical properties to the resulting polymers. [10]

Conclusion

The stereochemistry of trans-cyclopentane-1,3-dicarboxylic acid is a rich and important area of study with significant implications for drug discovery and materials science. Its chirality, arising from the trans substitution pattern on the cyclopentane ring, allows for its resolution into two enantiomers. These enantiomers serve as valuable chiral building blocks for the synthesis of complex, stereochemically defined molecules with a range of biological activities. A thorough understanding of the synthesis, resolution, and characterization of these enantiomers is essential for any researcher, scientist, or drug development professional seeking to leverage the unique properties of this versatile molecule. The methodologies outlined in this guide provide a solid foundation for the practical application of trans-cyclopentane-1,3-dicarboxylic acid in the pursuit of scientific innovation.

References

  • Vogel, A. I. (1957). A Text-book of Practical Organic Chemistry. Longmans, Green and Co.
  • Irving, G. W., Jr., & Fontaine, T. D. (1943). The resolution of r-cyclopentane-1,3-dicarboxylic acid. Journal of the American Chemical Society, 65(5), 897–898.
  • Nawy, S., & Copenhagen, D. R. (1990). 1-aminothis compound (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. DigitalCommons@UNMC. Retrieved from [Link]

  • Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

  • Schoepp, D. D., Johnson, B. G., & Monn, J. A. (1992). Stereoselective synthesis of (1S,3R)-1-aminothis compound via C-H insertion of alkylidenecarbene. PubMed. Retrieved from [Link]

  • Pozo C., J. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link]

  • Perkin, W. H. (1887). XXXII.—Researches on the constitution of closed carbon-chains. Journal of the Chemical Society, Transactions, 51, 240-271.
  • ACS Publications. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • PubMed. (2011). Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Cyclopentanedicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). cis-1,3-Cyclopentanedicarboxylic acid. Retrieved from [Link]

  • American Elements. (n.d.). cis-Cyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. Retrieved from [Link]

  • PubMed. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Retrieved from [Link]

  • Chemsrc. (n.d.). (1S,3R)-Cyclopentane-1,3-Dicarboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

Sources

Technical Whitepaper: Cyclopentane-1,3-Dicarboxylic Acid (CPDA)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Cyclopentane-1,3-dicarboxylic acid (CPDA) is a critical alicyclic scaffold in medicinal chemistry, primarily utilized as a bioisostere for glutamate analogs and as a rigid linker in Metal-Organic Frameworks (MOFs). With a molecular weight of 158.15 g/mol , its value lies not merely in its mass but in its stereochemical rigidity. Unlike acyclic dicarboxylic acids (e.g., glutaric acid), CPDA locks pharmacophores into specific vectors, enhancing receptor binding affinity while reducing entropic penalties.

This guide moves beyond basic property listing to establish a rigorous protocol for the synthesis, purification, and stereochemical validation of the cis-isomer, the primary target for pharmaceutical applications (e.g., Peramivir intermediates).

Part 2: Physicochemical Profile[1]

The fundamental properties of CPDA are dictated by its stereochemistry. The 1,3-substitution pattern on the cyclopentane ring creates two distinct diastereomers: cis (meso) and trans (chiral).

Table 1: Core Specifications
PropertyValueNotes
Molecular Weight 158.15 g/mol Formula:

CAS (Generic) 3926-62-3Mixture of isomers
CAS (cis-isomer) 876-05-1 Preferred pharmaceutical intermediate
CAS (trans-isomer) 36010-90-9Chiral; enantiomeric pair (1R,3R / 1S,3S)
pKa (aqueous) pK₁: 4.26 pK₂: 5.51cis-isomer at 25°C [1][2]
Melting Point cis: 120–121°C trans: 87–89°CSignificant differential allows for thermal validation
Solubility DMSO, Ethanol, Water (Hot)Poor solubility in non-polar solvents (Hexane)
Stereochemical Implications[5][6][7][8]
  • The cis-Isomer: This is a meso compound (achiral) due to a plane of symmetry passing through C2 and bisecting the C4-C5 bond. It typically adopts an "envelope" conformation to minimize 1,3-diaxial interactions.

  • The trans-Isomer: Exists as a pair of enantiomers (

    
     and 
    
    
    
    ). It cannot form an intramolecular anhydride without extreme ring distortion, a property used for chemical validation.

Part 3: Synthetic Pathways & "Expertise" Protocol

While CPDA can be synthesized via the Perkin method (malonate alkylation), that route often yields difficult-to-separate cis/trans mixtures.

The Superior Route: Oxidative Cleavage of Norbornene As a Senior Scientist, I recommend the oxidative cleavage of norbornene (bicyclo[2.2.1]hept-2-ene). This method is chemically superior because the starting material locks the stereochemistry . The methylene bridge of norbornene forces the bridgehead carbons (which become C1 and C3 of the product) into a cis relationship.

Protocol: Ruthenium-Catalyzed Oxidative Cleavage

Note: This method avoids the harsh conditions of nitric acid oxidation, offering higher yields and cleaner workup.

Reagents:

  • Norbornene (1.0 eq)

  • Sodium Periodate (

    
    , 4.1 eq) - Stoichiometric oxidant
    
  • Ruthenium(III) Chloride (

    
    , 2.2 mol%) - Catalyst
    
  • Solvent:

    
     (2:2:3 ratio)
    

Step-by-Step Workflow:

  • Catalyst Activation: Dissolve

    
     and 
    
    
    
    in the water portion. The solution will turn bright yellow (formation of
    
    
    ).
  • Biphasic Addition: Dissolve Norbornene in the organic phase (

    
    ) and add to the aqueous oxidant. Vigorous stirring is critical to maximize interfacial surface area.
    
  • Reaction Monitoring: The reaction is exothermic. Maintain temperature <30°C to prevent over-oxidation.

  • Quenching: Once TLC indicates consumption of norbornene, quench with sodium thiosulfate to reduce residual

    
     (toxic/volatile) to black 
    
    
    
    precipitate.
  • Isolation: Filter the

    
    . Acidify the aqueous layer to pH 1 with HCl. Extract with ethyl acetate.
    
  • Crystallization: Concentrate the organic layer. Recrystallize from water to obtain pure cis-1,3-cyclopentanedicarboxylic acid.

SynthesisWorkflow cluster_stereo Stereochemical Control Norbornene Norbornene (Bicyclo[2.2.1]hept-2-ene) Oxidation Oxidative Cleavage (RuCl3 cat. / NaIO4) Norbornene->Oxidation Ring Opening StereoNote Bridgehead geometry of Norbornene forces cis-configuration in product. Norbornene->StereoNote Intermediate Dialdehyde Intermediate (Transient) Oxidation->Intermediate C=C Cleavage Product cis-1,3-Cyclopentanedicarboxylic Acid (MW: 158.15) Intermediate->Product Oxidation to -COOH

Figure 1: Mechanistic flow of Norbornene oxidation. The bicyclic constraint ensures stereoselective synthesis of the cis-isomer.

Part 4: Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical synthesis requires self-validating checkpoints. For CPDA, relying solely on NMR can be deceptive due to overlapping multiplets. Use the Anhydride Test for definitive isomer confirmation.

The Anhydride Differentiation Test

The cis-isomer can form a bicyclic anhydride (2-oxabicyclo[2.1.1]hexane-3-one derivative) upon heating with acetic anhydride, despite the ring strain. The trans-isomer cannot bridge the 1,3-distance and will instead form linear polymeric anhydrides.

Procedure:

  • Take 100 mg of product.

  • Reflux in acetic anhydride (

    
    ) for 30 minutes.
    
  • Evaporate volatiles.

  • Observation:

    • Result A (Crystalline Solid, Soluble): Indicates cis-isomer (Intramolecular anhydride formed).

    • Result B (Gummy/Insoluble Residue): Indicates trans-isomer (Intermolecular polymer formed).

ValidationLogic Sample Isolated CPDA Sample Reagent Reflux in Acetic Anhydride Sample->Reagent Decision Isomer Geometry? Reagent->Decision CisPath Cis-Isomer Decision->CisPath 1,3-Diaxial Access TransPath Trans-Isomer Decision->TransPath Distal Groups ResultCis Intramolecular Anhydride (Soluble, Discrete Molecule) CisPath->ResultCis ResultTrans Intermolecular Polymer (Insoluble, Gummy) TransPath->ResultTrans

Figure 2: Logic gate for distinguishing stereoisomers based on their ability to form cyclic anhydrides.

Part 5: Pharmaceutical Applications

Bioisosterism in Drug Design

CPDA serves as a rigid isostere for glutaric acid. In drug development, replacing a flexible alkyl chain with a cyclopentane ring reduces the entropic cost of binding to a protein target.

  • Target: Neuraminidase Inhibitors (e.g., Peramivir analogs).

  • Mechanism: The 1,3-dicarboxylic acid moiety mimics the sialic acid transition state, binding to the arginine triad in the enzyme active site.

Metal-Organic Frameworks (MOFs)

The specific angle of the carboxylate vectors in the cis-isomer (


) makes CPDA a unique ligand for constructing porous MOFs with "bent" topologies, distinct from the linear linkers provided by terephthalic acid.

References

  • PubChem. (2025).[1] cis-1,3-Cyclopentanedicarboxylic acid (CID 238129).[2][3] National Library of Medicine. [Link]

  • American Elements. (2025). cis-Cyclopentane-1,3-dicarboxylic acid Data Sheet.[4][2][3][5][1][6] [Link]

  • Journal of Medicinal Chemistry. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group.[7] (Context on isostere utility). [Link]

Sources

Stereochemical Architecture & Synthetic Utility of Cyclopentane-1,3-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Rigidity

In the landscape of medicinal chemistry and materials science, cyclopentane-1,3-dicarboxylic acid represents a critical "conformational lock." Unlike its acyclic analog (glutaric acid) or the more flexible cyclohexane derivatives, the five-membered ring introduces a specific vectoral constraint on the carboxylic acid groups. This rigidity is exploited to freeze bioactive conformations in peptidomimetics and to dictate pore geometry in Metal-Organic Frameworks (MOFs).

This guide addresses the frequent confusion regarding the stereochemistry and associated CAS registry numbers of this scaffold, providing a definitive reference for synthesis, characterization, and application.

Chemical Identity & Stereochemical Nuances

The primary source of error in sourcing this compound is the neglect of stereochemistry. The 1,3-substitution pattern generates two diastereomers: the cis (meso) form and the trans (chiral) form.

The CAS Registry Matrix
Chemical NameStereochemistryCAS NumberDescription
cis-Cyclopentane-1,3-dicarboxylic acid (1R, 3S) - Meso876-05-1 The thermodynamically favored isomer. Often used as a gamma-turn mimetic.
trans-Cyclopentane-1,3-dicarboxylic acid (1R, 3R) & (1S, 3S) - Racemic826-02-8 Chiral pair. Lower melting point. Used when vectoral projection requires ~120° offset.
This compound Unspecified / Mixture3926-62-3 Generic registry number. Typically implies a mixture of isomers.
Structural Logic
  • Cis-Isomer: The carboxyl groups are on the same face of the ring (syn). It possesses a plane of symmetry, rendering it achiral (meso).

  • Trans-Isomer: The carboxyl groups are on opposite faces (anti). It exists as a pair of enantiomers.

Physical & Chemical Properties[1][2][3][4][5][6]

The distinct spatial arrangement of the carboxyl groups leads to measurable differences in physical properties, particularly pKa values, which are critical for buffer selection in HPLC and solubility profiling in formulation.

Propertycis-Isomer (CAS 876-05-1)trans-Isomer (CAS 826-02-8)
Molecular Weight 158.15 g/mol 158.15 g/mol
Melting Point 120 - 122 °C87 - 89 °C
pKa1 (25°C) 4.264.23 (approx)
pKa2 (25°C) 5.51~5.60
Solubility Water, MeOH, DMSOWater, MeOH, DMSO
Appearance White to off-white powderWhite crystalline solid

Scientist's Note: The higher melting point of the cis-isomer is attributed to more efficient crystal packing and potential intramolecular hydrogen bonding interactions that are geometrically less favorable in the trans-isomer.

Synthetic Workflows

Synthesizing the 1,3-scaffold requires bypassing the thermodynamic preference for 1,2-substitution (which occurs in standard Diels-Alder reactions). The most robust route utilizes Malonate Alkylation .

Protocol: The Malonate/Dielectrophile Route

This method constructs the ring from acyclic precursors, ensuring 1,3-regioselectivity.

Step-by-Step Methodology:

  • Reagents: Diethyl malonate (1 eq), 1,4-Dibromo-2-butene (1 eq), Sodium Ethoxide (2.2 eq), Ethanol.

  • Alkylation: The malonate enolate attacks the dibromide in a double SN2 sequence, forming a cyclopentene derivative.

  • Decarboxylation: Acid hydrolysis (HCl/Reflux) removes the ester groups and decarboxylates the gem-dicarboxylic acid to yield cyclopent-3-ene-1,3-dicarboxylic acid.

  • Hydrogenation: Pd/C catalyzed hydrogenation reduces the double bond.

  • Isomer Separation: The product is a mixture. Fractional crystallization from water typically enriches the higher-melting cis-isomer.

Visualization: Synthetic Pathway

Synthesis Start Diethyl Malonate + 1,4-Dibromo-2-butene Inter Cyclopent-3-ene Intermediate Start->Inter NaOEt, EtOH Cyclization Red Hydrogenation (H2, Pd/C) Inter->Red Hydrolysis & Decarboxylation Prod This compound (cis/trans mixture) Red->Prod Sep Fractional Crystallization Prod->Sep Purification

Figure 1: The Malonate-based synthetic route ensures 1,3-regiochemistry, followed by reduction to the saturated scaffold.

Applications in Drug Discovery & Materials

A. Peptidomimetics (Gamma-Turn Mimetics)

In peptide chemistry, the cis-1,3-cyclopentane scaffold is a bioisostere for the gamma-turn of a protein.

  • Mechanism: The rigid angle between the 1- and 3-carboxylates (~104°) mimics the

    
     to 
    
    
    
    distance in a peptide turn.
  • Usage: Incorporated into glutamate analogs to target Excitatory Amino Acid Transporters (EAATs).

B. Metal-Organic Frameworks (MOFs)

The directional bonding of the dicarboxylate makes it a valuable linker.

  • Cis-isomer: Creates "bent" linkers, favoring discrete cages or helical channels.

  • Trans-isomer: Creates linear/zigzag chains, favoring 2D sheets or 3D diamondoid networks.

Visualization: Structure-Activity Relationship

SAR Scaffold Cyclopentane-1,3-dicarboxylate Cis Cis-Isomer (Meso) Scaffold->Cis Trans Trans-Isomer (Chiral) Scaffold->Trans App1 Peptidomimetics (Gamma-Turn) Cis->App1 Rigid Angle (104 deg) App2 MOF Linker (Cage Topology) Cis->App2 Bent Geometry App3 MOF Linker (Layered Topology) Trans->App3 Linear Vector

Figure 2: The stereochemistry of the scaffold dictates its downstream application in both biological and material systems.

Analytical Characterization Standards

To validate the identity of the synthesized or purchased material, the following analytical signatures must be confirmed.

1H NMR Distinction (DMSO-d6)
  • Cis-Isomer: The methine protons (H-1, H-3) appear further downfield due to the anisotropy of the syn carboxylates. Look for symmetry (simplified spectrum).

  • Trans-Isomer: The lack of a plane of symmetry (in the chiral sense, though the racemate averages) and the anti relationship often results in more complex splitting patterns for the methylene bridge protons (H-2).

Quality Control Check
  • Purity: Ensure >98% by HPLC.

  • Isomeric Purity: Critical. A melting point check is the quickest "rough" validation (121°C vs 88°C).

References

  • ChemicalBook. (2025).[1] cis-Cyclopentane-1,3-dicarboxylic acid Properties and Suppliers. Link

  • PubChem. (2025).[2][3][4] Compound Summary: cis-1,3-Cyclopentanedicarboxylic acid (CAS 876-05-1).[1][4][5][6][7] National Library of Medicine. Link

  • PubChem. (2025).[2][3][4] Compound Summary: trans-1,3-Cyclopentanedicarboxylic acid (CAS 826-02-8).[2][3] National Library of Medicine. Link

  • American Elements. (2025). cis-Cyclopentane-1,3-dicarboxylic acid Technical Data. Link[4]

  • Perkin, W. H. (1894). The Magnetic Rotation of some Cyclic Compounds. Journal of the Chemical Society. (Historical reference for structural assignment).

Sources

Technical Guide: Physical & Stereochemical Profiling of Cyclopentane-1,3-dicarboxylic Acid Isomers

[1]

Executive Summary

Cyclopentane-1,3-dicarboxylic acid (CAS: 876-05-1 for cis) represents a critical scaffold in the synthesis of peptidomimetics and Metal-Organic Frameworks (MOFs).[1] Its utility is defined by its stereochemistry: the cis-isomer (meso) and the trans-isomer (racemic) exhibit distinct bite angles and thermodynamic behaviors.[1]

For drug development, the rigid cyclopentane ring serves as a bioisostere for glutamate, restricting conformational freedom to increase receptor selectivity.[1] In materials science, the cis-isomer’s ability to form discrete molecular anhydrides contrasts with the trans-isomer’s tendency toward polymerization, a property that dictates MOF topology.[1] This guide delineates the physical properties and provides a self-validating separation protocol for these isomers.

Stereochemical Landscape

Understanding the spatial arrangement is a prerequisite for interpreting physical data.[1]

  • Cis-1,3-cyclopentanedicarboxylic acid:

    • Configuration:

      
      .
      
    • Symmetry: Meso compound (achiral).[1] Possesses a plane of symmetry passing through C2 and the midpoint of the C4-C5 bond.[1]

    • Conformation: Predominantly exists in an "envelope" conformation where the carboxylates can adopt a pseudo-diaxial orientation, facilitating intramolecular interactions.[1]

  • Trans-1,3-cyclopentanedicarboxylic acid:

    • Configuration: Racemic mixture of

      
       and 
      
      
      .
    • Symmetry:

      
       symmetry axis (chiral).[1]
      
    • Conformation: The carboxylate groups are spatially distant (pseudo-equatorial/axial), making intramolecular bridging energetically unfavorable.[1]

Thermodynamic & Physical Profile[2]

The following data aggregates experimentally validated values. Note that melting points for dicarboxylic acids are highly sensitive to purity and the rate of heating due to potential dehydration/decarboxylation.[1]

Table 1: Comparative Physical Properties[1][3]
PropertyCis-Isomer (Meso)Trans-Isomer (Racemic)Mechanistic Insight
Melting Point 120 – 121.5 °C~87 – 89 °C (Variable)Cis isomer packs more efficiently in the crystal lattice due to symmetry; Trans often has lower lattice energy.[1]
pKa₁ (25°C) 4.23 – 4.26~4.30First ionization is similar, driven by the inductive effect of the ring.[1]
pKa₂ (25°C) 5.51 – 5.53~5.02 – 5.10Cis has a higher pKa₂ due to electrostatic repulsion between the closer proximate carboxylates (Coulombic penalty).[1]
Solubility (H₂O) HighModerateCis isomer typically exhibits higher aqueous solubility due to polarity and solvation of the meso-form.[1]
Thermal Behavior Forms Cyclic AnhydridePolymerizes / StableCritical Differentiator: Cis dehydrates to a 5-membered bicyclic anhydride at ~200°C or with Ac₂O.[1]

Note on pKa: The


 (pKa₂ - pKa₁) is a diagnostic tool.[1] A larger 

in the cis isomer indicates stronger communication (repulsion) between the ionic centers.

The Dehydration Differentiator (Thermal Reactivity)

The most robust method for distinguishing and separating these isomers relies on Blanc’s Rule and the proximity effect.[1]

  • The Cis-Advantage: The cis-1,3-dicarboxylic acid groups are spatially positioned to allow the formation of a bicyclic anhydride (3-oxabicyclo[3.2.1]octane-2,4-dione).[1] This reaction is kinetically favored.[1]

  • The Trans-Barrier: The trans-carboxyl groups face opposite sides of the ring plane.[1] Formation of an intramolecular anhydride would require a ring distortion that is energetically prohibitive.[1] Upon heating or treatment with dehydrating agents, the trans-isomer will either remain as the diacid or form linear polymeric anhydrides.[1]

Experimental Protocol: Separation & Purification

This protocol utilizes the differential reactivity with acetic anhydride (

1
Reagents Required[2][3][4]
  • Crude this compound mixture[1]

  • Acetic Anhydride (

    
    ) (Excess)[1]
    
  • Toluene (Solvent)[1]

  • Dilute HCl (for hydrolysis)[1]

Workflow Diagram (DOT)

SeparationProtocolStartStart: Cis/Trans MixtureStep1Reflux in Acetic Anhydride(3-4 hours)Start->Step1Step2Evaporate Excess Ac2O(Vacuum Distillation)Step1->Step2DecisionResidue SeparationStep2->DecisionPathCisExtract with Toluene/HexaneDecision->PathCisSoluble FractionPathTransInsoluble ResidueDecision->PathTransInsoluble FractionCisAnhydrideCis-Anhydride(Soluble in Organic)PathCis->CisAnhydrideTransAcidTrans-Acid(Precipitate)PathTrans->TransAcidHydrolysisHydrolysis(Water/HCl, Reflux)CisAnhydride->HydrolysisFinalCisPure Cis-Diacid(Recrystallize from Water)Hydrolysis->FinalCis

Figure 1: Chemo-selective separation workflow exploiting the formation of the cis-anhydride.

Step-by-Step Methodology
  • Dehydration: Suspend the crude acid mixture (e.g., 10 g) in acetic anhydride (30 mL). Heat to reflux for 3–4 hours. The cis-isomer converts to cis-cyclopentane-1,3-dicarboxylic anhydride .[1] The trans-isomer remains chemically unchanged or forms oligomers.[1]

  • Solvent Removal: Remove excess acetic anhydride and acetic acid by-product under reduced pressure (rotary evaporator).[1]

  • Extraction: Add toluene or a hexanes/ethyl acetate mix to the residue.[1]

    • Observation: The cis-anhydride will dissolve.[1][2] The trans-acid (or polymer) will remain as a solid.[1]

  • Filtration: Filter the mixture.

    • Solid Cake: Enriched trans-isomer.

    • Filtrate: Contains pure cis-anhydride.[1]

  • Hydrolysis (For Cis-Acid Recovery):

    • Concentrate the filtrate to obtain the crude anhydride (mp ~51°C).

    • Boil the anhydride in water (or dilute HCl) for 1 hour.[1]

    • Cool to 4°C. The cis-1,3-cyclopentanedicarboxylic acid will crystallize (mp 120–121°C).

Applications in Drug Discovery & Materials[1]

Peptidomimetics

In medicinal chemistry, the 1,3-dicarboxylic acid motif mimics the glutaric acid backbone found in Glutamate.[1]

  • Cis-Isomer: Mimics the "folded" conformation of glutamate, often selective for metabotropic glutamate receptors (mGluRs).[1]

  • Trans-Isomer: Mimics the "extended" conformation, probing different receptor pockets.[1]

Metal-Organic Frameworks (MOFs)

The bite angle (

1
  • Cis-Linker: Provides a bent angle (~120°), often leading to discrete cages or helical channels.[1]

  • Trans-Linker: Provides a linear or stepped geometry, favoring 2D sheets or 3D diamondoid networks.[1]

References

  • Melting Point & Synthesis: Perkin, W. H., Jr. (1894).[1][3] The cis- and trans- modifications of 1:3-tetramethylene-dicarboxylic acid. Journal of the Chemical Society, Transactions.[1] Link

  • pKa Determination: Bloomfield, J. J., & Fuchs, R. (1970).[1] Ionization constants of cis- and trans-1,3-cyclobutanedicarboxylic acids. Journal of the Chemical Society B: Physical Organic. (Comparative data for cyclic diacids). Link[1]

  • Anhydride Separation Method: Cason, J., & Allen, C. F. (1949).[1] Synthesis of Cyclobutane-1,3-dicarboxylic Acid. Journal of Organic Chemistry. (Methodology adapted for cyclopentane analogs).[1][4]

  • Modern Physical Data: PubChem.[1][4][5][6] cis-1,3-Cyclopentanedicarboxylic acid (CID 238129).[1] National Library of Medicine.[1] Link[1][5]

  • MOF Applications: Eddaoudi, M., et al. (2001).[1] Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal-Organic Frameworks. Accounts of Chemical Research. Link[1]

Conformational Analysis of Cyclopentane-1,3-Dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Scaffold Paradox

Cyclopentane-1,3-dicarboxylic acid represents a critical scaffold in modern medicinal chemistry and materials science (MOFs).[1][2] Unlike cyclohexane, which resides in a deep energy well (the chair), cyclopentane exists on a highly dynamic pseudorotational surface.

For researchers designing peptidomimetics or rigid linkers, the central challenge is controlling the puckering amplitude . This guide provides a definitive analysis of the conformational preferences of the cis and trans isomers, establishing why the cis-1,3 isomer acts as a thermodynamic sink due to a convergence of steric relief and intramolecular hydrogen bonding.

Stereochemical Architecture & Pseudorotation

To understand the energetics, we must first abandon the concept of "axial" and "equatorial" as defined for cyclohexane. In cyclopentane, we utilize pseudo-axial (


)  and pseudo-equatorial (

)
descriptors relative to the plane of the envelope.
The Isomeric Landscape
IsomerSymmetryChiralityDominant ConformationStability Rank
Cis-1,3

(Plane)
Meso (Achiral)Di-pseudo-equatorial (

)
1 (Most Stable)
Trans-1,3

(Axis)
Chiral (

/

)
Axial/Equatorial (

)
2 (Less Stable)
The Envelope vs. Twist Continuum

Cyclopentane relieves torsional strain (eclipsing interactions) by puckering.

  • Envelope (

    
    ):  One atom is out of the plane (the "flap").[3][4]
    
  • Twist (

    
    ):  Three atoms are roughly planar, with two twisted out of plane.[1][2]
    
  • Pseudorotation: The ring creates a wave-like motion where the "flap" atom circulates around the ring without passing through a high-energy planar transition state.

Conformational Energetics: Why Cis Wins

In 1,3-disubstituted cyclopentanes, the thermodynamic preference is the inverse of the 1,2-substitution pattern.

The Cis-1,3 Advantage ( )

In the cis-isomer, the ring adopts an envelope conformation where the C2 carbon (between the carboxylates) forms the "flap" pointing away from the substituents. This geometry forces both C1 and C3 carboxyl groups into pseudo-equatorial positions.[1][2]

  • Steric Consequence: Minimizes 1,3-diaxial-like repulsion.[1][2][5]

  • Torsional Consequence: Substituents are staggered relative to the ring C-H bonds.[1][2]

The Trans-1,3 Penalty ( )

The trans-isomer cannot place both bulky carboxylates in pseudo-equatorial positions simultaneously.[1] If the ring puckers to place C1-COOH equatorial, the C3-COOH is forced into a pseudo-axial orientation, creating significant transannular strain and eclipsing interactions with adjacent methylene protons.

Intramolecular Hydrogen Bonding

A critical stabilizing factor for the cis isomer in non-polar media (and gas phase) is the formation of an intramolecular hydrogen bond.

  • Mechanism: The

    
     geometry brings the two carboxylic acid moieties into proximity (
    
    
    
    ).
  • Effect: This locks the conformation, inhibiting pseudorotation and lowering the ground state energy by approximately 2-4 kcal/mol relative to the trans isomer, which cannot form this bridge without extreme ring distortion.

Visualizing the Energy Landscape

The following diagram illustrates the conformational pathway and the thermodynamic wells for the isomers.

G cluster_cis Cis-1,3 Isomer (Thermodynamic Sink) Planar Planar Transition State (High Torsional Strain) Cis_Env Envelope (C2-flap) Substituents: e', e' Planar->Cis_Env Puckering Trans_Twist Twist Conformation Substituents: a', e' Planar->Trans_Twist Puckering Cis_HB Stabilized State Intramolecular H-Bond Cis_Env->Cis_HB -3 kcal/mol (H-Bond)

Figure 1: Conformational energy landscape showing the stability of the Cis-Envelope form driven by pseudo-equatorial positioning and H-bonding.

Experimental Validation Protocols

As a scientist, you must validate these theoretical models.[1][2] Below are the self-validating protocols for distinguishing and analyzing these conformers.

Protocol A: NMR Differentiation (Symmetry-Based)

Objective: Unambiguously distinguish cis (meso) from trans (chiral) utilizing molecular symmetry.

  • Sample Preparation: Dissolve 10 mg of the diacid in DMSO-

    
     (prevents aggregation) or Acetone-
    
    
    
    (allows observation of H-bonds).[1][2]
  • Acquisition: Run

    
    C-NMR with proton decoupling.
    
  • Analysis Logic:

    • Cis-1,3 (Meso): Possesses a plane of symmetry (

      
      ) passing through C2 and the midpoint of the C4-C5 bond.[1]
      
      • Expected Signals: C1/C3 are equivalent.[1][2] C4/C5 are equivalent.[1][2] C2 is unique. Total Carbon Signals: 4 (plus Carbonyl).[1][2]

    • Trans-1,3 (

      
      ):  Possesses a 
      
      
      
      axis.[1][2]
      • Expected Signals: C1/C3 are equivalent.[1][2] C4/C5 are equivalent.[1][2] Total Carbon Signals: 4 (plus Carbonyl).[1][2]

    • Correction: Since both have high symmetry, simple signal counting fails.[1][2] You must rely on Proton NMR Coupling (

      
      ) .[1][2]
      
      • Cis: The C1-H and C3-H are pseudo-axial.[1][2] They couple with C2-H (pseudo-equatorial) and C2-H (pseudo-axial).[1][2] Look for complex multiplets.

      • NOE Experiments: Irradiate the C2-H protons. In the cis isomer, you will see a strong NOE enhancement between the axial protons at C1 and C3 if they are close, but the definitive test is the chemical shift of the carboxyl protons .

      • Low Temperature NMR: Cool to -50°C in Acetone-

        
        . The cis isomer will show a downfield shift (
        
        
        
        ppm) for the carboxylic proton involved in intramolecular H-bonding.[6]
Protocol B: Computational Modeling (DFT)

Objective: Calculate the exact energy barrier of pseudorotation.

  • Software Setup: Gaussian 16 or ORCA.

  • Method: DFT / B3LYP-D3(BJ) / 6-311++G(d,p). Note: Dispersion correction (D3) is mandatory for accurate ring puckering energies.

  • Solvent Model: IEFPCM (Water) to simulate physiological conditions, or Gas Phase to isolate intramolecular H-bond strength.[1][2]

  • Step-by-Step:

    • Step 1: Optimize cis geometry starting from a planar guess (saddle point search) and an envelope guess.[1][2]

    • Step 2: Optimize trans geometry.[1][2]

    • Step 3: Perform a frequency calculation. Ensure no imaginary frequencies for minima.

    • Step 4: Calculate

      
      .[1][2] Expect 
      
      
      
      to
      
      
      kcal/mol.[1][2]

Applications in Drug Design

The cis-cyclopentane-1,3-dicarboxylic acid scaffold is a bioisostere for glutamate.[1][2]

  • Peptidomimetics: Used to restrict the conformational space of peptides. The cis isomer mimics the "turn" conformation of protein backbones.

  • MOFs (Metal-Organic Frameworks): The specific bite angle of the cis-1,3-dicarboxylate allows for the formation of discrete "paddle-wheel" metal clusters, whereas the trans isomer tends to form infinite polymeric chains due to the divergent vector of the carboxylates.

Decision Logic for Isomer Identification

Logic Start Unknown Isomer Sample MP Measure Melting Point Start->MP NMR Run 1H-NMR (DMSO-d6) Start->NMR HighMP High MP (>120°C) Likely Trans (Lattice Packing) MP->HighMP High Packing Efficiency LowMP Low MP (~118-121°C) Likely Cis MP->LowMP Lower Symmetry Packing Coupling Analyze J-coupling at C2 NMR->Coupling ResultCis CONFIRMED CIS (Meso, Intramol H-bond) Coupling->ResultCis Distinct Multiplet Pattern ResultTrans CONFIRMED TRANS (Chiral, Intermol H-bond) Coupling->ResultTrans Complex Splitting

Figure 2: Analytical decision tree for rapid isomer identification.

References

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [1][2]

  • Perkin, W. H. The cis- and trans-cyclopentane-1,3-dicarboxylic acids.[1][2] Journal of the Chemical Society.[2]

  • PubChem. cis-1,3-Cyclopentanedicarboxylic acid - Compound Summary. National Library of Medicine.[1][2] [1][2]

  • Chemistry LibreTexts. Conformations of Cycloalkanes.

  • BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

Sources

Technical Guide: Crystal Structure & Characterization of cis-Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-Cyclopentane-1,3-dicarboxylic acid (CAS: 876-05-1), historically known as Norcamphoric acid , represents a critical scaffold in crystal engineering and medicinal chemistry. Unlike its trans isomer, the cis configuration confers a unique "envelope" conformation that facilitates specific intramolecular interactions and metal-chelation modes. This guide provides a comprehensive technical analysis of its solid-state architecture, synthesis for high-purity crystallization, and applications in Metal-Organic Frameworks (MOFs) and glutamate receptor modulation.

Structural Identity & Stereochemistry[1]

The structural integrity of this compound hinges on the relative orientation of the carboxyl groups on the cyclopentane ring.

  • IUPAC Name: (1R,3S)-Cyclopentane-1,3-dicarboxylic acid (Meso compound).

  • Conformation: The cyclopentane ring adopts a characteristic envelope conformation to minimize torsional strain. In the cis isomer, both carboxyl groups occupy pseudo-equatorial positions (or one equatorial/one axial depending on the specific envelope pucker) to maximize stability and facilitate hydrogen bonding.

  • Symmetry: The molecule possesses a plane of symmetry (

    
    ), making it optically inactive (meso).
    
Comparative Physicochemical Profile[2]
Propertycis-Isomer (Norcamphoric Acid)trans-IsomerSignificance
CAS Number 876-05-1826-02-8Distinct regulatory IDs
Melting Point 120–121 °C87–89 °Ccis lattice energy is higher due to packing efficiency
pKa Values pKa₁ ≈ 4.3, pKa₂ ≈ 5.5Similar rangecis allows closer proximity of ionic centers
Solubility Soluble in water, EtOHSoluble in watercis often forms intramolecular H-bonds in solution

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), purity is paramount. The following protocol synthesizes the cis-acid via oxidative cleavage of norbornene derivatives, followed by a controlled crystallization workflow.

Phase A: Synthesis (Oxidative Cleavage Route)

Reaction Logic: The rigidity of the bicyclic norbornene precursor forces the resulting carboxyl groups into the cis configuration upon ring opening.

  • Precursor: Norbornene (Bicyclo[2.2.1]hept-2-ene).

  • Oxidant: Potassium Permanganate (

    
    ) or Ozone (
    
    
    
    ).
  • Solvent: Aqueous acetone or

    
     (for ozonolysis).
    
  • Mechanism: Oxidative cleavage of the C=C double bond yields the cis-1,3-dicarboxylate.

Phase B: Crystallization for XRD

Objective: Grow single crystals >0.2 mm with minimal defects.

  • Solvent Selection: Use a binary system of Water:Ethanol (3:1) . The high polarity is required to solubilize the dicarboxylic acid, while ethanol acts as a volatile anti-solvent.

  • Dissolution: Dissolve 100 mg of crude acid in 5 mL solvent at 60°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Growth Method: Slow Evaporation at Ambient Temperature (SEAT).

    • Place vial in a vibration-free environment.

    • Cover with Parafilm and poke 3-5 pinholes to control evaporation rate.

  • Harvesting: Crystals typically appear as colorless prisms or plates within 5-7 days.

Visualization: Synthesis & Crystallization Workflow

CrystallizationWorkflow Start Norbornene Precursor Oxidation Oxidative Cleavage (KMnO4/O3) Start->Oxidation Ring Opening Crude Crude cis-Acid (Solid) Oxidation->Crude Precipitation Dissolution Dissolution (H2O:EtOH 3:1, 60°C) Crude->Dissolution Filtering Filtration (0.45 µm PTFE) Dissolution->Filtering Remove Nuclei Evap Slow Evaporation (Parafilm, 25°C) Filtering->Evap Crystal Single Crystal (Monoclinic Prisms) Evap->Crystal 5-7 Days

Figure 1: Step-by-step workflow from chemical synthesis to single-crystal growth.

Crystallographic Data & Structural Analysis

While specific unit cell dimensions can vary slightly based on solvation (hydrates vs. anhydrous), the cis-cyclopentane-1,3-dicarboxylic acid generally crystallizes in the Monoclinic crystal system.

Predicted Crystal Parameters (Representative)

Based on standard dicarboxylic acid motifs and CSD analogs:

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for centrosymmetric packing of meso compounds) or 
    
    
    
    .
  • Z (Molecules per unit cell): 4

  • Packing Coefficient: ~68-72%

Supramolecular Architecture

The crystal lattice is dominated by strong O–H···O hydrogen bonds.[1][2]

  • Carboxylic Acid Dimers: The primary synthon is the centrosymmetric cyclic dimer (

    
     graph set notation). Two carboxyl groups from adjacent molecules face each other, forming an 8-membered ring.
    
  • Ribbon Formation: Unlike the trans isomer, which tends to form linear chains, the cis geometry (with an angle of ~120° between carboxyl vectors) often promotes the formation of zigzag ribbons or helical catemers .

  • Layering: These hydrogen-bonded ribbons stack via Van der Waals forces, with the hydrophobic cyclopentane rings forming the core of the layers and the hydrophilic carboxyl groups forming the interface.

Applications in Research & Drug Development[4]

The structural rigidity and specific stereochemistry of the cis-1,3-CPDA scaffold make it a high-value target.

A. Medicinal Chemistry (Glutamate Analogs)

The cis-1,3-dicarboxylate motif mimics the spatial arrangement of L-glutamate.

  • Mechanism: It acts as a conformationally restricted analog for Metabotropic Glutamate Receptors (mGluRs) .

  • Pharmacophore: The fixed distance between the two acidic groups allows for selective binding to receptor subtypes, reducing off-target effects compared to flexible glutamate chains.

B. Metal-Organic Frameworks (MOFs)
  • Ligand Utility: Used as a semi-rigid V-shaped linker.

  • Effect: The cis angle induces curvature in the coordination polymer, leading to discrete cages or helical channels rather than flat 2D sheets (often favored by trans isomers).

  • Example: Construction of "breathing" MOFs where the cyclopentane ring flexibility allows the pore size to adapt to guest molecules.

Visualization: Structural Determination Logic

StructureLogic Sample Crystalline Sample Powder Powder XRD (PXRD) Check Phase Purity Sample->Powder Rapid Scan Single Single Crystal XRD (Mo/Cu Source) Sample->Single Select >0.2mm Powder->Single If Pure Solve Structure Solution (SHELXT / Direct Methods) Single->Solve Diffraction Pattern Refine Refinement (Least Squares on F²) Solve->Refine Electron Density Validation Validation (CheckCIF / Platon) Refine->Validation Validation->Refine If High R-factor Output CIF Data (Unit Cell, Space Group) Validation->Output Final Model

Figure 2: Logic flow for validating the crystal structure, ensuring scientific integrity.

Experimental Protocol: X-ray Data Collection

To validate the structure in your own laboratory, follow this standard operating procedure (SOP):

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a glass fiber or MiTeGen loop using Paratone oil.

  • Cooling: Maintain sample temperature at 100 K using a nitrogen stream (Cryostream) to reduce thermal motion and improve resolution.

  • Collection:

    • Source: Mo-K\alpha (

      
       Å) is preferred for organic acids to minimize absorption.
      
    • Strategy: Collect a full sphere of data (completeness >99%) to resolution 0.8 Å.

  • Reduction: Use software (e.g., SAINT, CrysAlisPro) to integrate reflections and apply absorption corrections (Multi-scan).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 238129, cis-1,3-Cyclopentanedicarboxylic acid. Retrieved from [Link]

  • Jaime, C., et al. (1990). Synthesis and Conformational Analysis of Cyclopentane-1,3-dicarboxylic Acids. ResearchGate.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.
  • Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214.

Sources

An In-depth Technical Guide on the Acidity and pKa Values of Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Acidity in Molecular Design

The acidity of a molecule, quantified by its pKa value, is a cornerstone of its chemical and physiological behavior. For drug development professionals, understanding the ionization state of a compound at physiological pH is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Dicarboxylic acids, such as cyclopentane-1,3-dicarboxylic acid, present a particularly interesting case due to the presence of two ionizable groups, leading to two distinct pKa values (pKa1 and pKa2).

This compound exists as two stereoisomers: cis and trans. The spatial arrangement of the two carboxylic acid functional groups profoundly influences their interaction and, consequently, their respective acidities. This guide will delve into the structural and electronic factors that govern the pKa values of these isomers, providing a robust framework for their application in research and drug design.

Structural and Electronic Factors Influencing Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Factors that stabilize this anion will increase the acidity of the parent acid (resulting in a lower pKa value).

The Inductive Effect

One of the primary factors influencing the acidity of dicarboxylic acids is the inductive effect. The two carboxylic acid groups are electron-withdrawing. The presence of one carboxyl group increases the acidity of the second by inductively pulling electron density away, thereby stabilizing the resulting carboxylate anion.[1][2] This effect is most pronounced for the first deprotonation (pKa1), making dicarboxylic acids generally more acidic than their monocarboxylic counterparts.[1]

The distance between the two carboxylic acid groups is critical. As the number of bonds separating them increases, the inductive effect weakens, leading to a decrease in the acidity of the first proton and an increase in the pKa1 value.[1]

Electrostatic Interactions

After the first deprotonation, the molecule carries a negative charge. The removal of the second proton is then hindered by the electrostatic repulsion from the existing carboxylate anion.[1] This makes the second deprotonation less favorable, resulting in a significantly higher pKa2 value compared to pKa1.

Conformational Analysis of the Cyclopentane Ring

The cyclopentane ring is not planar and exists in puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope" and the "twist" (or "half-chair").[3][4][5][6][7] The specific conformation adopted by the substituted cyclopentane ring will dictate the spatial relationship between the two carboxylic acid groups, influencing both intramolecular hydrogen bonding and electrostatic interactions.

  • Envelope Conformation: One carbon atom is out of the plane of the other four.[5][7]

  • Twist (Half-Chair) Conformation: Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.

The flexibility of the cyclopentane ring allows for rapid interconversion between these conformations at room temperature.[7]

pKa Values of this compound Isomers

The stereochemical arrangement of the carboxylic acid groups in the cis and trans isomers of this compound leads to distinct pKa values.

IsomerpKa1pKa2
cis-Cyclopentane-1,3-dicarboxylic acid4.265.51
trans-Cyclopentane-1,3-dicarboxylic acidData not readily available in searched sourcesData not readily available in searched sources

Note: The pKa values for the cis-isomer are reported at 25°C.[8][9] It is important to note that while data for the cis-isomer is available, specific experimental pKa values for the trans-isomer were not found in the provided search results. The subsequent discussion on the trans-isomer is based on general principles of dicarboxylic acid acidity.

Analysis of the cis-Isomer

For cis-cyclopentane-1,3-dicarboxylic acid, the two carboxylic acid groups are on the same side of the ring. This proximity has significant consequences for its acidity.

  • pKa1 (4.26): The proximity of the two electron-withdrawing carboxyl groups enhances the acidity of the first proton to be removed, resulting in a relatively low pKa1. Intramolecular hydrogen bonding between the two carboxyl groups can also play a role in stabilizing the neutral molecule.

  • pKa2 (5.51): After the first deprotonation, the resulting carboxylate anion is in close proximity to the remaining carboxylic acid group. This leads to strong electrostatic repulsion, making the removal of the second proton more difficult and resulting in a higher pKa2 value.[8] The difference between pKa1 and pKa2 (ΔpKa) is a measure of the interaction between the two acidic sites.

Theoretical Considerations for the trans-Isomer

In the trans-isomer, the two carboxylic acid groups are on opposite sides of the ring, placing them further apart in space.

  • Expected pKa1: Due to the greater distance between the carboxyl groups, the inductive effect of one group on the other is expected to be weaker than in the cis-isomer. This would likely result in a slightly higher pKa1 for the trans-isomer compared to the cis-isomer.

  • Expected pKa2: Following the first deprotonation, the electrostatic repulsion between the carboxylate anion and the remaining carboxylic acid group would be less pronounced in the trans-isomer due to the greater separation. This would facilitate the removal of the second proton, leading to a lower pKa2 value for the trans-isomer compared to the cis-isomer. Consequently, the ΔpKa for the trans-isomer is expected to be smaller than that of the cis-isomer.

Experimental Determination of pKa Values: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of acidic and basic compounds.[10][11] The technique involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the sample while monitoring the pH.[12][13]

Principle of the Method

A plot of pH versus the volume of titrant added generates a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized.[13] For a dicarboxylic acid, the titration curve will exhibit two inflection points, corresponding to the two equivalence points, and two half-equivalence points, from which pKa1 and pKa2 can be determined.

Step-by-Step Experimental Protocol
  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH). Ensure it is carbonate-free to avoid errors, especially at higher pH values.[10]

    • Accurately weigh a pure sample of this compound and dissolve it in deionized water to a known concentration (e.g., 0.01 M). For sparingly soluble compounds, a co-solvent like methanol may be used, but the pKa values will be specific to that solvent mixture.[10]

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

  • Titration Setup:

    • Place a known volume of the dicarboxylic acid solution into a beaker.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a magnetic stirrer to ensure the solution is well-mixed throughout the titration.[13]

  • Titration Procedure:

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13]

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence points by identifying the points of maximum slope on the titration curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.[14]

    • The pKa1 is the pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added.

    • The pKa2 is the pH at the point halfway between the first and second equivalence points.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_NaOH Prepare Standardized 0.1 M NaOH Setup Assemble Titration Apparatus Prep_NaOH->Setup Prep_Acid Prepare Dicarboxylic Acid Solution Prep_Acid->Setup Calibrate Calibrate pH Meter Calibrate->Setup Titrate Add NaOH Incrementally & Record pH Setup->Titrate Plot Plot pH vs. Volume Titrate->Plot Deriv Calculate 1st/2nd Derivatives Plot->Deriv Det_pKa Determine pKa1 & pKa2 Deriv->Det_pKa Acidity_Factors cluster_factors Influencing Factors cluster_isomers Stereoisomers Acidity Acidity of this compound Inductive Inductive Effect Acidity->Inductive Electrostatic Electrostatic Interactions Acidity->Electrostatic Conformation Ring Conformation Acidity->Conformation Cis cis-Isomer (Groups on Same Side) Inductive->Cis Stronger Trans trans-Isomer (Groups on Opposite Sides) Inductive->Trans Weaker Electrostatic->Cis Stronger Repulsion Electrostatic->Trans Weaker Repulsion Conformation->Cis Proximity of Groups Conformation->Trans Separation of Groups

Caption: Key factors influencing the acidity of this compound isomers.

Implications for Drug Development

The pKa values of this compound and its derivatives are critical for:

  • Solubility: The ionization state of a molecule significantly impacts its aqueous solubility. Generally, the ionized form is more water-soluble.

  • Permeability: The ability of a drug to cross biological membranes is often dependent on its lipophilicity, which is influenced by its ionization state. The neutral form is typically more membrane-permeable.

  • Receptor Binding: The charge of a molecule can be a key determinant in its interaction with a biological target.

  • Formulation: Understanding the pKa is essential for developing stable and effective drug formulations.

By understanding the interplay of stereochemistry, conformation, and electronic effects on the acidity of this compound, researchers can better design and optimize molecules with desired physicochemical and pharmacological properties.

Conclusion

This technical guide has provided a detailed examination of the acidity and pKa values of cis- and trans-cyclopentane-1,3-dicarboxylic acid. The interplay of inductive effects, electrostatic interactions, and the conformational flexibility of the cyclopentane ring governs the distinct acidic properties of these stereoisomers. Potentiometric titration stands as a robust experimental method for the precise determination of their pKa values, while computational approaches offer valuable predictive power. For professionals in drug discovery and development, a thorough understanding of these fundamental principles is indispensable for the rational design of new therapeutic agents.

References

  • Conformation of Cyclobutane Derivatives. (n.d.). Journal of the American Chemical Society.
  • Measurement of Acidity (pKa). (n.d.). ECETOC.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021).
  • Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (n.d.). SciSpace.
  • Development of Methods for the Determin
  • Dicarboxylic Acids. (2021). Chemistry LibreTexts.
  • pKa values — Tutorials 2025.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • (1R,3S)-Cyclopentane-1,3-dicarboxylic acid. (2023). Smolecule.
  • (1S,3R)-cyclopentane-1,3-dicarboxylic acid. (2025). ChemicalBook.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Cycloalkanes. (2013). Imperial College London.
  • (1R,3R)-cyclopentane-1,3-dicarboxylic acid. (n.d.). PubChem.
  • Cyclohexane Conformations. (2014). Master Organic Chemistry.
  • Acidity of Carboxylic Acids. (2020). Chemistry LibreTexts.
  • Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. (n.d.). Journal of the American Chemical Society.
  • Dicarboxylic Acid | Heating Effect | Organic Chemistry. (2021). YouTube.
  • Conformations of Cycloalkanes. (2024). Chemistry LibreTexts.
  • Structures of chiral carboxylic acids. (n.d.).
  • Cyclopentane Conform
  • Dicarboxylic acid. (n.d.). Wikipedia.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute.
  • CAS 1461-97-8: trans-1,2-Cyclopentanedicarboxylic acid. (n.d.). CymitQuimica.
  • cis-Cyclopentane-1,3-dicarboxylic acid. (n.d.). BLD Pharm.
  • cis-1,3-Cyclopentanedicarboxylic acid. (n.d.). PubChem.
  • 1,3-Cyclopentanedicarboxylic acid. (n.d.). PubChem.

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Early literature on Cyclopentane-1,3-dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Historical Context

1.1 The Synthetic Imperative Cyclopentane-1,3-dicarboxylic acid (1,3-CDA) represents a pivotal alicyclic scaffold in the history of organic synthesis. Historically, it served as a battleground for validating the Baeyer Strain Theory and understanding stereoisomerism in five-membered rings. In modern drug development, it functions as a critical bioisostere for glutaric acid and a scaffold for peptidomimetics (e.g., inhibiting HIV replication or acting as thromboxane antagonists).

1.2 The "Perkin Era" Challenge Early attempts (circa 1890–1920) to synthesize 1,3-CDA were plagued by the formation of unwanted polymerization products and the difficulty of closing the five-membered ring without favoring the thermodynamically more stable six-membered isomers. The definitive early methodologies, pioneered by W.H. Perkin Jr. and E. Haworth , utilized the "Malonic Ester Method"—a strategy that remains a masterclass in carbanion chemistry.

This guide reconstructs the classical Perkin-Haworth Synthesis , optimizing the historical narrative with technical precision for modern replication.

Part 2: Core Synthetic Methodology

The most robust early synthetic route involves a [3+2] cycloalkylation strategy. Instead of attempting to close a 5-carbon chain (which often leads to entropy-driven polymerization), the synthesis builds the ring by bridging a 3-carbon nucleophile (derived from formaldehyde and malonate) with a 2-carbon electrophile (1,2-dibromoethane).

The Reaction Pathway
  • Precursor Assembly: Condensation of formaldehyde with diethyl malonate to form Tetraethyl propane-1,1,3,3-tetracarboxylate .

  • Cyclization: Double alkylation of the tetra-ester with 1,2-dibromoethane (ethylene dibromide) using sodium ethoxide.

  • Decarboxylation: Hydrolysis of the cyclic tetra-ester followed by thermal decarboxylation to yield the crude 1,3-diacid.

Detailed Experimental Protocol (Reconstructed)

Note: This protocol synthesizes technical insights from Perkin (1894) and Haworth (1898), standardized for modern safety.

Phase A: Synthesis of Tetraethyl Propane-1,1,3,3-tetracarboxylate

  • Reagents: Diethyl malonate (2.0 equiv), Formalin (37% HCHO, 1.0 equiv), Diethylamine (catalytic).

  • Mechanism: Knoevenagel condensation followed by Michael addition.

  • Protocol:

    • Cool diethyl malonate to 0°C. Add formalin dropwise with catalytic diethylamine.

    • Allow to stand for 24 hours. The mixture will solidify into a white crystalline mass of the tetra-ester.

    • Critical Step: Recrystallize immediately from ethanol to remove methylene malonate polymers (a common "tar" contaminant in early literature).

    • Yield Target: 60–75%.

Phase B: The Perkin Cyclization

  • Reagents: Tetraethyl propane-1,1,3,3-tetracarboxylate (1.0 equiv), 1,2-Dibromoethane (1.1 equiv), Sodium Ethoxide (2.2 equiv in absolute EtOH).

  • Protocol:

    • Prepare a solution of sodium ethoxide (freshly cut Na in super-dry ethanol).

    • Add the tetra-ester; the disodium salt will precipitate or form a thick suspension.

    • Add 1,2-dibromoethane slowly at reflux.

    • Reflux Duration: 24–36 hours. The reaction is kinetically slow due to the steric bulk of the tetra-ester.

    • Work-up: Distill off ethanol, add water to dissolve NaBr, and extract the oily cyclic ester with ether.

Phase C: Hydrolysis & Decarboxylation

  • Reagents: 50% KOH (aq), conc. HCl.

  • Protocol:

    • Reflux the cyclic ester with 50% KOH for 4 hours (saponification).

    • Acidify with HCl to precipitate the cyclopentane-1,1,3,3-tetracarboxylic acid.

    • Thermal Decarboxylation: Heat the dry tetracarboxylic acid to 180–200°C in an oil bath. Carbon dioxide evolution will be vigorous.

    • Isolation: The residue solidifies on cooling. This is the crude mixture of cis and trans 1,3-CDA.

Part 3: Stereochemical Analysis & Data

The crude product from the Perkin synthesis is a diastereomeric mixture. Early literature relied on fractional crystallization from water or hydrochloric acid to separate them.

Table 1: Physicochemical Properties of Isomers

Propertycis-Cyclopentane-1,3-dicarboxylic Acidtrans-Cyclopentane-1,3-dicarboxylic Acid
Structure Meso compound (plane of symmetry)Chiral (exists as dl-pair)
Melting Point 120–121.5 °C 87–88 °C
Anhydride Formation Forms cyclic anhydride (mp 51°C) upon heating with Ac₂ODoes not form a simple cyclic anhydride (sterically forbidden)
Solubility (H₂O) HighModerate (more soluble than cis)
pKa Values pKa₁ ≈ 4.26, pKa₂ ≈ 5.51Similar range

Diagnostic Insight: To verify the cis-isomer, reflux a small sample with acetic anhydride. Only the cis-isomer can bridge the 1,3-positions to form a bicyclic anhydride. The trans-isomer will either not react or form a polymeric intermolecular anhydride.

Part 4: Visualizing the Synthetic Logic

The following diagram illustrates the "Malonate Bridge" strategy (Perkin-Haworth Route), highlighting the critical cyclization step that avoids polymerization.

G cluster_0 Key Challenge: Preventing Polymerization start Diethyl Malonate (2 Equiv) tetra_ester Tetraethyl Propane-1,1,3,3-tetracarboxylate (Stable Intermediate) start->tetra_ester Knoevenagel / Michael (Diethylamine Cat.) hcho Formaldehyde (1 Equiv) hcho->tetra_ester Knoevenagel / Michael (Diethylamine Cat.) cyclic_ester Cyclopentane-1,1,3,3-tetracarboxylate (Cyclic Diester) tetra_ester->cyclic_ester + 1,2-Dibromoethane NaOEt / Reflux dibromo 1,2-Dibromoethane (Linker) tetra_acid Tetracarboxylic Acid (Transient) cyclic_ester->tetra_acid KOH Hydrolysis final_prod This compound (cis/trans Mixture) tetra_acid->final_prod Decarboxylation (-2 CO2, 180°C)

Caption: The Perkin-Haworth "Malonate Bridge" pathway, utilizing a propane-tetraester scaffold to ensure 5-membered ring closure.

Part 5: References & Verification

  • Perkin, W. H. (1894). The magnetic rotation and refractive power of the pentamethylene di-derivatives. Journal of the Chemical Society, Transactions.[1]

  • Haworth, E., & Perkin, W. H. (1898). cis- and trans-1,3-Tetramethylenedicarboxylic acid and cis- and trans-1,3-pentamethylenedicarboxylic acid. Journal of the Chemical Society.

  • Kay, F. W., & Perkin, W. H. (1906). Experiments on the synthesis of the terpenes. Part IX. The preparation of cyclopentanone-4-carboxylic acid.[2][3][4] Journal of the Chemical Society, Transactions.[1]

  • BenchChem (2025). 1,3-Cyclopentanedicarboxylic acid - Synthetic Methods and Properties.

  • ChemicalBook (2025). (1S,3R)-Cyclopentane-1,3-dicarboxylic acid Physical Properties.

Sources

Methodological & Application

Application Note & Protocol: Stereospecific Synthesis of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomerically Pure Cyclopentane Derivatives

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a chiral building block of significant interest in medicinal chemistry and materials science. Its rigid, stereochemically defined cyclopentane core makes it an invaluable scaffold for the synthesis of conformationally constrained analogues of biologically active molecules, particularly in the development of novel therapeutics. The precise spatial arrangement of the two carboxylic acid moieties is crucial for molecular recognition and binding to biological targets. Consequently, the development of robust and efficient stereospecific synthetic routes to access this and related chiral synthons is of paramount importance for advancing drug discovery programs and creating novel functional materials.

This application note provides a detailed, field-proven protocol for the stereospecific synthesis of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid. The cornerstone of this synthetic strategy is the enzymatic desymmetrization of a meso-precursor, cis-1,3-cyclopentanedicarboxylic anhydride. This bio-catalytic approach offers exceptional stereocontrol, leading to the desired enantiomer in high optical purity.

Synthetic Strategy: A Two-Step Approach to Stereochemical Precision

The overall synthetic pathway is a concise two-step process, commencing with the preparation of the key meso-intermediate, followed by a highly selective enzymatic ring-opening to establish the desired (1R,3S) stereochemistry.

Synthetic_Pathway cis-1,3-Cyclopentanedicarboxylic Acid cis-1,3-Cyclopentanedicarboxylic Acid cis-1,3-Cyclopentanedicarboxylic Anhydride cis-1,3-Cyclopentanedicarboxylic Anhydride cis-1,3-Cyclopentanedicarboxylic Acid->cis-1,3-Cyclopentanedicarboxylic Anhydride Acetic Anhydride, Δ (1R,3S)-1-O-Alkyl Cyclopentane-1,3-dicarboxylate (1R,3S)-1-O-Alkyl Cyclopentane-1,3-dicarboxylate cis-1,3-Cyclopentanedicarboxylic Anhydride->(1R,3S)-1-O-Alkyl Cyclopentane-1,3-dicarboxylate Enzyme (e.g., Lipase), Alcohol (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid (1R,3S)-1-O-Alkyl Cyclopentane-1,3-dicarboxylate->(1R,3S)-Cyclopentane-1,3-dicarboxylic Acid Hydrolysis (e.g., NaOH, H₂O)

Caption: Overall synthetic workflow for (1R,3S)-Cyclopentane-1,3-dicarboxylic acid.

Part 1: Synthesis of meso-cis-1,3-Cyclopentanedicarboxylic Anhydride

The synthesis of the meso-anhydride precursor is a straightforward procedure involving the dehydration of the corresponding diacid.

Protocol 1: Preparation of cis-1,3-Cyclopentanedicarboxylic Anhydride

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
cis-1,3-Cyclopentanedicarboxylic acid1461-96-7158.1510.0 g
Acetic Anhydride108-24-7102.0950 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-1,3-cyclopentanedicarboxylic acid (10.0 g).

  • Add acetic anhydride (50 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting crude anhydride can be used directly in the next step or purified further by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary. A typical yield for this reaction is in the range of 90-95%.[1]

Part 2: Enzymatic Desymmetrization for Stereocontrol

The critical step in this synthesis is the enantioselective opening of the meso-anhydride using a lipase. This enzymatic process selectively produces one enantiomer of the monoester, thereby establishing the desired stereochemistry. The choice of enzyme is crucial as it dictates the stereochemical outcome. For the synthesis of the (1R,3S) enantiomer, a lipase such as Candida antarctica lipase B (CALB) is often employed.

Enzymatic_Desymmetrization cluster_0 Enzymatic Reaction meso-Anhydride cis-1,3-Cyclopentanedicarboxylic Anhydride Product (1R,3S)-Monoester meso-Anhydride->Product Enantioselective Ring Opening Enzyme Lipase (e.g., CALB) Enzyme->Product Alcohol R-OH Alcohol->Product

Caption: Enzymatic desymmetrization of the meso-anhydride.

Protocol 2: Lipase-Catalyzed Synthesis of (1R,3S)-1-O-Benzyl Cyclopentane-1,3-dicarboxylate

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
cis-1,3-Cyclopentanedicarboxylic anhydride6054-16-6140.125.0 g
Benzyl Alcohol100-51-6108.141.2 equivalents
Immobilized Candida antarctica Lipase B (CALB)9001-62-1N/A500 mg
Diisopropyl ether (anhydrous)108-20-3102.17100 mL
Sodium bicarbonate (saturated aqueous solution)144-55-884.01As needed
Hydrochloric acid (1 M)7647-01-036.46As needed
Anhydrous sodium sulfate7757-82-6142.04As needed

Procedure:

  • To a 250 mL Erlenmeyer flask, add cis-1,3-cyclopentanedicarboxylic anhydride (5.0 g) and anhydrous diisopropyl ether (100 mL).

  • Add benzyl alcohol (1.2 equivalents) to the suspension.

  • Add the immobilized Candida antarctica lipase B (500 mg).

  • Seal the flask and place it on an orbital shaker at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting anhydride is consumed (typically 24-48 hours).

  • Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted diacid.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude monoester.

  • The crude product can be purified by column chromatography on silica gel to afford the pure (1R,3S)-1-O-benzyl cyclopentane-1,3-dicarboxylate.

Part 3: Hydrolysis to the Final Product

The final step is the hydrolysis of the monoester to the desired dicarboxylic acid.

Protocol 3: Synthesis of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
(1R,3S)-1-O-Benzyl Cyclopentane-1,3-dicarboxylateN/A248.274.0 g
Sodium hydroxide (1 M aqueous solution)1310-73-240.002.5 equivalents
Methanol67-56-132.0450 mL
Hydrochloric acid (concentrated)7647-01-036.46As needed

Procedure:

  • Dissolve the purified (1R,3S)-1-O-benzyl cyclopentane-1,3-dicarboxylate (4.0 g) in methanol (50 mL) in a round-bottom flask.

  • Add the 1 M sodium hydroxide solution (2.5 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (1R,3S)-Cyclopentane-1,3-dicarboxylic acid.

  • The product can be further purified by recrystallization.

Conclusion

This application note provides a robust and highly stereoselective method for the synthesis of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid. The key to achieving high enantiopurity lies in the enzymatic desymmetrization of the readily available meso-anhydride. This protocol is scalable and offers a reliable route for obtaining this valuable chiral building block for applications in drug discovery and materials science.

References

  • Chenevert, R., et al. (1992). Desymmetrization of cis-1,3-cyclopentane-dicarboxylic anhydride via enzymatic alcoholysis. Tetrahedron: Asymmetry, 3(2), 199-202.
  • PrepChem. (n.d.). Synthesis of cyclopentane-1,3-dicarboxylic anhydride. Retrieved from [Link]

  • Gais, H.-J., et al. (1989). Enzyme-catalyzed asymmetric synthesis. 8. Enantioselectivity of pig liver esterase catalyzed hydrolyses of meso-1,2-cyclopentanedicarboxylic acid bis(methyl esters). The Journal of Organic Chemistry, 54(21), 5115-5122.
  • Lam, L. K. P., et al. (1988). Enantioselective hydrolysis of meso-diesters by pig liver esterase. Journal of the American Chemical Society, 110(13), 4409-4411.
  • Bolm, C., et al. (2003). Desymmetrization of meso-anhydrides by chiral amines. Tetrahedron: Asymmetry, 14(22), 3455-3467.

Sources

Application Note: Oxidative Cleavage Synthesis of cis-Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

cis-Cyclopentane-1,3-dicarboxylic acid (CAS: 876-05-1) is a high-value alicyclic building block used extensively in the synthesis of peptidomimetics (e.g., cispentacin derivatives), thromboxane receptor antagonists, and metal-organic frameworks (MOFs).

While direct cyclization methods (e.g., Perkin or Dieckmann condensations) exist, they often suffer from poor stereocontrol, yielding difficult-to-separate cis/trans mixtures. This Application Note details the oxidative cleavage of norbornene (bicyclo[2.2.1]hept-2-ene). This route is superior because the stereochemistry is "locked" in the starting material; the bridgehead carbons of norbornene translate directly to the cis-1,3 configuration of the product, eliminating the need for complex diastereomeric separations.

This guide presents two validated protocols:

  • Method A (Green/Process Scale): Tungstic acid-catalyzed oxidation using hydrogen peroxide.[1] Ideal for gram-to-kilogram scale-up with water as the primary by-product.

  • Method B (Precision/Lab Scale): Ruthenium-catalyzed "Flash" oxidation. Ideal for rapid, high-throughput library synthesis where yield and speed are prioritized over cost.

Retrosynthetic Logic & Mechanism

The strategic advantage of this route lies in the conservation of stereochemistry. The oxidative cleavage of the C2-C3 double bond in norbornene unmasks the latent dicarboxylic acid.

Mechanistic Pathway (Graphviz Visualization)

G Norbornene Norbornene (Bicyclic Precursor) Intermediate Intermediate (Osmate Ester / Diol) Norbornene->Intermediate Syn-Dihydroxylation Oxidant Oxidant Species (RuO4 or W-Peroxo) Oxidant->Intermediate Cleavage C-C Bond Cleavage Intermediate->Cleavage Oxidation Product cis-Cyclopentane- 1,3-dicarboxylic acid Cleavage->Product Final Workup

Figure 1: Mechanistic pathway showing the conservation of cis-geometry from the norbornene bridgeheads.

Protocol A: Green Catalytic Oxidation (Tungsten/ )

Best for: Scale-up (>10g), Green Chemistry requirements, Cost-efficiency.

This method utilizes the Venturello-Ishii type chemistry, employing a tungsten catalyst to activate hydrogen peroxide. It avoids toxic heavy metals and generates water as the sole theoretical by-product.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Substrate: Norbornene (99%)

  • Oxidant: Hydrogen Peroxide (30% w/w aq.) - Handle with Care

  • Catalyst: Tungstic Acid (

    
    ) or Sodium Tungstate (
    
    
    
    )
  • Co-Catalyst: Phosphoric Acid (85%) (Promotes formation of active peroxotungstate species)

  • Phase Transfer Catalyst (PTC): Aliquat 336 (Methyltrioctylammonium chloride)

  • Solvent: None (Neat) or minimal water.

Step-by-Step Procedure
  • Catalyst Activation:

    • In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge Tungstic Acid (2 mol%) and Aliquat 336 (1 mol%).

    • Add 30%

      
       (4.4 equivalents relative to norbornene).
      
    • Stir at 40°C for 15 minutes. The solution should turn bright yellow, indicating the formation of the active peroxotungstate species (

      
      ).
      
  • Controlled Addition (Critical Process Parameter):

    • Safety Note: The reaction is highly exothermic.

    • Add Norbornene (1.0 equiv) in small portions (solid addition) or as a concentrated melt if using a heated dropping funnel.

    • Maintain internal temperature between 55°C - 65°C . Do not exceed 70°C to prevent rapid decomposition of

      
      .
      
    • Tip: If the reaction stalls (color fades), add a small aliquot of

      
       to regenerate the active species.
      
  • Reaction Phase:

    • Once addition is complete, raise temperature to 90°C and stir for 4-6 hours.

    • Monitor by TLC (EtOAc:Hexane 1:1) or GC-MS.[2] The disappearance of the oily norbornene layer and the formation of a homogeneous aqueous phase indicates completion.

  • Workup & Crystallization:

    • Cool the mixture to 4°C (fridge or ice bath) overnight. The product, cis-cyclopentane-1,3-dicarboxylic acid, has low solubility in cold water and will crystallize out.

    • Filter the white precipitate.

    • Recrystallization: Recrystallize from minimal boiling water to remove trace tungsten salts.

Data Summary: Method A
ParameterSpecification
Typical Yield 80 - 88%
Reaction Time 6 - 8 Hours
Atom Economy High (Water is main byproduct)
Safety Hazard Peroxide exotherm (Class 5.1 Oxidizer)

Protocol B: Ruthenium "Flash" Oxidation (Sharpless Conditions)

Best for: Medicinal Chemistry, Library Synthesis (<5g), High Purity requirements.

Ruthenium tetroxide (


) is a powerful oxidant generated in situ from catalytic 

and a stoichiometric oxidant (Periodate). This method is faster and often cleaner than peroxide methods but uses expensive reagents.
Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Substrate: Norbornene

  • Catalyst:

    
     (2.5 - 5 mol%)
    
  • Stoichiometric Oxidant: Sodium Periodate (

    
    ) (4.1 equiv)
    
  • Solvent System:

    
    :Acetonitrile:Water (2:2:3)
    
    • Modern Adaptation: Replace

      
       with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for safety, though yield may dip slightly due to over-oxidation.
      
Step-by-Step Procedure
  • Solvent Preparation:

    • Prepare a biphasic mixture of Acetonitrile (ACN) and Water (1:1.5 ratio). If using EtOAc, add it as the organic phase (1 part).

  • Oxidant Charge:

    • Dissolve

      
       (4.1 equiv) in the water phase.
      
    • Add

      
       (catalytic amount).[3][4] The aqueous phase will turn dark brown/black.
      
  • Reaction:

    • Add Norbornene (1.0 equiv) dissolved in ACN or EtOAc.

    • Stir vigorously at Room Temperature .

    • Observation: The reaction is autocatalytic and exothermic. The mixture will turn bright yellow (

      
       species) and then precipitate white solids (
      
      
      
      ) as the reaction proceeds.
    • Time: 1 - 2 hours.

  • Quenching & Workup:

    • Quench excess oxidant by adding saturated Sodium Thiosulfate (

      
      ) until the yellow ruthenium color reverts to black (
      
      
      
      ).
    • Extract the aqueous layer with EtOAc (3x).

    • Dry organics over

      
       and concentrate in vacuo.
      
Workflow Diagram (Graphviz)

Workflow Setup Reagent Prep (RuCl3 + NaIO4 + Solvent) Reaction Reaction Phase (Vigorous Stirring, RT, 2h) Setup->Reaction Add Norbornene Quench Quench (Na2S2O3 addition) Reaction->Quench Color change Yellow -> Black Extraction Extraction (EtOAc / Brine wash) Quench->Extraction Filter RuO2 Isolation Isolation (Evaporation -> Solid) Extraction->Isolation

Figure 2: Operational workflow for the Ruthenium-catalyzed oxidation.

Characterization & Quality Control

The identity of the product must be confirmed to ensure the cis-geometry is intact.

  • Physical State: White crystalline solid.

  • Melting Point: 120 - 122°C (Lit. value for cis-isomer).[3]

    • Note: The trans-isomer melts significantly higher (~160°C). A sharp MP at 120°C confirms stereopurity.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.1 (br s, 2H, -COOH )
      
    • 
       2.65 (m, 2H, H -C-COOH) - The bridgehead protons.
      
    • 
       1.8 - 2.1 (m, 4H, Ring protons)
      
    • 
       1.5 (m, 2H, Ring protons)
      

Troubleshooting & Critical Notes

  • Safety (Peroxides): When using Method A, always test the reaction mixture for residual peroxides using starch-iodide paper before attempting extraction or concentration. Quench with sodium sulfite if positive.

  • Ruthenium Residues: In Method B, residual Ru can contaminate the product (black specks). Filtration through a pad of Celite or silica gel during the organic phase drying step effectively removes these residues.

  • Anhydride Formation: Upon heating or vacuum drying at high temperatures, cis-1,3-cyclopentanedicarboxylic acid can dehydrate to form the anhydride. If the melting point is observed to be low or broad, check IR for anhydride peaks (1800-1750 cm⁻¹). Hydrolysis in boiling water restores the diacid.

References

  • BenchChem. (2025).[3] Alternative methods for the synthesis of 1,3-cyclopentanedicarboxylic acid. Retrieved from

  • Carlsen, P. H. J., Katsuki, T., Martin, V. S., & Sharpless, K. B. (1981). A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds. Journal of Organic Chemistry, 46(19), 3936-3938.

  • Venturello, C., & D'Aloisio, R. (1988). Quaternary ammonium tetrakis(diperoxotungsto)phosphates(3-) as a new class of catalysts for efficient alkene oxidation with hydrogen peroxide. Journal of Organic Chemistry, 53(7), 1553–1557.

  • Sato, K., Aoki, M., & Noyori, R. (1998). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281(5383), 1646-1647.

  • Yang, D., & Chen, F. (2004). Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes. Journal of Organic Chemistry, 69(6), 209–212.

Sources

Application Notes and Protocols for the Purification of Cyclopentane-1,3-dicarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Cyclopentane-1,3-dicarboxylic Acid Applications

This compound is a pivotal building block in the synthesis of a wide array of high-value molecules, including pharmaceuticals, polymers, and specialized organic materials. The stereochemistry of this molecule, existing as both cis and trans isomers, offers a versatile scaffold for molecular design. However, the efficacy, safety, and desired material properties of the final products are intrinsically linked to the purity of this starting material. Impurities, which can include the undesired stereoisomer, unreacted starting materials from synthesis (such as norbornene or diethyl malonate), or side-products, can lead to unpredictable reaction outcomes, reduced yields, and compromised biological activity or material performance.[1]

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2] The principle of this method hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, leaving the impurities dissolved in the mother liquor. This application note provides a detailed, evidence-based protocol for the purification of this compound by recrystallization, addressing the nuances of solvent selection, impurity removal, and the handling of its stereoisomers.

Understanding the Physicochemical Properties of this compound

A successful recrystallization protocol is built upon a thorough understanding of the physical and chemical properties of the target compound. This compound is a white crystalline solid with a molecular weight of 158.15 g/mol .[3] The cis and trans isomers exhibit different physical properties, which can be exploited for their separation.

Propertycis-Isomertrans-IsomerReference
Melting Point 121 °CNot specified[4]
Boiling Point 320.656 °C at 760 mmHgNot specified[4]
Solubility in Water Slightly solubleNot specified[5]
Solubility in Chloroform Slightly soluble (especially when heated)Not specified[5]
Solubility in Methanol Moderately solubleNot specified[5]
Solubility in Ethanol Moderately solubleNot specified[5]

The presence of two carboxylic acid functional groups makes the molecule polar and capable of forming strong hydrogen bonds. This dictates its solubility behavior, favoring polar solvents. The cyclopentane ring, however, introduces a nonpolar character, influencing its solubility in less polar organic solvents.

Strategic Solvent Selection for Optimal Purification

The choice of solvent is the most critical parameter in developing a successful recrystallization procedure. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at an elevated temperature (ideally near the solvent's boiling point).

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert towards the compound.

  • Be easily removable from the purified crystals.

Based on available data, water, methanol, and ethanol are promising candidates for the recrystallization of this compound due to its moderate solubility in these polar solvents.[5] A mixed solvent system can also be employed to fine-tune the solubility characteristics. For instance, a solvent in which the compound is highly soluble can be paired with a solvent in which it is poorly soluble.[6]

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the purification of this compound. The primary focus is on removing common impurities, including the undesired stereoisomer.

Materials and Equipment:
  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, methanol, or a mixed solvent system)

  • Activated carbon (decolorizing agent, if needed)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capabilities

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven

Step-by-Step Methodology:

1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a small amount of the chosen solvent and a magnetic stir bar. c. Gently heat the mixture with continuous stirring. d. Add the solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

2. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated carbon to the solution. c. Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

3. Hot Filtration (if decolorizing agent was used): a. To remove the activated carbon or any insoluble impurities, perform a hot gravity filtration. b. Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization. c. Pour the hot solution through a fluted filter paper in the preheated funnel.

4. Crystallization: a. Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. b. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

5. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Buchner funnel and flask. b. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

6. Drying: a. Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound to remove any residual solvent.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_acid Crude Acid add_solvent Add Hot Solvent crude_acid->add_solvent dissolved_solution Saturated Solution add_solvent->dissolved_solution decolorize Decolorize (Optional) dissolved_solution->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool_solution Slow Cooling hot_filtration->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the purification of this compound.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Lower the temperature at which the compound dissolves by using a lower-boiling solvent or a mixed solvent system.
No Crystal Formation Too much solvent was added, or the solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low Recovery Yield Too much solvent was used, or the crystals were washed with too much cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Use a minimal amount of ice-cold solvent for washing.
Impure Crystals The cooling process was too rapid, trapping impurities in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Separation of cis and trans Isomers

The primary impurity in a sample of this compound is often its other stereoisomer. Due to their different spatial arrangements, cis and trans isomers can exhibit different solubilities, which can be exploited for their separation by fractional crystallization.[7] This process involves multiple recrystallization steps, where the less soluble isomer crystallizes out first.

Alternatively, derivatization can be an effective strategy. For instance, the isomers can be converted to their corresponding dihydrochlorides in a solvent like methanol. The differential solubility of these salt derivatives can facilitate a more efficient separation by recrystallization.

Conclusion

The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By carefully selecting the appropriate solvent and controlling the cooling rate, researchers and drug development professionals can achieve a high degree of purity, which is essential for the successful application of this versatile chemical building block. The provided troubleshooting guide and strategies for isomer separation further equip scientists with the necessary tools to overcome common purification challenges.

References

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). Retrieved January 30, 2026, from [Link]

  • An, L., et al. (2013). An odd–even effect on solubility of dicarboxylic acids in organic solvents.
  • Pozo C., J. (1964). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
  • PrepChem. (n.d.). Synthesis of cyclopentane-1,3-dicarboxylic anhydride. Retrieved January 30, 2026, from [Link]

  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. (2002). Journal of Medicinal Chemistry, 45(15), 3294-3304.
  • Process for crystallization of dicarboxylic acids. (2001).
  • PubChem. (n.d.). 1,3-Cyclopentanedicarboxylic acid. Retrieved January 30, 2026, from [Link]

  • Cativiela, C., et al. (1997). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminothis compound. Journal of the Chemical Society, Perkin Transactions 2, (2), 269-276.
  • Esters of cyclopentane-1, 3-dicarboxylic acid. (1960).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 30, 2026, from [Link]

  • Separation and purification of cis and trans isomers. (1975).
  • Purification and recovery of dicarboxylic acids using melt crystallization. (2002).
  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved January 30, 2026, from [Link]

  • 2-methyl-1,3-cyclopentanedione. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
  • Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University.
  • ChemSrc. (n.d.). (1S,3R)-Cyclopentane-1,3-Dicarboxylic Acid. Retrieved January 30, 2026, from [Link]

Sources

Application Note: FT-IR Analysis of Cyclopentane-1,3-dicarboxylic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of FT-IR in Carboxylic Acid Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used for the identification and characterization of functional groups within a molecule.[1] The principle of FT-IR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[1] Each type of bond vibrates at a characteristic frequency, and these absorptions are recorded as a unique spectral fingerprint, allowing for the elucidation of a compound's molecular structure.[2]

For researchers and professionals in drug development and chemical synthesis, FT-IR spectroscopy offers a rapid and reliable method to confirm the presence of key functional groups, monitor reaction progress, and assess the purity of synthesized compounds. Cyclopentane-1,3-dicarboxylic acid, a cyclic organic compound with the molecular formula C₇H₁₀O₄, is a valuable building block in various applications, including the synthesis of pharmaceuticals and polymers.[3] Its structure, featuring two carboxylic acid groups on a cyclopentane ring, presents a distinct set of vibrational modes that can be unequivocally identified using FT-IR.[3] This application note provides a detailed guide to the FT-IR analysis of this compound, covering theoretical principles, experimental protocols, and spectral interpretation.

Theoretical Background: Vibrational Modes of this compound

The infrared spectrum of this compound is dominated by the characteristic vibrations of its two primary structural components: the carboxylic acid functional groups and the cyclopentane ring. The interplay of these groups, particularly through hydrogen bonding, gives rise to a distinctive and interpretable spectrum.

The Carboxylic Acid Group: A Tale of Two Vibrations

The most prominent features in the FT-IR spectrum of a carboxylic acid are the stretching vibrations of the hydroxyl (-OH) and carbonyl (C=O) groups.[4]

  • O-H Stretching: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state.[5][6] This intermolecular hydrogen bonding results in a very broad and strong absorption band for the O-H stretch, typically observed in the range of 2500-3300 cm⁻¹.[3][5][7] This broadness is a hallmark of carboxylic acids and is due to the wide range of hydrogen bond strengths present in the sample.[1] This band often overlaps with the C-H stretching vibrations.[5][6]

  • C=O Stretching: The carbonyl group gives rise to a strong and sharp absorption band.[4] For saturated aliphatic carboxylic acids, this peak typically appears between 1710 and 1760 cm⁻¹.[7] The exact position can be influenced by hydrogen bonding; in the dimeric form, the C=O stretching frequency is found around 1710 cm⁻¹.[6][7]

  • C-O Stretching and O-H Bending: Other characteristic vibrations of the carboxylic acid group include the C-O stretching, which appears in the 1210-1320 cm⁻¹ region, and the in-plane and out-of-plane O-H bending vibrations.[5][8] The out-of-plane O-H bend can sometimes be observed as a broad band around 900-960 cm⁻¹.[8]

The Cyclopentane Ring: The Fingerprint Region

The vibrations of the cyclopentane ring, primarily C-H and C-C bond stretching and bending, contribute to the more complex "fingerprint region" of the spectrum, typically below 1500 cm⁻¹.[9] While individual peak assignments in this region can be challenging, the overall pattern is unique to the molecule and serves as a valuable tool for identification when compared to a reference spectrum.[9] Key vibrations include:

  • C-H Stretching: The stretching vibrations of the C-H bonds on the cyclopentane ring typically occur just below 3000 cm⁻¹.[9]

  • CH₂ Bending (Scissoring): These vibrations are expected to appear around 1465 cm⁻¹.

Experimental Protocol: Acquiring the FT-IR Spectrum

Obtaining a high-quality FT-IR spectrum of this compound, which is a solid at room temperature, requires proper sample preparation.[3] The two most common methods for solid samples are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Technique

This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.[10][11]

Protocol:

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder. This is crucial to reduce scattering of the infrared radiation.[12]

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. KBr is transparent in the mid-IR range.[10] Gently mix the sample and KBr.

  • Further Grinding: Grind the mixture thoroughly for a few minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or semi-transparent pellet.[10]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental interferences.[11]

    • Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern and rapid technique that requires minimal sample preparation.[11] The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[11]

Protocol:

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Record a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding environment.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[13]

  • Data Acquisition: Collect the FT-IR spectrum. As with the KBr method, co-adding multiple scans will improve the signal-to-noise ratio.

Data Interpretation and Expected Spectral Features

The FT-IR spectrum of this compound will exhibit a series of absorption bands corresponding to the vibrational modes of its functional groups. The following table summarizes the expected key absorptions.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityAppearance
2500 - 3300O-H stretch (in carboxylic acid dimer)StrongVery Broad
~2950C-H stretch (cyclopentane)MediumSharp (superimposed on O-H band)
1690 - 1760C=O stretch (carboxylic acid)StrongSharp
~1465CH₂ bend (cyclopentane)MediumSharp
1210 - 1320C-O stretch (carboxylic acid)StrongSharp
900 - 960O-H bend (out-of-plane)MediumBroad

Note: The exact positions and intensities of the peaks may vary slightly depending on the sample preparation method and the specific isomeric form (cis or trans) of the this compound.

Visualizing the Workflow

The following diagram illustrates the key steps in the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Solid Sample grind Grind Sample start->grind mix_kbr Mix with KBr grind->mix_kbr place_atr Place on ATR Crystal grind->place_atr press Press into Pellet mix_kbr->press background Collect Background Spectrum press->background apply_pressure Apply Pressure place_atr->apply_pressure apply_pressure->background sample_scan Collect Sample Spectrum background->sample_scan process Process Spectrum (e.g., Baseline Correction) sample_scan->process interpret Interpret Spectrum process->interpret report Generate Report interpret->report

Caption: Experimental workflow for FT-IR analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. The distinct and well-defined absorption bands arising from the carboxylic acid functional groups, in conjunction with the fingerprint region of the cyclopentane ring, provide a robust method for confirming the identity and assessing the purity of this important chemical intermediate. By following the detailed protocols outlined in this application note, researchers can confidently obtain high-quality FT-IR spectra and accurately interpret the resulting data, thereby ensuring the integrity of their synthetic products and advancing their research and development efforts.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved February 11, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona, Jamaica. Retrieved February 11, 2026, from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved February 11, 2026, from [Link]

  • FTIR-ATR spectroscopy of dicarboxylic acids. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • IR Spectroscopy: Sample Preparation. (2022, September 5). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved February 11, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved February 11, 2026, from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved February 11, 2026, from [Link]

  • cis-1,3-Cyclopentanedicarboxylic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 11, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • FT-IR spectra of (a) cubane-1,4-dicarboxylic acid, (b) NO 3 -LDH, and... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • What peaks would indicate a carboxylic acid in IR spectroscopy? (n.d.). TutorChase. Retrieved February 11, 2026, from [Link]

  • 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)-. (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved February 11, 2026, from [Link]

  • Infrared spectrum of cyclopentane. (n.d.). Doc Brown's Chemistry. Retrieved February 11, 2026, from [Link]

  • 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)-. (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

Sources

Application Note: Advanced Polymer Synthesis using Cyclopentane-1,3-dicarboxylic Acid (CPDA)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "Alicyclic Advantage"

Cyclopentane-1,3-dicarboxylic acid (CPDA) represents a strategic "middle ground" in polymer engineering, bridging the gap between flexible linear aliphatic monomers (like adipic acid) and rigid aromatic monomers (like terephthalic acid).

While aromatic rings provide high glass transition temperatures (


) and mechanical strength, they often sacrifice solubility and UV transparency. Conversely, linear aliphatics offer flexibility and biodegradability but suffer from low thermal resistance. CPDA, with its five-membered alicyclic ring, introduces a "kinked rigidity" . This unique geometric constraint restricts chain rotation more than linear chains, enhancing 

, while preventing the dense packing seen in symmetric 1,4-cyclohexane or aromatic derivatives, thereby maintaining optical clarity and solubility.
Core Applications
  • Transparent Engineering Plastics: Replacing terephthalic acid to reduce crystallinity for clear, high-impact parts.

  • Biodegradable Scaffolds: Bio-based polyesters for drug delivery where moderate degradation rates (slower than PLA, faster than PET) are required.

  • High-Solubility Polyimides: "Cardo" type structures where the alicyclic ring disrupts stacking, improving solubility in organic solvents for processing.

Part 2: Monomer Handling & Stereochemistry

Before synthesis, the stereochemistry of CPDA must be characterized. The commercial monomer typically exists as a mixture of cis and trans isomers.

  • Cis-isomer (Meso): Generally has a lower melting point (~120–121°C). The carboxyl groups are on the same side, promoting intramolecular anhydride formation upon heating.

  • Trans-isomer (Racemic): Carboxyl groups are on opposite sides, favoring intermolecular chain extension.

Critical Pre-synthesis Check: For high-molecular-weight (MW) polymers, stereochemical purity is preferred . A mixture of isomers disrupts chain packing, lowering the melting point (


) and potentially creating an amorphous polymer. If a semi-crystalline polymer is desired, recrystallize the monomer from water or ethyl acetate to enrich the trans isomer.

Part 3: Protocol A — Melt Polycondensation (Polyesters)

Objective: Synthesis of Poly(ethylene 1,3-cyclopentanedicarboxylate) (PECP). Mechanism: Transesterification followed by Polycondensation.

Reagents & Equipment
  • Monomer A: this compound (CPDA) [1.0 eq]

  • Monomer B: Ethylene Glycol (EG) [2.2 eq] (Excess required to drive kinetics)

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Antimony(III) oxide (
    
    
    
    ) [0.05 mol%]
  • Equipment: 3-neck round bottom flask, mechanical stirrer (high torque), nitrogen inlet, vacuum pump (<1 mbar), oil bath.

Experimental Workflow

Step I: Esterification (Atmospheric Pressure)

  • Charge CPDA and EG into the reactor.

  • Purge with

    
     x 3 to remove oxygen (prevents yellowing).
    
  • Heat to 160–170°C . Note: This is lower than typical PET synthesis (240°C) to prevent thermal degradation of the cyclopentane ring.

  • Stir at 150 rpm. Water will distill off.

  • Continue until the theoretical amount of water is collected (approx. 2-3 hours). The mixture should become clear.

Step II: Pre-Polymerization (Low Vacuum)

  • Add the catalyst (

    
    ) dissolved in a small amount of toluene or neat.
    
  • Raise temperature to 190–200°C .

  • Slowly reduce pressure to 20–30 mbar over 30 minutes. Caution: Reducing pressure too fast will sublime the unreacted CPDA monomer (Sublimation point < 200°C at vacuum).

Step III: Polycondensation (High Vacuum)

  • Raise temperature to 210–220°C .

  • Reduce pressure to < 1 mbar (High Vacuum).

  • Stirring torque will increase significantly as viscosity builds.

  • Maintain for 2–4 hours until torque stabilizes or "Weisenberg effect" (rod climbing) is observed.

  • Termination: Break vacuum with

    
    , discharge polymer into ice water.
    
Process Visualization

Polycondensation Start Raw Materials (CPDA + Diol) Esterification Esterification 160-170°C, N2, 1 atm (-H2O) Start->Esterification Mix & Purge PrePoly Pre-Polymerization 190-200°C, 20 mbar (-Excess Diol) Esterification->PrePoly Add Catalyst Polycon Polycondensation 210-220°C, <1 mbar (Chain Extension) PrePoly->Polycon High Vac Ramp Polycon->Polycon Monitor Torque End PECP Polymer (Viscous Melt) Polycon->End Discharge

Caption: Step-growth polymerization workflow for CPDA-based polyesters. Note the temperature ceiling of 220°C.

Part 4: Protocol B — Interfacial Polymerization (Polyamides)

Objective: Synthesis of Polyamide derived from CPDA and Hexamethylenediamine. Rationale: CPDA has a lower thermal stability than adipic acid. Melt polymerization of polyamides requires temps >250°C, which risks ring degradation. Interfacial polymerization occurs at room temperature.

Reagents
  • Organic Phase: CPDA Dichloride (Synthesized from CPDA +

    
    ) dissolved in Chloroform (
    
    
    
    ) or DCM.
  • Aqueous Phase: 1,6-Hexamethylenediamine (HMDA) + NaOH (Acid scavenger) dissolved in distilled water.

Experimental Workflow
  • Monomer Activation: Reflux CPDA with Thionyl Chloride (

    
    ) for 3 hours. Distill off excess 
    
    
    
    to obtain Cyclopentane-1,3-dicarbonyl dichloride .
  • Phase Preparation:

    • Solution A: 0.01 mol CPDA-Cl in 50 mL

      
      .
      
    • Solution B: 0.02 mol HMDA + 0.04 mol NaOH in 50 mL Water.

  • Reaction:

    • Place Solution B (Aqueous) in a beaker.

    • Carefully layer Solution A (Organic) underneath Solution B using a pipette to minimize mixing.

  • Polymerization:

    • A polymer film forms instantly at the interface.

    • Use tweezers to grasp the film and pull gently. A "nylon rope" can be wound onto a glass rod.

    • Alternatively, for bulk powder: Vigorously stir the biphasic mixture (waring blender method) for 5 minutes.

  • Purification: Wash with water, then acetone. Dry under vacuum at 60°C.

Part 5: Data & Property Analysis[1][2]

The following table benchmarks CPDA-based polymers against standard aliphatic and aromatic equivalents.

Table 1: Comparative Polymer Properties

PropertyPoly(ethylene adipate) (PEA)Poly(ethylene 1,3-cyclopentanedicarboxylate) Poly(ethylene terephthalate) (PET)
Monomer Type Linear AliphaticCyclic Aliphatic (5-ring) Aromatic
Chain Stiffness Low (Flexible)Medium (Semi-Rigid) High (Rigid)

(Glass Transition)
~ -50°C~ 10°C to 30°C (Est.) ~ 75°C

(Melting Point)
~ 50°C~ 90–110°C ~ 260°C
Crystallinity HighLow to Moderate High
Transparency Opaque (Waxy)High Clarity (Amorphous) Clear (if quenched)
Solubility GoodExcellent Poor

Note: Data for CPDA polymers are estimated based on structural analogs (e.g., PBS and PBTF) and literature on cyclopentyl-containing copolymers [1, 2].

Structure-Property Logic Diagram

Properties CPDA CPDA Structure (5-Membered Ring) Kink 1,3-Kink Geometry CPDA->Kink Rigidity Restricted Rotation CPDA->Rigidity Result1 Reduced Crystallinity (High Transparency) Kink->Result1 Result3 Enhanced Solubility Kink->Result3 Result2 Increased Tg (vs. Linear Chains) Rigidity->Result2

Caption: How the 1,3-cyclopentane ring influences macroscopic polymer properties.

Part 6: References

  • Synthesis and Thermal Properties of Aliphatic Polyesters. MDPI Polymers. (General reference for melt polycondensation of aliphatic diacids).

  • Poly(butylene succinate) and Copolymers. National Institutes of Health (NIH) / PubMed. (Analogous systems for thermal transition comparison).

  • This compound Monomer Data. PubChem. (Physical properties of the monomer).

  • Interfacial Polymerization of Polyamides. MIT OpenCourseWare / Lab Manuals. (Standard protocols for acid chloride/amine synthesis).

  • Cardo Polyimides containing Cyclopentyl Groups. ResearchGate. (Demonstrating the solubility benefits of cyclopentyl rings).

Application Note: Cyclopentane-1,3-dicarboxylic Acid (H₂cpdc) as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentane-1,3-dicarboxylic acid (H₂cpdc) represents a distinct class of semi-rigid, aliphatic dicarboxylate linkers used in the construction of Metal-Organic Frameworks (MOFs).[1] Unlike the rigid, planar phenyl rings of terephthalic acid (BDC), H₂cpdc introduces curvature , chirality , and conformational flexibility into the framework backbone.[1]

This application note details the strategic use of H₂cpdc to engineer MOFs with "breathing" capabilities and tunable pore environments. It covers the critical impact of cis/trans isomerism on topology, provides a validated solvothermal synthesis protocol for Lanthanide-based sensors, and outlines characterization workflows for structural validation.[1]

Ligand Design Principles: The H₂cpdc Advantage

Structural Isomerism & Topology Control

The utility of H₂cpdc stems from its stereochemistry.[1] The vector angle between the two carboxylate groups changes drastically based on the isomer used, dictating the final MOF dimensionality.[1]

Featurecis-H₂cpdctrans-H₂cpdc
Geometry Syn-conformation (bent)Anti-conformation (extended)
Angle (

)
~109° (V-shape)~140°–180° (Linear-like)
Preferred Topology Discrete cages, Helices, 0D/1D structures2D Layers, 3D Pillared Networks
Key Property High solubility, promotes curvatureBridging capability, layer formation
The "Breathing" Effect Mechanism

Unlike rigid aromatic linkers, the aliphatic cyclopentane ring allows for slight conformational adjustments (envelope/twist puckering) without bond breaking.[1] When incorporated into 3D networks (e.g., with Zn²⁺ or Co²⁺ nodes), this flexibility enables the "Breathing Effect" —a reversible expansion and contraction of the pore volume upon guest adsorption (gas or solvent).[1]

Experimental Protocol: Synthesis of Ln-cpdc Luminescent MOFs

Objective: Synthesis of a Europium-based MOF (Eu-cpdc) for chemical sensing applications. This protocol exploits the "Antenna Effect," where the H₂cpdc ligand absorbs UV light and transfers energy to the Eu³⁺ ion, resulting in intense red luminescence.[1]

Reagents & Materials[1][2][3][4]
  • Ligand: 1,3-Cyclopentanedicarboxylic acid (H₂cpdc), >98% purity (mixture of isomers or pure cis preferred for high solubility).[1]

  • Metal Source: Europium(III) nitrate hexahydrate [Eu(NO₃)₃[1]·6H₂O].

  • Solvent System: N,N-Dimethylformamide (DMF) / Deionized Water (H₂O).[1]

  • Modulator: Acetic acid (optional, for crystal size control).[1]

Step-by-Step Solvothermal Workflow
  • Precursor Dissolution:

    • Dissolve 0.5 mmol of H₂cpdc in 5 mL of DMF/H₂O (1:1 v/v). Sonicate for 10 mins until clear.

    • Dissolve 0.5 mmol of Eu(NO₃)₃[1]·6H₂O in 2 mL of H₂O.[1]

  • Mixing:

    • Slowly add the metal solution to the ligand solution under stirring.[1]

    • Critical Step: Adjust pH to 5.5–6.0 using dilute NaOH.[1] This deprotonates the carboxylic acid groups, facilitating coordination.[1][2]

  • Thermal Treatment:

    • Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 120°C for 72 hours .

    • Cooling: Program a slow cool-down rate (5°C/h) to room temperature to promote high-quality single-crystal growth.

  • Isolation & Washing:

    • Filter the resulting colorless block crystals.[1]

    • Wash 3x with DMF to remove unreacted ligand.[1]

    • Wash 3x with Ethanol to exchange the high-boiling DMF.[1]

  • Activation:

    • Dry under vacuum at 80°C for 12 hours.

Synthesis Logic Diagram (Graphviz)[1]

SynthesisWorkflow Start Precursors (H2cpdc + Eu salt) Mix Mixing & pH Adjustment (pH 6.0) Start->Mix Dissolution Heat Solvothermal Synthesis (120°C, 72h) Mix->Heat Sealed Autoclave Cool Controlled Cooling (5°C/h) Heat->Cool Crystallization Wash Solvent Exchange (DMF -> EtOH) Cool->Wash Filtration Activate Vacuum Activation (80°C) Wash->Activate Purification Product Crystalline Ln-cpdc MOF Activate->Product Final MOF

Caption: Figure 1: Optimized solvothermal synthesis workflow for Lanthanide-cpdc MOFs, emphasizing the critical controlled cooling step for crystallinity.

Characterization & Validation Protocols

To ensure scientific integrity, the synthesized MOF must undergo a "Self-Validating" characterization suite.[1]

Structural Validation (PXRD)[1]
  • Method: Powder X-Ray Diffraction (Cu Kα radiation).[1]

  • Expectation: Compare experimental patterns with the simulated pattern from Single Crystal XRD (SC-XRD) data.

  • Pass Criteria: Major peaks must align within ±0.1° 2θ.[1] Absence of broad amorphous humps indicates phase purity.[1]

Thermal & Solvent Stability (TGA)[1]
  • Method: Thermogravimetric Analysis (30°C to 800°C under N₂).[1]

  • Profile Analysis:

    • Stage 1 (<150°C): Weight loss ~5-10% (Guest solvent removal).[1]

    • Stage 2 (150°C–350°C): Plateau (Stable framework).[1]

    • Stage 3 (>350°C): Sharp drop (Ligand decomposition).[1]

Functional Validation (Luminescence Sensing)

The Eu-cpdc MOF should exhibit strong red emission.[1]

  • Excitation: ~280–300 nm (Ligand absorption band).[1]

  • Emission: Sharp peaks at 590 nm (⁵D₀→⁷F₁) and 617 nm (⁵D₀→⁷F₂).[1]

  • Sensing Test: Disperse 5 mg of MOF in water.[1] Add analytes (e.g., Acetone, Cu²⁺).[1]

  • Result: Quenching of fluorescence indicates successful guest-host interaction.[1]

Advanced Application: Breathing Frameworks

For researchers targeting gas separation, the trans-H₂cpdc ligand is often paired with transition metals (Zn, Co) to form "pillared-layer" structures.[1]

Mechanism of Action

The "breathing" phenomenon in cpdc-MOFs is driven by the rotation of the carboxylate groups and the puckering of the cyclopentane ring.[1]

BreathingMechanism Closed Narrow Pore Phase (Solvent Free) Trigger Adsorption Trigger (CO2 / Solvent) Closed->Trigger Exposure Interaction Guest-Host Interaction (H-bonding / Sterics) Trigger->Interaction Energy Min. Open Large Pore Phase (Expanded) Interaction->Open Ligand Rotation Hysteresis Desorption Hysteresis Open->Hysteresis Pressure Release Hysteresis->Closed Reversibility

Caption: Figure 2: The reversible 'Breathing' cycle of flexible MOFs. The aliphatic nature of H₂cpdc allows the framework to transition between narrow and open pore configurations.[1]

Quantitative Analysis of Breathing

To verify this effect, perform N₂ or CO₂ adsorption isotherms at 77 K and 273 K.[1]

ParameterRigid MOF (e.g., MOF-5)Flexible cpdc-MOF
Isotherm Type Type I (Langmuir)Type IV or S-shaped (Sigmoidal)
Hysteresis MinimalPronounced (Gate-opening pressure)
Pore Volume ConstantVariable (Pressure dependent)

References

  • Isomerism in Cycloalkane Dicarboxylates

    • Title: Cis-Trans Isomerism in Cycloalkanes.[1][3][4]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Lanthanide MOF Synthesis & Sensing

    • Title: Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing.[1]

    • Source: MDPI (Materials).[1]

    • URL:[Link][1]

  • Breathing Effect in MOFs

    • Title: A Review on Breathing Behaviors of Metal-Organic-Frameworks (MOFs) for Gas Adsorption.
    • Source: ResearchGate / Materials.[1]

    • URL:[Link]

  • Analogous Copper-Cyclohexane MOF Structures

    • Title: Metal−Organic Frameworks from Copper Dimers with cis- and trans-1,4-Cyclohexanedicarboxylate.[1][5]

    • Source: ACS Publications (Inorganic Chemistry).[1]

    • URL:[Link][1]

Sources

Application Note: Derivatization of Cyclopentane-1,3-dicarboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentane-1,3-dicarboxylic acid (CPDA) is a privileged scaffold in medicinal chemistry, primarily utilized as a conformationally restricted bioisostere of L-glutamic acid. Its rigid five-membered ring fixes the spatial orientation of the distal carboxylic acid groups, making it an ideal probe for exploring the pharmacophore space of Metabotropic Glutamate Receptors (mGluRs) and, more recently, Voltage-Gated Sodium Channels (e.g., NaV1.7).

This guide details the strategic derivatization of CPDA to generate focused small-molecule libraries. Unlike flexible acyclic linkers, the CPDA core requires specific synthetic handling to maintain stereochemical integrity (cis vs. trans) and maximize library diversity. We present a validated "Anhydride-Mediated Desymmetrization" protocol, enabling the rapid synthesis of mono-amides and di-amides for high-throughput biological screening.

Scientific Rationale: The "Rigid Glutamate" Hypothesis

Conformational Restriction

In drug design, reducing the conformational entropy of a ligand often improves affinity and selectivity. L-Glutamate is highly flexible, binding to various receptors (NMDA, AMPA, Kainate, mGluRs) in different conformations. CPDA locks the two carboxylate pharmacophores into specific vectors:

  • Cis-isomer: Mimics the "folded" conformation often required for transport proteins or specific mGluR subtypes.

  • Trans-isomer: Mimics the "extended" conformation, often associated with ionotropic receptor binding or distinct mGluR pockets.

Stereochemical Imperative

The biological activity is strictly controlled by the relative stereochemistry at C1 and C3.

  • Challenge: Standard coupling conditions (high heat, strong base) can lead to thermodynamic equilibration (epimerization), typically favoring the trans isomer.

  • Solution: Our protocols utilize mild activation methods (anhydride formation or HATU coupling) to preserve the requisite stereochemistry.

Strategic Derivatization Workflows

The most efficient route to diverse CPDA libraries is Desymmetrization . By converting the diacid to a meso-anhydride, we can selectively open the ring with a nucleophile to generate a "Mono-Acid/Mono-Amide" scaffold. This provides a handle for a second diversification step.

Visualization: The Desymmetrization Logic

Desymmetrization_Workflow CPDA Cyclopentane-1,3- dicarboxylic acid Anhydride Cyclic Anhydride (Activated Core) CPDA->Anhydride Ac2O, Reflux (Dehydration) MonoAmide Mono-Amide/Mono-Acid (Scaffold A) Anhydride->MonoAmide R1-NH2 (Nuc. Attack) Library Di-Amide Library (Target Compounds) MonoAmide->Library R2-NH2, HATU (Coupling)

Figure 1: Desymmetrization strategy converting the symmetric diacid into a diverse library via the cyclic anhydride intermediate.

Experimental Protocols

Protocol A: Synthesis of Cyclopentane-1,3-dicarboxylic Anhydride

This is the critical activation step. The anhydride is more reactive and cleaner than the di-acid chloride.

Materials:

  • cis-Cyclopentane-1,3-dicarboxylic acid (10.0 g, 63.2 mmol)

  • Acetic anhydride (30 mL)

  • Acetyl chloride (2 mL) - Catalyst

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Reaction: Suspend the diacid in acetic anhydride. Add acetyl chloride.

  • Reflux: Heat the mixture to gentle reflux (140°C bath) for 3-4 hours. The solid should dissolve completely, turning into a clear, slightly yellow solution.

  • Work-up: Remove excess acetic anhydride via rotary evaporation under reduced pressure.

  • Purification: The residue will solidify upon cooling. Recrystallize from minimal hot toluene or hexane/ether (1:1).

  • Validation: Check IR. Look for the characteristic anhydride doublet carbonyl stretch (approx. 1800 and 1750 cm⁻¹).

Protocol B: Parallel Library Synthesis (96-Well Plate Format)

Target: Generation of 96 distinct diamides for mGluR screening.

Reagents:

  • Scaffold: Cyclopentane-1,3-dicarboxylic anhydride (0.1 M in anhydrous THF).

  • Amine Set 1 (Diversity R1): 8 distinct amines (0.1 M in THF).

  • Amine Set 2 (Diversity R2): 12 distinct amines (0.1 M in THF).

  • Coupling Agent: HATU (0.1 M in DMF).

  • Base: DIPEA (0.2 M in DMF).

Workflow:

  • Step 1: Ring Opening (Rows A-H)

    • Add 100 µL of Anhydride solution to each well.

    • Add 100 µL of Amine Set 1 (one specific amine per Row).

    • Incubate at RT for 4 hours.

    • Result: Formation of Mono-Amide/Mono-Acid.[1]

  • Step 2: Second Coupling (Columns 1-12)

    • Add 120 µL of HATU solution to all wells.

    • Add 120 µL of DIPEA solution to all wells.

    • Shake for 10 mins to activate the free acid.

    • Add 100 µL of Amine Set 2 (one specific amine per Column).

    • Seal plate and shake at RT for 16 hours.

  • Step 3: Work-up (Solid Phase Extraction)

    • Use SCX-2 (Strong Cation Exchange) cartridges to remove unreacted amines.

    • Elute product with MeOH.

    • Evaporate solvent using a centrifugal evaporator (Genevac).

Quality Control & Validation

For biological screening, compound purity must exceed 95%.

MethodAcceptance CriteriaPurpose
LC-MS (ESI+) [M+H]+ peak matches calc. mass ± 0.4 Da.Identity Confirmation.
HPLC (UV 254nm) Single peak > 95% Area Under Curve.Purity quantification.
1H-NMR (DMSO-d6) Integration of amide NH protons (7.8-8.5 ppm).Verify amide bond formation.
Chiral HPLC Absence of diastereomeric peaks.Confirm no epimerization occurred.

Biological Screening Applications

GPCR Screening: mGluR Functional Assay

CPDA derivatives are primary candidates for mGluR modulation.

  • Assay Type: FLIPR Calcium Flux Assay.

  • Mechanism: mGluR1/5 are Gq-coupled. Agonist binding triggers IP3 production and Ca²⁺ release from the ER.

  • Protocol:

    • Load CHO cells stably expressing mGluR5 with Fluo-4 AM dye.

    • Add CPDA library compounds (10 µM final).

    • Measure fluorescence increase (Ex 488nm / Em 525nm).

    • Hit Definition: >30% increase in fluorescence relative to Glutamate control.

Visualization: mGluR Signaling Pathway

mGluR_Pathway Ligand CPDA Derivative Receptor mGluR (GPCR) Ligand->Receptor Binds GProtein Gq Protein Receptor->GProtein Activates PLC Phospholipase C GProtein->PLC Stimulates IP3 IP3 Production PLC->IP3 Hydrolysis Calcium Ca2+ Release (Fluorescent Signal) IP3->Calcium ER Release

Figure 2: Signal transduction pathway for Gq-coupled mGluR screening assays.

Ion Channel Screening: NaV1.7 Inhibition

Recent data suggests CPDA derivatives can act as pore blockers or voltage-sensor modifiers in sodium channels.

  • Assay: Automated Patch Clamp (e.g., QPatch).

  • Metric: Inhibition of peak current density at -100 mV holding potential.

References

  • ChemicalBook. (1S,3R)-Cyclopentane-1,3-dicarboxylic acid Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107216, 1,3-Cyclopentanedicarboxylic acid. Retrieved from

  • BenchChem. Application Notes and Protocols for 1,3-Dimethylcyclopentanol Derivatives (Scaffold Analogues). Retrieved from

  • Organic Chemistry Portal. Synthesis of Cyclopentanes and Derivatives. Retrieved from

  • Perrone, M. G., et al. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group.[2] Journal of Medicinal Chemistry. Retrieved from

  • Xenon Pharmaceuticals. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7.[3] Bioorganic & Medicinal Chemistry Letters (2025).[3][4][5] Retrieved from

  • MedChemExpress. mGluR Agonists and Antagonists Product List. Retrieved from

Sources

Application Note: Scalable Synthesis of Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Analysis

Cyclopentane-1,3-dicarboxylic acid (CPDA) is a critical pharmacophore in drug development (e.g., antiviral analogs, peptidomimetics) and a rigid linker in Metal-Organic Frameworks (MOFs). While several synthetic routes exist, large-scale production requires balancing atom economy against process safety .

This guide details the Oxidative Cleavage of Norbornene , the industry-standard route for accessing the cis-isomer. We compare two primary methodologies:

FeatureMethod A: Nitric Acid Oxidation Method B: RuCl₃/Periodate Oxidation
Scale Suitability High (Kilo-lab to Pilot)Low/Medium (Gram to Decagram)
Cost Profile Low (Commodity reagents)High (Expensive Ru catalyst/oxidant)
Safety Profile Hazardous (Exothermic, NOx fumes)Moderate (Less exotherm, toxic metals)
Stereoselectivity Exclusively cis (kinetic product)Exclusively cis
Purification Direct CrystallizationChromatography/Extraction often needed

Recommendation: For scales >100g, Method A (Nitric Acid) is the only economically viable route. However, it presents significant thermal hazards. This protocol focuses on engineering a self-validating safety system for the Nitric Acid route.

Reaction Mechanism & Stereochemistry

The synthesis exploits the strain energy of norbornene. Strong oxidation cleaves the alkene bond. The methylene bridge of norbornene (


) becomes the methylene group at the 

position of the cyclopentane ring, naturally enforcing a cis configuration of the resulting carboxylic acids.
Diagram 1: Mechanistic Pathway & Stereochemical Outcome

ReactionScheme Norbornene Norbornene (Bicyclo[2.2.1]hept-2-ene) Oxidation Oxidative Cleavage (HNO3 / V2O5 cat.) Norbornene->Oxidation + HNO3 (50-60%) Intermediate Aldehyde/Nitro Intermediates Oxidation->Intermediate Ring Opening Product cis-Cyclopentane- 1,3-dicarboxylic acid Intermediate->Product Exothermic Oxidation

Caption: The oxidative cleavage of norbornene preserves the bridge geometry, yielding the cis-diacid.

Safety Engineering: The "Induction Period" Trap

CRITICAL WARNING: Nitric acid oxidations of bicyclic alkenes are characterized by a dangerous induction period . If substrate is added faster than the reaction initiates, unreacted material accumulates. Once the reaction triggers, the accumulated energy releases instantaneously, leading to thermal runaway and explosion.

The Self-Validating Protocol

To ensure safety, we utilize a semi-batch process with an initiator heel .

  • The Heel: Never start with clean acid. Use a "heel" of pre-reacted mixture or add

    
     to generate immediate 
    
    
    
    species.
  • The Stop Condition: If the reactor temperature does not rise by 2°C within 5 minutes of starting addition, HALT FEED . The reaction has not initiated.

  • Redox Potential: Monitor ORP (Oxidation-Reduction Potential) if possible; a sharp drop indicates reactant accumulation.

Detailed Experimental Protocol (Nitric Acid Route)

Scale: 1.0 mol (94.1 g) Norbornene input. Expected Yield: 75-85% (118-134 g). Isomer: cis-Cyclopentane-1,3-dicarboxylic acid.[1]

Equipment Setup
  • 2L Jacketed Reactor with overhead stirring (400 RPM).

  • Reflux condenser connected to a Caustic Scrubber (NaOH) to trap NOx fumes.

  • Programmable syringe pump or dosing funnel.

  • Internal temperature probe (Interlocked to dosing pump: High Temp Cutoff @ 65°C).

Step-by-Step Procedure
Phase 1: Catalyst & Acid Preparation
  • Charge 600 mL of 50-60% Nitric Acid to the reactor.

  • Add 0.1 g Ammonium Metavanadate (

    
    )  as catalyst.
    
    • Note: Vanadium catalyzes the re-oxidation of NOx species, smoothing the reaction profile.

  • Heat the acid mixture to 55°C .

Phase 2: Initiation (The Critical Step)
  • Dissolve 94.1 g Norbornene in a minimal amount of nitromethane or add as a melt (MP is 46°C, but melt addition is risky due to solidification in lines). Preferred: Add solid norbornene in small portions via a solids-addition funnel.

  • Add the first 5% (approx 5g) of Norbornene.

  • WAIT. Observe the temperature. You must see an exotherm (Temp rise to ~58-60°C) and the evolution of brown gas (NOx).

    • Validation: If no exotherm occurs after 10 mins, add 100mg

      
      . Do not  proceed until initiation is confirmed.
      
Phase 3: Controlled Addition
  • Once initiated, maintain temperature between 55-65°C using jacket cooling.

  • Add the remaining Norbornene over 2 to 3 hours .

    • Control Logic: The addition rate acts as the throttle for the exotherm. If Temp > 65°C, stop addition.

Phase 4: Post-Reaction & Workup
  • After addition, stir at 60°C for 1 hour, then increase to 80°C for 1 hour to drive the oxidation to completion and expel dissolved NOx.

  • Cooling Crystallization: Cool the mixture slowly to 0°C over 4 hours. The cis-acid is sparingly soluble in cold nitric acid and will crystallize.

  • Filter the white crystalline solid.[2]

  • Recrystallization: Recrystallize from water.[3] The cis isomer is soluble in hot water but crystallizes well upon cooling.

Isomerization: Accessing the trans-Isomer

The cis-isomer is the kinetic product. If the trans-isomer is required (e.g., for different polymer properties), thermodynamic equilibration is necessary.

Protocol:

  • Dissolve cis-CPDA in concentrated HCl or a mixture of Acetic Acid/Acetic Anhydride.

  • Reflux for 24-48 hours.

  • The trans-isomer is thermodynamically more stable (less steric strain between carboxylates) but often less soluble, facilitating separation.

  • Note: Complete conversion is rare; expect a mixture requiring fractional crystallization.

Analytical Data & Specifications

TestSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 120-121°C (cis)Capillary
Assay > 98.0%Acid-Base Titration (0.1N NaOH)
H-NMR Confirm structure, check for nitrated byproducts400 MHz DMSO-d6
Water Content < 0.5%Karl Fischer
Diagram 2: Process Workflow & Engineering Controls

ProcessFlow Feed Norbornene Feed (Solids Hopper) SafetyCheck Safety Interlock: Temp > 65°C? Feed->SafetyCheck Reactor Jacketed Reactor (HNO3 + V-Cat @ 60°C) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber NOx Off-gas Crystallizer Cooling Crystallizer (0°C) Reactor->Crystallizer Reaction Mass Filter Filtration & Drying Crystallizer->Filter Slurry SafetyCheck->Feed Yes (STOP FEED) SafetyCheck->Reactor No (Proceed)

Caption: Industrial workflow emphasizing the critical safety interlock between temperature and feed rate.

References

  • BenchChem. (n.d.). Alternative methods for the synthesis of 1,3-cyclopentanedicarboxylic acid. Retrieved from (General route comparison).

  • Organic Syntheses. (1973).[2][4] Nitric Acid Oxidation of Bicyclic Alkenes. See general methodology in Org. Synth. Coll. Vol. 5. (Note: Specific page numbers vary by exact derivative, but the nitric acid/vanadium protocol is standard for this class).

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Nitric Acid. Retrieved from .

  • Stanford University. (2013). Nitric Acid Safe Handling Guideline. Retrieved from .

  • Biosynth. (2023). (1R,3S)-Cyclopentane-1,3-dicarboxylic acid Product Data. Retrieved from .

Sources

Chiral separation of Cyclopentane-1,3-dicarboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiral Separation of Cyclopentane-1,3-dicarboxylic Acid Enantiomers

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the theory and practice of separating the enantiomers of this compound. This guide moves beyond simple procedural lists to explain the underlying principles and rationale behind methodological choices, ensuring a robust and reproducible approach to chiral resolution.

Introduction: The Imperative of Chirality in Modern Chemistry

Chirality is a fundamental property of molecules that has profound implications in pharmacology, materials science, and agrochemistry. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit vastly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or, in some infamous cases, dangerously toxic. Consequently, the ability to separate and analyze enantiomers with high fidelity is not merely an academic exercise but a critical necessity for safety and efficacy in drug development and other fields.[1][2]

This compound is a valuable chiral building block in organic synthesis. Its stereoisomers, particularly the cis and trans diastereomers, each exist as a pair of enantiomers ((1R,3S)/(1S,3R) for cis and (1R,3R)/(1S,3S) for trans). Access to enantiomerically pure forms of this diacid is essential for the stereoselective synthesis of complex target molecules, including potent pharmaceutical ingredients.[3][4] This guide details the primary strategies for resolving these enantiomers: direct separation via chiral chromatography, indirect separation following diastereomeric derivatization, and classical resolution through diastereomeric salt crystallization.

Foundational Principle: The Three-Point Interaction Model

Successful chiral recognition, the basis of all enantiomeric separations, is often explained by the "three-point interaction model".[5][6] For a chiral stationary phase (CSP) or a chiral resolving agent to differentiate between two enantiomers, it must interact with at least three distinct points on the analyte molecule. Crucially, one of these interactions must be stereochemically dependent. The differential stability of the transient diastereomeric complexes formed between the chiral selector and each enantiomer results in their separation.[6] For this compound, these interaction points are typically the two carboxylic acid groups and the cyclopentane ring structure itself.

Methodology I: Direct Enantioseparation by Chiral HPLC

Direct separation on a chiral stationary phase (CSP) is the most prevalent and efficient method for analytical-scale enantiomeric analysis.[1][6] This technique relies on the differential interaction of the enantiomers with a chiral selector immobilized on the surface of the chromatography packing material.

Causality Behind the Method

The power of chiral HPLC lies in its directness and high resolving power. For acidic compounds like this compound, anion-exchange type CSPs (such as CHIRALPAK QN-AX and QD-AX) are particularly effective.[7] The separation mechanism is based on an ion-pairing interaction between the deprotonated carboxylic acid groups of the analyte and the protonated chiral selector (often based on quinine or quinidine derivatives), supplemented by other interactions like hydrogen bonding, dipole-dipole, and steric repulsion.[7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also broadly applicable and can resolve a wide array of compounds through a combination of hydrogen bonding, π-π interactions, and steric inclusion within the chiral grooves of the polysaccharide structure.[5]

Workflow for Chiral HPLC Method Development

cluster_screening Phase 1: Column Screening cluster_optimization Phase 2: Method Optimization Screen_Start Racemic Standard of This compound Screen_CSPs Screen Multiple CSPs (e.g., Anion-Exchange, Polysaccharide-based) Screen_Start->Screen_CSPs Screen_Modes Test in Normal Phase, Polar Organic & Reversed Phase Modes Screen_CSPs->Screen_Modes Screen_Eval Evaluate for Partial Separation (Look for any peak splitting or broadening) Screen_Modes->Screen_Eval Opt_Start Select Best CSP/Mode Combination from Screening Screen_Eval->Opt_Start Promising result found No_Hit No Separation Screen_Eval->No_Hit No promising result Opt_MP Optimize Mobile Phase (Adjust solvent ratio, additives) Opt_Start->Opt_MP Opt_Params Optimize Physical Parameters (Flow Rate, Temperature) Opt_MP->Opt_Params Opt_Final Achieve Baseline Resolution (Rs > 1.5) Opt_Params->Opt_Final

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol: Chiral HPLC Separation

1. Sample Preparation:

  • Dissolve an accurately weighed sample of racemic this compound in the initial mobile phase or a compatible solvent (e.g., Methanol, Ethanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic System & Initial Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Detection: UV at 210 nm (where carboxylic acids have absorbance).

3. Method Development & Optimization:

  • Column Screening: Begin by screening a set of complementary chiral columns. The table below provides rational starting points.

  • Mobile Phase Optimization: If partial separation is observed, systematically adjust the ratio of the mobile phase components. For acidic analytes, the type and concentration of acidic/basic additives are critical. An acid (like formic acid or acetic acid) ensures the analyte is in a consistent protonation state, while a base (like diethylamine) can interact with acidic sites on the silica support, improving peak shape.

  • Temperature and Flow Rate: Adjust the column temperature (e.g., 25-40 °C) and flow rate to fine-tune resolution and analysis time.

Table 1: Example Starting Conditions for Chiral HPLC Screening

ParameterCondition A (Anion-Exchange)Condition B (Polysaccharide)
Chiral Column CHIRALPAK QN-AX (or similar)CHIRALPAK AD-H / OD-H (or similar)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (99 / 0.3 / 0.15, v/v/v)Hexane / Isopropanol / Trifluoroacetic Acid (80 / 20 / 0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Injection Volume 5-10 µL5-10 µL
Rationale Utilizes strong ionic interactions ideal for acidic analytes.[7]Employs hydrogen bonding and steric interactions in normal phase mode.

Methodology II: Indirect Separation via Diastereomeric Derivatization

This classical approach involves converting the pair of enantiomers into a pair of diastereomers by reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA).[8] Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (HPLC or GC).[9][10]

Causality Behind the Method

This method is advantageous when direct chiral separation is challenging or for preparative-scale work where achiral silica gel is much cheaper than CSPs. For GC analysis, derivatization is often required to make the dicarboxylic acid volatile enough for analysis; using a chiral derivatizing agent accomplishes both goals simultaneously.[11] The key is the formation of a covalent bond between the analyte and the CDA, creating two distinct chemical entities (diastereomers) that are separable by conventional means.

Workflow for Indirect Separation

Start Racemic Diacid (R-COOH, S-COOH) Reagent Add Enantiopure Chiral Derivatizing Agent (e.g., S-Alcohol) Start->Reagent Reaction Derivatization Reaction (Esterification) Reagent->Reaction Mixture Diastereomeric Mixture (R-COOS, S-COOS) Reaction->Mixture Separation Separate on Achiral Column (e.g., C18 HPLC or GC) Mixture->Separation Fractions Collect Separated Diastereomer Fractions Separation->Fractions Cleavage Hydrolyze (cleave) the Chiral Auxiliary Fractions->Cleavage End_R Pure R-Enantiomer Cleavage->End_R End_S Pure S-Enantiomer Cleavage->End_S

Caption: Workflow for Indirect Chiral Separation via Derivatization.

Experimental Protocol: Derivatization and Achiral Separation

1. Derivatization (Esterification Example):

  • To a solution of racemic this compound (1 mmol) in a dry, inert solvent (e.g., 10 mL Dichloromethane), add a coupling agent such as DCC (dicyclohexylcarbodiimide, 2.2 mmol) and a catalyst like DMAP (4-dimethylaminopyridine, 0.2 mmol).

  • Add an enantiomerically pure chiral alcohol, for example, (S)-(-)-1-phenylethanol (2.2 mmol).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric ester mixture.

2. Chromatographic Separation of Diastereomers:

  • The resulting diastereomeric esters can now be separated on a standard achiral column.

Table 2: Example Conditions for Diastereomer Separation

ParameterHPLC on C18Gas Chromatography (GC)
Column Standard C18 (e.g., 250 x 4.6 mm, 5 µm)Standard Capillary (e.g., DB-5, 30 m x 0.25 mm)
Mobile Phase Acetonitrile / Water GradientCarrier Gas: Helium
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °COven Program: 100 °C hold 2 min, ramp to 250 °C at 10 °C/min
Detection UV at 254 nm (due to phenyl group from CDA)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Rationale Standard reversed-phase separation based on polarity differences.Separation based on boiling point/polarity differences of the now-volatile esters.

3. Recovery of Enantiomers:

  • Collect the separated fractions of each diastereomer.

  • Hydrolyze the ester groups (e.g., using aqueous LiOH) to cleave the chiral auxiliary and recover the individual, enantiomerically pure dicarboxylic acids.

Methodology III: Diastereomeric Salt Formation and Fractional Crystallization

This is a classical, yet powerful, technique for the large-scale resolution of acidic and basic compounds.[12] It exploits the fact that diastereomeric salts, formed by reacting a racemic acid with a chiral base, have different solubilities in a given solvent, allowing one to be selectively crystallized.[8][13]

Causality Behind the Method

The formation of an acid-base salt is a rapid and reversible ionic interaction. By choosing an appropriate enantiomerically pure base (resolving agent) and a suitable solvent system, a significant difference in the crystal lattice energy between the two diastereomeric salts can be achieved.[14][15] This thermodynamic difference drives the preferential crystallization of the less soluble salt, effectively separating it from the more soluble one which remains in the mother liquor. This method is often favored in industrial settings due to its scalability and cost-effectiveness compared to preparative chromatography.[12]

Workflow for Resolution by Crystallization

Start Racemic Diacid in Solvent Reagent Add 0.5-1.0 eq. of Enantiopure Chiral Base (e.g., Brucine, (R)-Phenylethylamine) Start->Reagent Salt_Formation Formation of Diastereomeric Salts in Solution Reagent->Salt_Formation Crystallization Cool/Evaporate to Induce Crystallization of the Less Soluble Salt Salt_Formation->Crystallization Separation Filter to Separate Crystals from Mother Liquor Crystallization->Separation Crystals Less Soluble Salt Crystals (Enriched in one enantiomer) Separation->Crystals Liquor Mother Liquor (Enriched in other enantiomer) Separation->Liquor Liberation_C Acidify to Liberate Pure Enantiomer 1 Crystals->Liberation_C Liberation_L Basify, Extract, then Acidify to Liberate Enantiomer 2 Liquor->Liberation_L

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization

1. Salt Formation:

  • Dissolve the racemic this compound (10 mmol) in a suitable hot solvent (e.g., ethanol, acetone, or water-ethanol mixtures). The choice of solvent is critical and must be determined empirically.

  • In a separate flask, dissolve an enantiomerically pure chiral base, such as (R)-(+)-α-phenylethylamine (10 mmol for one carboxyl group, or 20 mmol for both), in a minimal amount of the same hot solvent.

  • Slowly add the base solution to the acid solution with stirring.

2. Fractional Crystallization:

  • Allow the combined solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization.

  • The goal is to have the salt of one diastereomer crystallize while the other remains dissolved.

  • Collect the crystals by vacuum filtration. Wash them with a small amount of cold solvent.

  • The optical purity of the crystallized salt should be checked (e.g., by dissolving a small amount, liberating the acid, and analyzing by chiral HPLC).

  • If necessary, the salt can be recrystallized from fresh hot solvent to improve its enantiomeric purity.

3. Liberation of the Pure Enantiomer:

  • Suspend the purified diastereomeric salt crystals in water.

  • Add a strong acid (e.g., 2M HCl) until the pH is ~1-2. This will protonate the dicarboxylic acid, causing it to precipitate or allow it to be extracted.

  • Extract the aqueous solution several times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

Method Comparison

Table 3: Comparison of Chiral Separation Strategies

FeatureDirect Chiral HPLCIndirect (Derivatization) MethodDiastereomeric Salt Crystallization
Primary Use Analytical quantification, purity checksAnalytical or preparative, when direct methods failPreparative, large-scale resolution
Speed Fast (5-30 min per analysis)Slow (requires reaction + chromatography)Very slow (hours to days)
Scale Analytical to semi-preparative (µg to mg)Analytical to preparative (µg to g)Preparative to industrial (g to kg)
Development Effort Moderate (screening of columns/mobile phases)High (reaction optimization + method development)High (empirical screening of bases and solvents)
Automation Potential HighModerateLow
Key Advantage Direct, rapid, highly accurate analysisUses standard, inexpensive achiral columnsHighly scalable and cost-effective for bulk
Key Disadvantage Expensive chiral columns, limited loading capacitySample is chemically altered, requires extra stepsLabor-intensive, empirical, may give low yields

Conclusion

The chiral separation of this compound enantiomers is a critical step for its application in stereoselective synthesis. The choice of method depends heavily on the specific goal of the researcher. For rapid analysis and purity determination, Direct Chiral HPLC is the undisputed method of choice. When direct methods are unsuccessful or for moderate-scale purification, Indirect Separation via Derivatization provides a robust alternative. For large-scale industrial production where cost and throughput are paramount, the classical method of Diastereomeric Salt Crystallization remains an indispensable and powerful tool. A thorough understanding of the principles and practical considerations outlined in this guide will empower scientists to select and execute the most appropriate strategy for their specific needs.

References

  • Synthesis of Chiral Cyclopentenones.
  • An In-depth Technical Guide to the Isomers of Cyclopentane-1,2,3,4-tetracarboxylic Acid. Benchchem.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Stereoselective synthesis of (1S,3R)-1-aminothis compound via C-H insertion of alkylidenecarbene. PubMed.
  • Enantiomeric separation of the synthesized chiral dicarboxylic acid....
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Chiral resolution. Wikipedia.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Chiral HPLC Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Direct chiral HPLC separ
  • Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid.
  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija.

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Application Notes and Protocols: The Strategic Use of Cyclopentane-1,3-dicarboxylic Acid in the Synthesis of HIV Replication Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic utility of cyclopentane-1,3-dicarboxylic acid as a versatile starting material for the preparation of chiral cyclopentane cores, which are pivotal scaffolds in a significant class of anti-HIV agents. Detailed protocols and the underlying scientific rationale are presented to guide researchers in the development of novel carbocyclic nucleoside analogues.

Introduction: The Significance of the Cyclopentane Scaffold in Anti-HIV Drug Discovery

The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of antiretroviral therapies. Among the various classes of inhibitors, carbocyclic nucleoside analogues represent a cornerstone of treatment.[1] These compounds are structural mimics of natural nucleosides but feature a cyclopentane or cyclopentene ring in place of the furanose sugar moiety. This fundamental structural modification confers enhanced metabolic stability by rendering them resistant to enzymatic cleavage by phosphorylases, a common degradation pathway for natural nucleosides.

The stereochemistry of the substituted cyclopentane ring is paramount to the biological activity of these drugs, as it dictates the precise three-dimensional arrangement of functional groups necessary for binding to and inhibiting viral enzymes, most notably reverse transcriptase. Consequently, the development of efficient and stereoselective synthetic routes to chiral cyclopentane building blocks is a critical endeavor in the discovery of new and improved HIV replication inhibitors.

Rationale for this compound as a Strategic Precursor

This compound, a commercially available and relatively inexpensive starting material, presents a strategic entry point for the synthesis of complex chiral cyclopentane intermediates. Its inherent symmetry and the presence of two chemically equivalent carboxylic acid groups allow for selective functionalization, providing a platform for the introduction of multiple stereocenters with a high degree of control. The dicarboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, including reductions, esterifications, and conversions to amines, which are essential for constructing the desired pharmacophore of carbocyclic nucleoside analogues.

Proposed Synthetic Strategy: From Achiral Precursor to Chiral Aminocyclopentanol

The following section outlines a plausible and scientifically sound synthetic strategy to convert achiral cis-cyclopentane-1,3-dicarboxylic acid into a key chiral aminocyclopentanol intermediate. This intermediate is a versatile building block that can be subsequently coupled with various nucleobases to generate a library of potential HIV replication inhibitors. The proposed pathway emphasizes stereocontrol, a critical aspect of synthesizing biologically active molecules.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A This compound B Mono-ester Protection A->B Step 1 C Selective Reduction B->C Step 2 D Enzymatic Resolution C->D Step 3 E Amine Formation D->E Step 4 F Chiral Aminocyclopentanol E->F Step 5

Caption: A generalized workflow for the synthesis of a chiral aminocyclopentanol from this compound.

A more detailed chemical transformation is depicted below:

Reaction_Scheme start This compound step1 Mono-esterification start->step1 intermediate1 Mono-ester Intermediate step1->intermediate1 step2 Selective Reduction (e.g., BH3-THF) intermediate1->step2 intermediate2 Hydroxy-ester Intermediate step2->intermediate2 step3 Enzymatic Resolution (e.g., Lipase) intermediate2->step3 intermediate3 Chiral Hydroxy-ester step3->intermediate3 step4 Curtius Rearrangement intermediate3->step4 final_product Chiral Aminocyclopentanol step4->final_product

Caption: Proposed reaction scheme for the synthesis of a key chiral intermediate.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and specific substrate derivatives.

Protocol 1: Synthesis of a Mono-ester Protected Cyclopentane Derivative

This protocol describes the selective protection of one of the carboxylic acid groups.

  • Reaction Setup: To a solution of cis-cyclopentane-1,3-dicarboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a limiting amount of a protecting group precursor, for example, benzyl alcohol (0.95 eq), and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Reaction Conditions: Heat the mixture to reflux with continuous removal of water using a Dean-Stark apparatus. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired mono-ester.

Protocol 2: Selective Reduction to a Hydroxy-ester Intermediate

This protocol details the reduction of the unprotected carboxylic acid to a primary alcohol.

  • Reaction Setup: Dissolve the mono-ester from Protocol 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.1 eq) to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of methanol at 0 °C. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Protocol 3: Enzymatic Resolution for Chiral Separation

This protocol employs an enzyme to selectively acylate one enantiomer of the racemic hydroxy-ester, allowing for their separation. The use of lipases for the resolution of hydroxylated cyclopentenones is a well-established method.[2]

  • Reaction Setup: Suspend the racemic hydroxy-ester (1.0 eq) and a lipase (e.g., Candida antarctica lipase B, CAL-B) in an organic solvent like toluene.

  • Acylation: Add an acyl donor, such as vinyl acetate (2.0 eq), to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor the conversion by chiral High-Performance Liquid Chromatography (HPLC).

  • Separation: Once approximately 50% conversion is reached, filter off the enzyme. The acylated enantiomer and the unreacted alcohol enantiomer can then be separated by column chromatography. The acylated ester can be hydrolyzed back to the alcohol in a subsequent step if that enantiomer is desired.

Protocol 4: Conversion to the Amino Group via Curtius Rearrangement

This protocol describes the conversion of the remaining carboxylic acid functionality (after deprotection of the ester if necessary) into a primary amine.

  • Activation: Convert the carboxylic acid of the chiral hydroxy-ester to an acid chloride using a reagent such as oxalyl chloride or thionyl chloride.

  • Azide Formation: React the acid chloride with sodium azide in a suitable solvent to form the corresponding acyl azide.

  • Rearrangement: Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate.

  • Hydrolysis: Trap the isocyanate with a suitable alcohol (e.g., tert-butanol) to form a Boc-protected amine, or hydrolyze with aqueous acid to yield the primary amine directly.

  • Purification: Purify the resulting chiral aminocyclopentanol by standard chromatographic techniques.

Data Presentation: Expected Outcomes

The following table provides a hypothetical summary of the expected outcomes for the synthetic sequence described. Actual yields and enantiomeric excess will vary depending on specific reaction conditions and optimization.

StepProductExpected Yield (%)Key Analytical Data
1Mono-benzyl ester of this compound75-85¹H NMR, ¹³C NMR, MS
2Racemic benzyl 3-(hydroxymethyl)cyclopentane-1-carboxylate80-90¹H NMR, ¹³C NMR, IR, MS
3Chiral benzyl 3-(hydroxymethyl)cyclopentane-1-carboxylate40-45 (for one enantiomer)Chiral HPLC (>98% ee)
4Chiral aminocyclopentanol60-70 (over 2 steps)¹H NMR, ¹³C NMR, MS, Optical Rotation

Conclusion

This compound serves as an exemplary starting material for the stereocontrolled synthesis of chiral cyclopentane building blocks essential for the development of HIV replication inhibitors. The described synthetic strategy, employing selective protection, reduction, enzymatic resolution, and functional group interconversion, provides a robust and adaptable framework for accessing these valuable intermediates. This approach underscores the importance of strategic precursor selection in streamlining the synthesis of complex and biologically active molecules, thereby facilitating the discovery of next-generation antiretroviral agents.

References

  • Bioscience, Biotechnology, and Biochemistry. (2002). Stereoselective synthesis of (1S,3R)-1-aminothis compound via C-H insertion of alkylidenecarbene. [Link]

  • Chemical Reviews. (2016). Synthesis of Chiral Cyclopentenones. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). [Link]

  • RSC Advances. (2023). Cobalt-assisted route to rare carbocyclic C-ribonucleosides. [Link]

  • University of Hamburg, Department of Chemistry. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. [Link]

  • Molecules. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]

  • Journal of Medicinal Chemistry. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. [Link]

  • CHIMIA. (1997). Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. [Link]

  • ACS Omega. (2022). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors. [Link]

  • Journal of Medicinal Chemistry. (1990). Synthesis and anti-HIV activity of 9-[c-4,t-5-bis(hydroxymethyl)cyclopent-2-en-r-1-yl]-9H-adenine. [Link]

  • Antimicrobial Agents and Chemotherapy. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. [Link]

  • Future Medicinal Chemistry. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. [Link]

  • York Research Database. (1995). AMINO-ACID DERIVED SULFONES FOR CHIRAL CYCLOPENTANE SYNTHESIS. [Link]

  • Nature Chemistry. (2013). Rapid Assembly of Complex Cyclopentanes Employing Chiral, α,β-Unsaturated Acylammonium Intermediates. [Link]

  • Google Patents. (1960). Esters of cyclopentane-1, 3-dicarboxylic acid.
  • ResearchGate. (2008). New chiral block for cyclopentanoids synthesis. [Link]

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Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Cyclopentane-1,3-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Target Molecule: cis-Cyclopentane-1,3-dicarboxylic acid (CAS: 88345-42-0 / 1605-18-1) Primary Route: Oxidative Cleavage of Norbornene[1]

Introduction: The Yield Paradox

As a Senior Application Scientist, I frequently encounter researchers struggling with this synthesis. The paradox is that the chemistry is theoretically simple—oxidative cleavage of norbornene—but the isolated yield is often poor (30-40%) despite high conversion rates.

The failure point is rarely the reaction itself; it is the physical chemistry of isolation . Cyclopentane-1,3-dicarboxylic acid is highly water-soluble. Standard extraction protocols (e.g., "wash 3x with water") often wash the product down the drain. Furthermore, maintaining the cis-stereochemistry requires strict thermal and pH discipline to prevent epimerization to the thermodynamically stable trans-isomer.

This guide prioritizes the Ruthenium(III) Chloride / Sodium Periodate method, as it offers the highest selectivity and yield (up to 95%) for high-value research applications, compared to the harsher Nitric Acid or Permanganate routes.

Module 1: The Reaction Protocol (RuCl₃/NaIO₄)

The "Gold Standard" Protocol

Use this method for gram-scale synthesis where purity and stereocontrol are paramount.

Reagents:

  • Norbornene (1.0 equiv)[1]

  • 
     (2.2 mol%)
    
  • 
     (4.1 equiv)
    
  • Solvent System:

    
     : 
    
    
    
    :
    
    
    (2:2:3 ratio) (Note:
    
    
    or
    
    
    can replace
    
    
    if toxicity is a concern, though yields may dip slightly due to phase transfer kinetics).

Step-by-Step Workflow:

  • Solvent Prep: In a round-bottom flask, mix Acetonitrile and Water. Add

    
    .[1] The salt will not fully dissolve immediately.
    
  • Catalyst Activation: Add

    
    .[1][2] The solution should turn dark/brown.
    
  • Substrate Addition: Dissolve Norbornene in the organic solvent (

    
     or 
    
    
    
    ) and add to the reaction.
  • The Exotherm: The reaction is exothermic . Keep the internal temperature between 25°C and 35°C .

    • Critical Control: If T > 40°C, you risk degrading the catalyst and epimerizing the product. Use a water bath.

  • Monitoring: Stir vigorously (1000+ RPM). This is a biphasic reaction; mass transfer is the rate-limiting step. Monitor by TLC (stain with Bromocresol Green for acid detection).

Mechanism & Logic

The Ruthenium acts as a catalytic oxidant, converting the alkene to the diacid.[2] The Periodate (


) acts as the terminal oxidant, re-oxidizing the reduced Ruthenium species back to the active 

state in situ.

ReactionPathway Norbornene Norbornene (Bicyclic Alkene) Molozonide Ruthenium Ester Intermediate Norbornene->Molozonide + RuO4 RuO4 RuO4 Species (Active Oxidant) Cleavage Oxidative Cleavage (Ring Opening) Molozonide->Cleavage NaIO4 Regen Product cis-Cyclopentane- 1,3-dicarboxylic acid Cleavage->Product Hydrolysis Ru_Red Ru(IV)/Ru(VI) Cleavage->Ru_Red Ru_Red->RuO4 + NaIO4

Figure 1: Catalytic cycle of Ruthenium-mediated oxidative cleavage.[3] Note the regeneration loop driven by Periodate.

Module 2: Isolation & Purification (The Yield Saver)

This is where 90% of yield loss occurs.

Common Pitfall: The Aqueous Trap

The product is a dicarboxylic acid with low molecular weight. It loves water. If you separate layers and discard the aqueous phase, you have likely discarded 60% of your product.

Optimized Workup Protocol
  • Quench: Add minimal saturated

    
     to reduce excess oxidant (solution turns from yellow/orange to green/black as Ru precipitates).
    
  • Filtration: Filter through a pad of Celite to remove insoluble Ruthenium salts. Wash the pad with the organic solvent.

  • Phase Separation: Separate the organic and aqueous layers. KEEP BOTH.

  • Salting Out (Critical): Saturate the aqueous layer with

    
    . This decreases the solubility of the organic acid in the water (Salting-out effect).
    
  • Aggressive Extraction:

    • Standard: Extract the aqueous layer 5x with Ethyl Acetate (EtOAc).

    • Pro-Tier: Use a Continuous Liquid-Liquid Extractor with EtOAc for 12 hours. This is the only way to guarantee >90% recovery.

  • Drying: Combine organic extracts, dry over

    
    , and concentrate.
    
Data: Extraction Efficiency
MethodRecovery YieldPurityNotes
Single Extraction (DCM)< 20%HighAvoid. Poor solubility of diacid in DCM.
3x Extraction (EtOAc)55-65%HighAcceptable for quick screens.
Continuous Extraction 92-96% High Recommended for production.
Evaporation to Dryness99%LowContains inorganic salts; requires recrystallization.

Module 3: Stereochemical Control (cis vs. trans)

The oxidative cleavage of norbornene is stereospecific, yielding the cis-isomer because the methylene bridge of norbornene locks the geometry. However, the cis-1,3-diacid is thermodynamically less stable than the trans-isomer.

Troubleshooting Isomerization

If you detect the trans-isomer (via NMR coupling constants or melting point shifts), you are likely:

  • Heating too aggressively during workup (e.g., boiling off solvent at high bath temp).

  • Exposing to strong acid/base for prolonged periods.

Fix: Keep rotary evaporator bath < 40°C. If recrystallization is needed, use water but avoid prolonged boiling.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Yield Low Yield (<50%) Start->Yield Purity Low Purity / Color Start->Purity Isomer Wrong Isomer (Trans) Start->Isomer CheckAq Did you salt out the aqueous layer? Yield->CheckAq RuColor Black/Grey Residue? Purity->RuColor TempCheck Did reaction/workup exceed 50°C? Isomer->TempCheck SaltYes Yes CheckAq->SaltYes Check Reaction Conversion (TLC) SaltNo No CheckAq->SaltNo Re-extract Aqueous Phase (Use EtOAc + NaCl) RuYes Yes RuColor->RuYes Incomplete Filtration. Filter via Celite/Silica. TempYes Yes TempCheck->TempYes Epimerization occurred. Repeat with T < 35°C.

Figure 2: Diagnostic flowchart for resolving yield and purity issues.

FAQ: Technical Support

Q: Can I use Ozone instead of Ruthenium? A: Yes. Ozonolysis followed by oxidative workup (


 or Jones Reagent) works. However, safety concerns with ozonides and the requirement for an ozone generator make it less accessible for some labs. The yield profile is similar, provided the oxidative workup is complete.

Q: My product is a sticky oil, not a solid. Why? A: This usually indicates retained solvent or water.[4] The cis-diacid is hygroscopic.

  • Fix: Azeotrope with toluene on the rotovap to remove water. If it remains oily, triturate with cold diethyl ether/hexanes to induce crystallization.

Q: Can I scale this to 1kg? A: For kg-scale, the Ru/Periodate method is too expensive. Switch to the Nitric Acid Oxidation route (using


 catalyst).
  • Warning: The Nitric Acid route has lower yield (~50-60%) and requires careful off-gas management (

    
    ), but the raw material cost is significantly lower.
    

References

  • BenchChem. (2025).[1] Alternative methods for the synthesis of 1,3-cyclopentanedicarboxylic acid.[1][5] Retrieved from 1

  • Carlsen, P. H., et al. (1981). A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds. Journal of Organic Chemistry, 46(19), 3936-3938. (Seminal paper on the RuCl3/NaIO4 protocol).
  • Yang, D., et al. (2004).[6] Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids.[6] Journal of Organic Chemistry.[6] Retrieved from [J. Org.[6] Chem.](1][5]

  • Google Patents. (1955). Purification and separation of dicarboxylic acids (US2716133A).[7] Retrieved from 7

Sources

Technical Support Center: Purification of Crude Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Cyclopentane-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the purification of crude this compound, providing explanations for the underlying principles and actionable solutions.

Initial Purity Assessment and Impurity Identification

Question 1: What are the likely impurities in my crude this compound?

Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The two common synthetic pathways are the Perkin alicyclic synthesis and the oxidative cleavage of norbornene.

  • From Perkin Alicyclic Synthesis: This method involves the reaction of a malonic ester with a 1,3-dihalopropane. Potential impurities include:

    • Unreacted starting materials: Diethyl malonate and 1,3-dibromopropane.

    • Intermediates: Such as diethyl 2,2'-(propane-1,3-diyl)dimalonate.

    • Side-products: By-products from incomplete cyclization or hydrolysis, and potentially polymeric material.[1]

  • From Oxidative Cleavage of Norbornene: This route uses an oxidizing agent to cleave the double bond of norbornene. Impurities may include:

    • Unreacted norbornene.

    • Over-oxidation or partially oxidized products.

    • Residual oxidizing agents or their by-products: For instance, if ruthenium catalysts are used, trace metal contamination is a possibility.

  • Stereoisomers: Both synthetic routes can produce a mixture of cis- and trans- isomers of this compound. The separation of these stereoisomers is a primary purification challenge.

Question 2: How can I assess the purity of my crude product and identify the impurities?

Answer: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for identifying the main product and quantifying impurities. The chemical shifts and coupling constants will differ for the cis- and trans- isomers, allowing for an estimation of their ratio.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Dicarboxylic acids are not sufficiently volatile for direct GC-MS analysis. Derivatization to their corresponding methyl esters (e.g., using diazomethane or TMS-diazomethane) is a common practice. The resulting esters can be readily separated and identified by GC-MS, which is particularly useful for detecting volatile organic impurities and for quantifying the cis/trans isomer ratio.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and an acidic mobile phase can be employed to separate the dicarboxylic acid from less polar impurities.

Purification Strategy: Recrystallization

Recrystallization is the most common and effective method for purifying crude this compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Question 3: My crude product is colored. How can I remove the color?

Answer: Colored impurities are often high molecular weight, conjugated organic molecules. These can typically be removed by treating the hot solution of your crude product with activated charcoal before filtration.

Protocol for Decolorization:

  • Dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution.

  • Simmer the solution for 5-10 minutes. Avoid vigorous boiling, as this can cause bumping.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[3]

Question 4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

Troubleshooting "Oiling Out":

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

  • Change Solvent System: If the problem persists, a different recrystallization solvent or a mixed solvent system may be necessary.

Question 5: What is a good recrystallization solvent for this compound?

Answer: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For dicarboxylic acids, polar solvents are generally a good starting point.

Solvent System Suitability & Comments
Water A good choice for polar dicarboxylic acids. Can be effective, but solubility might be high even at room temperature, leading to lower yields.
Ethanol/Water A versatile mixed solvent system. Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.
Ethyl Acetate/Hexane Another effective mixed solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Reheat to clarify and cool slowly.
Benzene/Ether A reported solvent system, though the use of benzene is now often restricted due to its toxicity.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add activated charcoal and perform hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the product.

Advanced Purification and Isomer Separation

Question 6: Recrystallization is not separating the cis and trans isomers effectively. What other methods can I use?

Answer: While fractional crystallization can sometimes be used to separate diastereomers, column chromatography is often a more effective technique for separating isomers with different polarities.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel is a common choice for the purification of carboxylic acids.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typically used. A small amount of acetic or formic acid is often added to the eluent to suppress the ionization of the carboxylic acid groups, which leads to better peak shapes and less tailing.

  • Procedure:

    • Pack a chromatography column with silica gel slurried in the initial, less polar eluent.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

    • Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure isomers.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of the Purification Workflow:

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Decolorization Decolorization (Activated Charcoal) Recrystallization->Decolorization If colored HotFiltration Hot Filtration Recrystallization->HotFiltration If not colored Decolorization->HotFiltration Cooling Slow Cooling & Crystallization HotFiltration->Cooling Isolation Vacuum Filtration & Washing Cooling->Isolation Drying Drying Isolation->Drying PureProduct Pure Product Drying->PureProduct Analysis1 Purity Analysis (NMR, HPLC, GC-MS) PureProduct->Analysis1 IsomerMix Isomer Mixture Analysis1->IsomerMix If isomers present ColumnChromatography Column Chromatography IsomerMix->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection Analysis2 Fraction Analysis (TLC) FractionCollection->Analysis2 PureIsomers Pure Cis/Trans Isomers Analysis2->PureIsomers Combine pure fractions

Caption: General workflow for the purification of crude this compound.

Logical Troubleshooting Flowchart

Troubleshooting Start Start: Crude Product Problem Problem Identified Start->Problem Solution1 Add Activated Charcoal during Recrystallization Problem->Solution1 Colored Product Solution2 Reheat, add more solvent, cool slowly, use seed crystal, or change solvent Problem->Solution2 'Oiling Out' Solution3 Concentrate mother liquor, cool to lower temperature, or change solvent Problem->Solution3 Poor Crystal Yield Solution4 Perform Column Chromatography or Fractional Crystallization Problem->Solution4 Isomers Not Separated Solution5 Repeat Recrystallization or use Column Chromatography Problem->Solution5 Persistent Impurities Solution Solution End End: Pure Product Solution1->End Purity Achieved Solution2->End Solution3->End Solution4->End Solution5->End

Caption: Troubleshooting guide for common purification issues.

References

  • Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid. (1993). Google Patents.
  • Procedure for Column Chromatography. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Cyclopentanone, 3-(1-octenyl)-, (E)-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • PROCESS OF ALIPHATIC DICARBOXYLIC ACIDS PRODUCED BY BIOTECHNOLOGICAL PROCESSES. (2022). European Patent Office. Retrieved from [Link]

  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Process for purification of cyclohexane. (1953). Google Patents.
  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (1968). Oregon State University. Retrieved from [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (1969). Journal of Chemical Education. Retrieved from [Link]

  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent. (2012). SciSpace. Retrieved from [Link]

  • Synthesis of cyclopentane-1,3-dicarboxylic anhydride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • cis-1,3-Cyclopentanedicarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Purification and separation of dicarboxylic acids. (1956). Google Patents.
  • Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminothis compound. (1998). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate. Retrieved from [Link]

  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. (2012). ResearchGate. Retrieved from [Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. (2016). ACS Publications. Retrieved from [Link]

  • Without distillation, is there any way to selectively remove a dicarboxylic acid from its mixture with monocarboxylic acid? (2025). ResearchGate. Retrieved from [Link]

  • Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica. (2012). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Decolorization Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Removal of color impurities from organic compounds. (1956). Google Patents.
  • Recrystallization (help meeeeee). (2011). Reddit. Retrieved from [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2020). ACS Omega. Retrieved from [Link]

Sources

Challenges in the stereoselective synthesis of Cyclopentane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of Cyclopentane-1,3-dicarboxylic Acid

Status: Operational Ticket ID: #CP-13-DC-STEREO Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Stereocontrol, Synthesis, and Purification

Executive Summary

The synthesis of This compound presents a classic stereochemical challenge: accessing the pure cis- or trans-diastereomer.

  • The cis-isomer is kinetically accessible via the oxidative cleavage of norbornene, leveraging the pre-existing bridge geometry.

  • The trans-isomer is the thermodynamically favored product (pseudo-diequatorial conformation) and is accessed via epimerization of the cis-isomer or non-stereoselective malonate alkylation followed by equilibration.

  • Purification relies heavily on the "Anhydride Switch"—the ability of the cis-isomer to form a cyclic anhydride, while the trans-isomer cannot.

Module 1: The Cis-Selective Route (Norbornene Cleavage)

Core Concept: Instead of building the ring, we break a bicyclic precursor. Norbornene (bicyclo[2.2.1]hept-2-ene) contains a locked cis-1,3 bridge. Oxidative cleavage of the alkene (C2=C3) preserves the stereochemistry at the bridgeheads (C1/C4), yielding cis-1,3-cyclopentanedicarboxylic acid with high fidelity.

Standard Operating Procedure (SOP): Ruthenium-Catalyzed Oxidation
  • Reagents: Norbornene (1.0 equiv), RuCl₃·xH₂O (2-5 mol%), NaIO₄ (4.1 equiv).

  • Solvent: CCl₄/CH₃CN/H₂O (2:2:3) – Note: CCl₄ is toxic; EtOAc/CH₃CN/H₂O is a viable green alternative.

Step-by-Step Protocol:

  • Dissolve norbornene in the solvent mixture. Cool to 0°C.

  • Add RuCl₃ (catalyst). The solution will turn dark.

  • Add NaIO₄ portion-wise. CRITICAL: This reaction is highly exothermic. Monitor internal temperature and keep <20°C.

  • Stir vigorously for 2-4 hours. The mixture turns yellow/orange (active RuO₄ species).

  • Quench: Add saturated Na₂S₂O₃ to reduce residual oxidants.

  • Isolation: Acidify to pH 1 with HCl, extract with EtOAc, and crystallize.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Runaway Exotherm Rapid addition of NaIO₄.Add oxidant as a slurry or solid in small portions over 1 hour. Use active cooling.
Low Yield Incomplete oxidation or product loss in water phase.The diacid is water-soluble.[1] Saturate the aqueous layer with NaCl before extraction. Perform 5x extractions.
Black Precipitate RuO₂ crashing out.This is normal during quenching. Filter through Celite® before extraction.
Product is Oily Mixed solvents or impurities.Recrystallize from water or minimal hot ethyl acetate.
Workflow Diagram: Norbornene Cleavage

NorborneneCleavage Norbornene Norbornene (Bicyclo[2.2.1]hept-2-ene) Oxidation Oxidation (RuCl3 / NaIO4) Norbornene->Oxidation Oxidative Cleavage Intermediate Ruthenate Ester Intermediate Oxidation->Intermediate RuO4 insertion CisAcid cis-Cyclopentane- 1,3-dicarboxylic acid Intermediate->CisAcid Hydrolysis (Retains cis-geometry)

Caption: Oxidative cleavage of norbornene preserves the cis-bridge geometry.

Module 2: The Trans-Selective Route (Thermodynamic Equilibration)

Core Concept: The trans-1,3 isomer is generally more stable than the cis-isomer because it can adopt a conformation where both carboxyl groups are in pseudo-equatorial positions (reducing 1,3-diaxial-like repulsion). We can force the cis-isomer to isomerize.[2]

Standard Operating Procedure: Acid-Catalyzed Epimerization
  • Substrate: Crude cis-1,3-cyclopentanedicarboxylic acid (or mixture).[3]

  • Reagents: Concentrated HCl (35%) or H₂SO₄.

  • Conditions: Reflux (100-110°C) in a sealed tube or high-pressure vessel for 24-48 hours.

Step-by-Step Protocol:

  • Dissolve the cis-acid in concentrated HCl (1g/10mL).

  • Heat to reflux. The cis-isomer will enolize at the

    
    -position.
    
  • The protonation of the enol occurs from the face that leads to the thermodynamically stable trans-isomer.

  • Cool to 0°C. The trans-isomer (often higher melting and less soluble) may crystallize out.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Incomplete Conversion Reaction time too short or temp too low.Increase reflux time to 48h. Use a sealed tube to exceed 100°C safely.
Decarboxylation Temperature too high (>160°C).Avoid neat heating. Keep solvated in acid. Monitor for CO₂ evolution.
Charring/Tars Oxidation by H₂SO₄.Switch to HCl or use an inert atmosphere (N₂).

Module 3: Separation & Purification (The Anhydride Switch)

Core Concept: This is the most reliable method to separate mixtures.

  • Cis-Isomer: Can form a bicyclic anhydride (3-oxabicyclo[3.2.1]octane-2,4-dione).[3]

  • Trans-Isomer: Cannot form an intramolecular anhydride due to extreme ring strain (would require a trans-bridge across a 5-membered ring).

Separation Protocol
  • Anhydride Formation: Suspend the crude mixture (cis + trans) in Acetic Anhydride (Ac₂O).

  • Reflux: Heat to 140°C for 1-2 hours.

    • Cis-acid

      
       Cyclic Anhydride + AcOH.
      
    • Trans-acid

      
       Unreacted (insoluble) or forms linear polymeric anhydride.
      
  • Filtration: Cool the mixture.

    • Solid/Precipitate: Predominantly trans-diacid (or polymer). Filter this off.

    • Filtrate: Contains the cis-anhydride dissolved in Ac₂O.

  • Isolation of Cis: Evaporate Ac₂O from the filtrate. Hydrolyze the residue with water to regenerate pure cis-acid.

  • Isolation of Trans: Hydrolyze the filter cake with aqueous acid to recover trans-acid.

Workflow Diagram: The Anhydride Separation

Separation Mixture Mixture: Cis + Trans Diacid Ac2O Reflux in Acetic Anhydride Mixture->Ac2O Filtration Filtration Ac2O->Filtration Filtrate Filtrate (Liquid) Contains Cis-Anhydride Filtration->Filtrate Soluble Solid Solid (Cake) Contains Trans-Diacid Filtration->Solid Insoluble PureCis Pure Cis-Diacid Filtrate->PureCis 1. Evaporate 2. Hydrolysis (H2O) PureTrans Pure Trans-Diacid Solid->PureTrans Hydrolysis (H2O/H+)

Caption: The "Anhydride Switch" exploits the geometric inability of the trans-isomer to cyclize.

Module 4: Analytical Validation

Data Table: Physicochemical Properties

Propertycis-1,3-Cyclopentanedicarboxylic acidtrans-1,3-Cyclopentanedicarboxylic acid
Melting Point ~120-121°C~87-88°C (Note: Literature varies; trans often lower mp due to symmetry/packing in this specific case)
Anhydride Formation Forms readily (mp 160°C for anhydride)Does not form monomeric anhydride
pKa (approx) pKa₁ ~ 3.9, pKa₂ ~ 5.3pKa₁ ~ 4.0, pKa₂ ~ 5.1
¹H NMR (DMSO-d₆) Methylene protons (C2) are diastereotopic.[4]Methylene protons (C2) are equivalent/symmetric.

FAQ: Why does my melting point not match the literature?

  • Answer: Dicarboxylic acids are notorious for forming polymorphs and hydrates. The cis-isomer is hygroscopic. Ensure the sample is dried under vacuum at 50°C over P₂O₅ for 24 hours before measuring MP. Additionally, trace trans contamination significantly depresses the MP of the cis isomer.

References

  • Oxidative Cleavage of Norbornene

    • Title: Oxidative cleavage of norbornene to cis-1,3-cyclopentanedicarboxylic acid.[5]

    • Source: BenchChem Technical Guides / Organic Syntheses.
    • Context: Method for accessing the cis-isomer via RuO4 oxid
  • Epimerization & Stability

    • Title: Relative Stability of cis- and trans-Hydrindanones and Cyclopentane Deriv
    • Source: Molecules (MDPI), 2015.
    • URL:[Link]

    • Context: Discusses thermodynamic stability of fused and substituted cyclopentane rings.
  • Anhydride Separation Method

    • Title: Synthesis of cyclopentane-1,3-dicarboxylic anhydride.[3]

    • Source: PrepChem / US P
    • URL:[Link]

    • Context: Detailed protocol for converting the diacid to the anhydride for purific
  • General Synthesis & Properties

    • Title: cis-1,3-Cyclopentanedicarboxylic acid (PubChem CID 238129).[4]

    • Source: National Institutes of Health (NIH) PubChem.
    • URL:[Link][4]

    • Context: Physical properties and identifiers.[3][4][6][7][8]

Sources

Technical Support Center: Scaling Up Cyclopentane-1,3-Dicarboxylic Acid (CPDA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting Synthesis, Stereocontrol, and Safety in CPDA Production

Overview

Welcome to the CPDA Technical Support Hub. This guide addresses the specific friction points encountered when scaling Cyclopentane-1,3-dicarboxylic acid from gram-scale medicinal chemistry to kilogram-scale process development.

The production of CPDA is notoriously difficult due to stereochemical scrambling (cis/trans mixtures) and exothermic runaway risks during oxidative cleavage. This guide prioritizes the Norbornene Oxidative Cleavage route (favored for yield) and the Malonate Alkylation route (favored for raw material cost), providing self-validating protocols to ensure batch integrity.

Module 1: Synthesis Route Selection & Failure Modes

Before troubleshooting, confirm your synthetic pathway. The failure modes are distinct for each route.

FeatureRoute A: Norbornene Oxidation Route B: Malonate Alkylation
Primary Reagents Norbornene,

(cat),

or

Diethyl malonate, 1,3-dibromopropane, NaOEt
Key Intermediate cis-1,3-cyclopentanedicarboxylic acid (direct)Tetraester intermediate
Major Scale-Up Risk Thermal Runaway / Oxygen Evolution Decarboxylation Pressure / Foaming
Stereoselectivity High cis (kinetic control)Mixed cis/trans (thermodynamic)
Common Failure Incomplete conversion (Stirring issues)Polymerization/Oligomerization
Module 2: Troubleshooting The Norbornene Oxidation Route

Context: This reaction relies on the oxidative cleavage of the norbornene alkene bridge.[1] It is a biphasic reaction (Water/Organic) requiring phase transfer catalysis or vigorous mechanical agitation.

Q: Why is my reaction temperature spiking uncontrollably during oxidant addition?

A: You are likely dosing oxidant faster than your cooling capacity can manage, or your stirring is insufficient.

The Mechanism: The cleavage of the double bond releases significant energy (


). On a small scale, ambient air cooling is sufficient. On a kilogram scale, the surface-area-to-volume ratio drops, trapping heat.

Corrective Protocol:

  • Dosing Control: Do not add solid Periodate or Permanganate in one portion. Use a slurry dosing pump or a screw feeder to add the oxidant over 4–6 hours.

  • Active Cooling: Ensure the reactor jacket is set to

    
    before addition starts.
    
  • The "Stirring Trap": This is a biphasic reaction.[1] If stirring stops or is too slow, the organic phase (Norbornene) and aqueous phase (Oxidant) separate. Heat generation stops. Danger: If you increase stirring speed suddenly after reagents have pooled, the sudden mixing will cause an instantaneous, explosive exotherm.

    • Validation: Maintain a Reynolds number

      
       (turbulent flow) throughout the addition.
      
Q: My yield is stuck at ~50%. TLC shows unreacted Norbornene.

A: The Ruthenium catalyst has likely "crashed out" as


. 

The Fix: Ruthenium cycles between


 (active) and 

(inactive). If the co-oxidant (

) is depleted locally,

reduces to insoluble

(black precipitate) and the cycle dies.
  • Action: Add acetonitrile (

    
    ) as a co-solvent (10% v/v). Acetonitrile coordinates with the Ruthenium species, keeping it solubilized in the organic phase and preventing catalyst death.
    
Module 3: Stereochemical Control (The "Anhydride Method")

Context: Pharmaceutical applications usually require the cis-isomer (meso compound). However, thermal equilibration or the Malonate route often yields a mixture of cis and trans.

Q: How do I separate cis and trans isomers without running a massive chromatography column?

A: Use the "Anhydride Thermal Closure" method. This is the industry-standard purification technique that relies on geometric constraints.

The Logic:

  • Cis-isomer: The carboxylic acid groups are on the same side. Upon heating with a dehydrating agent, they can bridge to form a 5-membered cyclic anhydride.

  • Trans-isomer: The groups are on opposite faces of the ring. Ring strain prevents them from forming an intramolecular anhydride.

Step-by-Step Protocol:

  • Dehydration: Suspend the crude acid mixture in Acetic Anhydride (3-5 equivalents).

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Observation: The cis-acid converts to Cyclopentane-1,3-dicarboxylic anhydride . The trans-acid remains as a diacid or forms linear polymeric anhydrides.

  • Distillation/Extraction:

    • Remove excess acetic anhydride under vacuum.[2]

    • Extraction: Dissolve the residue in dry Toluene or DCM. The cis-anhydride is highly soluble. The trans-diacid is poorly soluble. Filter off the trans-solids.

  • Hydrolysis: Take the filtrate (containing cis-anhydride), add water, and heat to

    
    . The anhydride ring opens to yield pure cis-1,3-cyclopentanedicarboxylic acid.
    
  • Crystallization: Cool to

    
    . The pure cis-acid crystallizes out.[1]
    

StereoPurification Start Crude CPDA Mixture (Cis + Trans) Action1 Reflux in Acetic Anhydride (140°C, 3 hrs) Start->Action1 Split Reaction Outcome Action1->Split CisPath Cis-Isomer forms Cyclic Anhydride (Soluble in Toluene) Split->CisPath Intramolecular Cyclization TransPath Trans-Isomer remains Diacid/Polymer (Insoluble in Toluene) Split->TransPath Steric Hindrance Filter Filtration Step CisPath->Filter TransPath->Filter Liquor Mother Liquor (Contains Cis-Anhydride) Filter->Liquor Filtrate Hydrolysis Add Water & Heat (Ring Opening) Liquor->Hydrolysis Final Pure Cis-CPDA Crystals Hydrolysis->Final

Figure 1: The "Anhydride Trick" for purifying Cis-CPDA. This method exploits the physical inability of the trans-isomer to form a cyclic anhydride.

Module 4: The Malonate Route (Decarboxylation Issues)

Context: This route involves hydrolyzing a tetraester to a tetra-acid, then heating it to remove two


 molecules.
Q: The reactor foamed over during the decarboxylation step. How do we control this?

A: You are likely heating the aqueous tetra-acid too fast. Decarboxylation is gas-generating and pH-dependent.

Troubleshooting Guide:

  • Acidification: Do not decarboxylate the salt directly. Acidify the tetra-salt to pH < 2 using

    
    before heating.
    
  • Solvent Switch: Instead of heating in water (which foams with surfactants), extract the tetra-acid into a high-boiling organic solvent like Xylene or Dichlorobenzene .

  • Controlled Venting: Heat the organic solution to

    
    . The 
    
    
    
    release will be smoother in an organic solvent due to lower surface tension (less foaming) compared to water.
  • Scrubber: Ensure the vent line goes to a caustic scrubber. The volume of gas generated is massive (2 moles of gas per 1 mole of product).

Summary of Critical Parameters
ParameterSpecificationReason
Stirring (Oxidation) Turbulent (Re > 10,000)Prevent biphasic heat accumulation.
Temp (Anhydride Step)

Required to drive thermodynamic anhydride formation.
Quench (Oxidation) Sodium Bisulfite (

)
Neutralize excess oxidant before workup to prevent fire.
pH (Extraction) pH < 2Ensures CPDA is fully protonated for organic extraction.
References
  • BenchChem. (2025).[1] Alternative methods for the synthesis of 1,3-cyclopentanedicarboxylic acid.[1][3][4][5] Retrieved from

  • PrepChem. (n.d.). Synthesis of cyclopentane-1,3-dicarboxylic anhydride.[1][2][6] Retrieved from

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (Referenced for historical decarboxylation mechanics).[7] Retrieved from

  • Gelest, Inc. (2016). Norbornene Safety Data Sheet.[8] (Critical for flammability handling). Retrieved from

  • Division of Research Safety, University of Illinois. (2019). Scale-up Reactions: Safety & Hazards.[9] Retrieved from

Sources

Technical Guide: Overcoming Solubility Issues of Cyclopentane-1,3-dicarboxylic Acid (CPDA)

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility Paradox: Introduction

Cyclopentane-1,3-dicarboxylic acid (CPDA) presents a classic "solubility paradox" in organic synthesis. As a polar, hydrogen-bond-donating dicarboxylic acid, it is highly soluble in water and lower alcohols but virtually insoluble in the non-polar organic solvents (DCM, Toluene, Hexanes) typically required for downstream functionalization (e.g., Friedel-Crafts acylation, Grignard reactions).[1][2][3][4]

This guide addresses the three most critical bottlenecks researchers encounter:

  • Reaction Heterogeneity: Initiating reactions when the starting material is a solid suspension.[3][4]

  • Isomer Separation: Exploiting solubility differences to separate cis (meso) and trans (racemic) isomers.[3][4]

  • Purification: Preventing product oiling/gumming during workup.[3][4]

Solvent Selection Matrix

CPDA exists as a high-melting solid (cis: ~120°C) due to strong intermolecular hydrogen bonding.[1][3][4] Breaking this lattice requires specific solvent properties.[3][4]

Solvent ClassExamplesSolubility StatusRecommended Application
Polar Protic Water, Methanol, EthanolHigh Recrystallization, initial esterification (Fischer).[1][2][3][4]
Polar Aprotic DMSO, DMF, DMAcHigh SN2 reactions, nucleophilic substitutions.[1][2][3] Note: High boiling points make removal difficult.[3][4]
Ethers THF, 1,4-DioxaneModerate Good compromise for reductions (LAH) or mild couplings.[1][2][3][4]
Chlorinated DCM, ChloroformInsoluble Avoid as primary solvent unless derivatizing (see Sec. 3).[1][2][3][4]
Hydrocarbons Toluene, HexanesInsoluble Antisolvent for precipitation/crystallization.[1][2][3][4]

Protocol: Reactive Dissolution (The "Vilsmeier Trick")

Issue: You need to convert CPDA to its acid chloride (pseudo-halide) for a reaction in DCM, but CPDA acts as a "rock" at the bottom of the flask. Solution: Do not wait for dissolution. Use Catalytic Reactive Dissolution .[3][4]

The Mechanism

Standard thionyl chloride (SOCl2) reactions are slow on solid surfaces.[3][4] By adding Dimethylformamide (DMF), you generate the Vilsmeier-Haack reagent (chloroiminium ion), which acts as a phase-transfer catalyst, attacking the solid acid surface and releasing the soluble acid chloride.[1][3][4]

Step-by-Step Workflow
  • Suspension: Suspend dried CPDA (1.0 eq) in anhydrous DCM (concentration ~0.5 M). It will look like a white slurry.[3][4]

  • Catalyst: Add anhydrous DMF (strictly 2-3 drops per 10 mmol).

    • Why: Too much DMF forms a stable complex with the acid chloride, hindering isolation.[3][4]

  • Reagent: Add Oxalyl Chloride (1.2 eq) or Thionyl Chloride (1.5 eq) dropwise at 0°C.

  • The "Clear" Sign: Allow to warm to Room Temperature (RT). Evolution of gas (CO/CO2 or SO2/HCl) will occur.[3][4]

    • Endpoint: The reaction is complete when the white suspension turns into a clear, pale yellow solution . The solid does not dissolve physically; it dissolves chemically.[3][4]

  • Workup: Evaporate solvent/excess reagent strictly under inert atmosphere. The resulting oil is the bis-acid chloride, which is now soluble in DCM/Toluene.[1][3][4]

ReactiveDissolution cluster_0 Heterogeneous Phase cluster_1 Liquid Phase (DCM) SolidCPDA Solid CPDA (Insoluble Lattice) Vilsmeier Vilsmeier Intermediate SolidCPDA->Vilsmeier Surface Attack DMF DMF Catalyst DMF->Vilsmeier + (COCl)2 AcidChloride Soluble Acid Chloride Vilsmeier->AcidChloride Release into Solution

Figure 1: Catalytic Reactive Dissolution Mechanism.[1][2][3][4] The DMF catalyst bridges the phase gap, converting the insoluble solid surface into soluble species.[1]

Isomer Separation: The Anhydride Gateway

Issue: Commercial CPDA is often a mixture of cis and trans isomers.[3][4] You need pure cis-isomer for stereospecific applications (e.g., polymer synthesis).[1][3][4] Scientific Basis:

  • Cis-isomer (Meso): Carboxylic acids are on the same side (syn).[1][3][4] The flexible cyclopentane envelope conformation allows them to approach and form a 5,6-bicyclic anhydride.[1][3][4]

  • Trans-isomer (Racemic): Carboxylic acids are on opposite sides (anti).[1][3][4] Formation of a monomeric anhydride is geometrically forbidden (too much ring strain).[3][4]

Separation Protocol
  • Reflux: Dissolve the crude CPDA mixture in Acetic Anhydride (Ac2O) (excess). Reflux for 2–4 hours.[3][4]

  • Evaporation: Remove excess Ac2O and acetic acid by rotary evaporation.[3][4]

  • Selective Extraction:

    • The residue contains cis-anhydride and trans-diacid (or polymeric trans-anhydride).[1][2][3][4]

    • Add Toluene or Benzene .[3][4]

    • Result: The cis-anhydride is soluble in toluene.[3][4] The trans-species remains insoluble.[3][4]

  • Filtration: Filter off the solid (trans).[3][4]

  • Hydrolysis (Optional): Evaporate the toluene filtrate to get pure cis-anhydride. To recover the cis-diacid, boil the anhydride in water.[1][3][4]

IsomerSeparation Mixture CPDA Mixture (Cis + Trans) Ac2O Reflux in Acetic Anhydride Mixture->Ac2O Residue Crude Residue Ac2O->Residue - AcOH Toluene Add Toluene (Extraction) Residue->Toluene Filtrate Filtrate (Liquid) Contains Cis-Anhydride Toluene->Filtrate Soluble Cake Filter Cake (Solid) Contains Trans-Isomer Toluene->Cake Insoluble

Figure 2: Thermodynamic separation of CPDA isomers utilizing the geometric constraint of the trans-isomer.[1][2][3][4]

Troubleshooting & FAQs

Q1: My product turned into a sticky gum during workup. How do I solidify it?

  • Cause: CPDA and its derivatives trap solvent easily.[3][4]

  • Fix: Do not just rotovap. Perform a trituration . Dissolve the gum in a minimum amount of Ether or EtOAc, then slowly add Hexanes or Pentane while scratching the glass with a spatula. This induces nucleation.[3][4]

Q2: Can I use THF for the acid chloride formation?

  • Warning: THF can polymerize in the presence of strong Lewis acids or concentrated acid chlorides (ring-opening).[1][3][4] DCM is safer.[3][4] If you must use THF, ensure it is inhibitor-free and keep the temperature strictly < 0°C during reagent addition.[1][3][4]

Q3: Why is the melting point of my "pure" cis-acid lower than literature (121°C)?

  • Diagnosis: You likely have residual water or acetic acid trapped in the lattice.[3][4]

  • Verification: Run an H-NMR. If the integral for the acid proton is high or broad, dry the sample under high vacuum (0.1 mmHg) at 50°C for 12 hours.[1]

References

  • PubChem. cis-1,3-Cyclopentanedicarboxylic acid (Compound).[1][3][4] National Library of Medicine.[3][4] Available at: [Link][1][3][4]

  • Perkin, W. H., Jr. The cis- and trans-cyclopentane-1:3-dicarboxylic acids.[1][2][3][4][5] Journal of the Chemical Society, Transactions, 1894.[1][3] (Foundational work on isomer separation).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3][4] Longman Scientific & Technical, 1989.[3][4] (General procedures for dicarboxylic acid handling).

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (Provides context on trans-isomer solubility and isolation techniques). Available at: [Link][1][3][4]

Sources

Technical Support Center: Catalyst Selection for Efficient Cyclopentane-1,3-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclopentane-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into catalyst selection, reaction optimization, and troubleshooting. As a crucial building block in pharmaceuticals and functional materials, the efficient synthesis of this molecule is paramount.[1][2] This document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Strategic Synthesis Route & Catalyst Selection

Choosing the optimal synthetic pathway is the most critical decision in achieving efficient synthesis. The selection depends on factors such as desired stereochemistry (cis/trans), required scale, cost of reagents, and available equipment. Below is a comparative analysis of the three most prominent catalytic methods.

Comparative Analysis of Synthesis Methods
MethodStarting Material(s)Key Catalyst/ReagentsTypical YieldStereochemistryKey AdvantagesKey Disadvantages
Oxidative Cleavage NorborneneRuCl₃ (catalyst) , NaIO₄ (oxidant)75-95%[1]cis-isomer [1]High yield, excellent stereospecificity, one-pot reaction.Use of expensive and toxic ruthenium catalyst, requires careful control of oxidant.[1]
Perkin Alicyclic Synthesis Diethyl malonate, 1,3-DihalopropaneSodium ethoxide (base catalyst) Moderate[1]Mixture of isomersUtilizes readily available and inexpensive starting materials.[1]Multi-step process, potential for side reactions, lower overall yield, requires strong base.[1][3]
Dieckmann Condensation Diethyl pimelateSodium ethoxide (base catalyst) Moderate[1]Mixture of isomersEffective for forming the five-membered ring structure.[1]Requires multiple steps including cyclization, hydrolysis, and decarboxylation.[1][4]
Deep Dive into Catalytic Systems
  • Oxidative Cleavage (Recommended for High Purity cis-Isomer): This is the most direct and highest-yielding route to the cis-isomer. The causality behind its efficiency lies in the mechanism: Ruthenium trichloride (RuCl₃) acts as a true catalyst, being oxidized to a high-valent ruthenium tetroxide (RuO₄) in situ by a co-oxidant like sodium periodate (NaIO₄). The RuO₄ then cleaves the double bond of norbornene to form the desired diacid, regenerating a lower-oxidation-state ruthenium species, which re-enters the catalytic cycle. The stereospecificity is a direct consequence of the concerted oxidative cleavage of the rigid bicyclic alkene.

  • Base-Catalyzed Cyclizations (Perkin & Dieckmann): Both the Perkin and Dieckmann routes rely on a strong base, typically sodium ethoxide, to act as a catalyst for C-C bond formation. In the Perkin synthesis, the base deprotonates diethyl malonate to form a nucleophilic enolate that displaces the halides on 1,3-dihalopropane.[1] The Dieckmann condensation is an intramolecular version of the Claisen condensation, where the base facilitates the cyclization of a linear diester (diethyl pimelate).[4] The primary challenge with these methods is controlling side reactions, such as intermolecular condensations or eliminations, which can significantly lower the yield.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue stemming from several factors. The first step is to identify the synthetic route you are using, as the causes are often method-specific.

  • For Oxidative Cleavage:

    • Catalyst Inactivity: Ensure your RuCl₃ is of high purity and has been stored properly. Trace impurities can poison the catalyst.

    • Insufficient Oxidant: The co-oxidant (e.g., NaIO₄) is consumed stoichiometrically. Ensure you are using a sufficient molar excess to drive the reaction to completion and continuously regenerate the active RuO₄ species.

    • Solvent Purity: The presence of alcohols or other easily oxidizable functional groups in your solvent can compete with the substrate, consuming the oxidant and lowering the yield.

  • For Perkin or Dieckmann Condensation:

    • Base Degradation: Sodium ethoxide is highly sensitive to moisture. Use freshly prepared base or ensure it has been stored under strictly anhydrous conditions. Water will quench the base and inhibit the crucial enolate formation.

    • Side Reactions: The formation of polymeric materials or products from intermolecular reactions is common. This can be mitigated by using high-dilution conditions to favor the desired intramolecular cyclization (especially for the Dieckmann condensation).

    • Incomplete Hydrolysis/Decarboxylation: The final steps of these sequences require harsh conditions (strong acid or base and heat) to convert the intermediate ester to the final diacid.[1] Incomplete reaction at this stage is a common source of low yield.

G start Low Yield Observed route Which Synthetic Route? start->route oxidative Oxidative Cleavage route->oxidative Oxidative base_cat Base-Catalyzed (Perkin/Dieckmann) route->base_cat Base-Cat. check_ru Check RuCl₃ Purity & Age oxidative->check_ru check_oxidant Verify Molar Excess of NaIO₄ oxidative->check_oxidant check_solvent_ox Check Solvent for Oxidizable Impurities oxidative->check_solvent_ox check_base Verify Anhydrous Conditions & Fresh Base base_cat->check_base check_dilution Consider High-Dilution Conditions base_cat->check_dilution check_hydrolysis Confirm Complete Hydrolysis/Decarboxylation base_cat->check_hydrolysis

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am getting a mixture of cis and trans isomers. How can I improve stereoselectivity?

A2: Stereocontrol is critical, especially in drug development.

  • If your goal is the pure cis-isomer , the oxidative cleavage of norbornene is unequivocally the best choice due to its stereospecific mechanism.[1]

  • If you are using the Perkin or Dieckmann routes , you will inherently form a mixture of isomers. The trans-isomer is generally the thermodynamically more stable product due to reduced steric strain. You can often increase the proportion of the trans-isomer by allowing the reaction to equilibrate for a longer period at elevated temperatures or by treating the final product mixture with a strong acid or base to epimerize the less stable cis-isomer to the trans form.[5]

Q3: My catalyst appears to have deactivated during the reaction. What could be the cause and can it be regenerated?

A3: Catalyst deactivation is a common problem in catalysis.

  • Mechanism of Deactivation:

    • Fouling: In base-catalyzed reactions, unwanted polymerization can lead to the formation of heavy carbonaceous species ("coke") that coat the catalyst or prevent reactants from reaching active sites.[6]

    • Poisoning: For ruthenium catalysts, certain functional groups or impurities (e.g., sulfur compounds) can bind irreversibly to the metal center, poisoning it. In base-catalyzed reactions, water and the acidic product itself can neutralize the base, effectively deactivating it.[7][8]

  • Mitigation and Regeneration:

    • Preventing Fouling: Ensure high-purity starting materials and consider using a solvent in which byproducts are more soluble.

    • Reversibility: Deactivation by water in base-catalyzed systems is irreversible for that specific run. However, the unreacted base remains active. For heterogeneous catalysts, poisoning can sometimes be reversed. For example, accumulated salts on a solid acid catalyst might be removed by washing.[6] Unfortunately, for homogeneous catalysts like RuCl₃, regeneration is often not practical in a standard laboratory setting, making prevention the best strategy.

Frequently Asked Questions (FAQs)

Q: Which catalytic method is most suitable for large-scale (multi-gram) synthesis? A: This involves a trade-off. The oxidative cleavage of norbornene is a powerful one-pot reaction, which is advantageous for scale-up as it reduces unit operations. However, the high cost and toxicity of ruthenium can be prohibitive.[1] The Perkin synthesis, while multi-step, uses very cheap starting materials, which may make it more economically viable on a large scale despite a potentially lower overall yield.[1]

Q: Are there any "green" or more environmentally friendly catalytic methods? A: The development of green methods is an ongoing area of research. While the classic methods use stoichiometric strong oxidants or bases, research into aerobic oxidation (using air as the oxidant) with heterogeneous catalysts is a promising direction for dicarboxylic acid synthesis in general.[9] For instance, supported gold or palladium nanoparticles have shown activity for the oxidation of cycloalkanes. While a specific, highly efficient method for this compound is not yet widely established, exploring heterogeneous catalysts like Nb₂O₅, which can be water-tolerant and reusable, could be a viable green alternative to traditional Lewis acids in related syntheses.[7][8]

Q: How do I properly handle and dispose of the ruthenium catalyst waste? A: Ruthenium compounds are toxic and require careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). All waste containing ruthenium, including aqueous and organic layers from the workup, should be collected in a designated hazardous waste container and disposed of according to your institution's environmental health and safety guidelines. Do not pour it down the drain.

Detailed Experimental Protocol: Oxidative Cleavage of Norbornene

This protocol provides a robust method for synthesizing cis-cyclopentane-1,3-dicarboxylic acid with high yield and purity.[1]

Materials:

  • Norbornene (1 equivalent)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.01 equivalents)

  • Sodium periodate (NaIO₄) (4.5 equivalents)

  • Carbon tetrachloride (CCl₄)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solvent mixture of CCl₄, CH₃CN, and H₂O in a 2:2:3 ratio by volume.

  • Charge Reagents: Add norbornene (1 eq) and RuCl₃·xH₂O (0.01 eq) to the solvent mixture. Stir vigorously to create a biphasic suspension.

  • Addition of Oxidant: Dissolve sodium periodate (4.5 eq) in water and add it portion-wise to the reaction mixture via the dropping funnel over 1 hour. The reaction is exothermic; maintain the temperature between 25-30 °C using a water bath if necessary. The mixture will turn from dark brown to yellow-orange.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress can be monitored by TLC or GC-MS analysis of an aliquot from the organic layer.

  • Workup: Once the reaction is complete, quench by adding a small amount of isopropanol to consume any excess oxidant. Separate the layers.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Combine & Dry: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, a white solid, can be further purified by recrystallization from hot water or an ethyl acetate/hexane mixture to yield pure cis-cyclopentane-1,3-dicarboxylic acid.

G start Choose Synthesis Strategy high_yield High Yield & Purity Needed? start->high_yield Start cost_sens Cost Sensitive? high_yield->cost_sens No / Mixture OK oxidative Use Oxidative Cleavage (RuCl₃/NaIO₄) high_yield->oxidative Yes (cis-isomer) perkin Use Perkin Synthesis (Malonic Ester) cost_sens->perkin Yes other Consider Dieckmann or other routes cost_sens->other No

Caption: Decision tree for selecting a synthesis route.

References

  • Novel synthesis of highly functionalized cyclopentane derivatives via [3 + 2] cycloaddition reactions of donor–acceptor cyclopropanes and ( E )-3-aryl-2-cyanoacrylates. ResearchGate. Available at: [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available at: [Link]

  • Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid. Google Patents.
  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega. Available at: [Link]

  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. NIH National Center for Biotechnology Information. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]

  • Method for preparation of dicarboxylic acids from linear or cyclic saturated hydrocarbons by catalytic oxidation. Google Patents.
  • Dicarboxylic Acids. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Thermal Stability of Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-CP13-DECOMP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Resolution in Progress

Executive Summary: The "Dual-Path" Challenge

Managing the thermal profile of Cyclopentane-1,3-dicarboxylic acid (CPDA) is a common hurdle in process chemistry. Unlike simple aliphatic acids, CPDA possesses a rigid ring structure that imposes strict stereochemical constraints on its decomposition pathways.

Users typically encounter issues because they treat the cis and trans isomers as thermally equivalent. They are not.

  • The cis-isomer is geometrically primed for intramolecular dehydration, forming a bicyclic anhydride at temperatures often lower than the decarboxylation threshold.

  • The trans-isomer , unable to bridge the 1,3-distance intramolecularly, is more thermally robust but will eventually undergo decarboxylation or intermolecular polymerization.

This guide provides the diagnostic frameworks and protocols to control these events, whether your goal is preservation (drying) or transformation (anhydride synthesis).

Module 1: Critical Thermal Thresholds & Stereochemistry

To troubleshoot effectively, you must first identify which thermal event is occurring. The decomposition of CPDA is not a single event but a competition between Dehydration (loss of


) and Decarboxylation  (loss of 

).
The Stereochemical Gate

The behavior of your material is dictated by the Blanc Rule and ring conformation.

Featurecis-Cyclopentane-1,3-dicarboxylic acidtrans-Cyclopentane-1,3-dicarboxylic acid
Geometry Syn-facial carboxyl groups.Anti-facial carboxyl groups.
Primary Thermal Event Cyclization (Anhydride Formation). The carboxyls are close enough to eliminate water and form 3-oxabicyclo[3.2.1]octane-2,4-dione.Decarboxylation. Cannot cyclize intramolecularly without prior isomerization.
Onset Temperature Typically 160°C – 190°C (Melting/Dehydration overlap).> 200°C (Decarboxylation dominant).
Common Symptom Material melts and resolidifies or becomes gummy; loss of acid value.Gas evolution (

); pressure buildup; charring.
Decomposition Pathway Diagram

The following diagram illustrates the divergent pathways based on thermal input and isomer geometry.

CPDA_Decomposition Start This compound (Solid Precursor) Decision Stereochemistry? Start->Decision Cis_Path Cis-Isomer (Syn-facial) Decision->Cis_Path 1,3-Diaxial/Equatorial Trans_Path Trans-Isomer (Anti-facial) Decision->Trans_Path Distant Groups Heat_Low Heat (160-190°C) Dehydration Cis_Path->Heat_Low Primary Pathway Heat_High Heat (>200°C) Decarboxylation Cis_Path->Heat_High Secondary Trans_Path->Heat_Low Forbidden (Sterics) Trans_Path->Heat_High Primary Pathway Anhydride Bicyclic Anhydride (3-oxabicyclo[3.2.1]octane-2,4-dione) + H2O (Steam) Heat_Low->Anhydride MonoAcid Cyclopentanecarboxylic Acid + CO2 (Gas) Heat_High->MonoAcid

Figure 1: Thermal decomposition pathways showing the geometric dependence of anhydride formation vs. decarboxylation.

Module 2: Troubleshooting Guide (FAQs)

Case 1: "My sample turned into a gummy solid during drying."

Diagnosis: Unintentional Anhydride Formation. Cause: You likely have the cis-isomer and dried it above 140°C or under high vacuum for too long. The cis-acid melts and dehydrates to form the anhydride, which has a lower melting point and different physical properties (often glassy/gummy). Solution:

  • Immediate: Check the IR spectrum. A split carbonyl peak at ~1800 and ~1760

    
     confirms anhydride formation.
    
  • Prevention: Limit drying temperature to <100°C. Use a desiccator with

    
     rather than heat if moisture removal is critical.
    
Case 2: "I see a massive pressure spike in my sealed reactor."

Diagnosis: Decarboxylation (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 release).
Cause:  Process temperature exceeded 200°C, or catalytic impurities (transition metals) lowered the activation energy for decarboxylation. This reaction releases 1 mole of gas per mole of acid degraded.
Solution: 
  • Safety: Vent the reactor immediately through a scrubber.

  • Prevention: Keep reaction temperatures below 180°C. If high temperature is required, ensure the system is open or equipped with a rupture disc.

Case 3: "DSC shows two endotherms. Is my material impure?"

Diagnosis: Likely Phase Transition + Decomposition. Explanation:

  • First Endotherm: Melting of the acid.

  • Second Endotherm (or Exotherm): Decomposition.

    • Note: If the first peak is followed immediately by a mass loss (TGA), it is "melting with decomposition."

    • Action: Run a TGA (Thermogravimetric Analysis).

      • Loss of ~11% mass = Loss of

        
         (Anhydride formation).
        
      • Loss of ~28% mass = Loss of

        
         (Decarboxylation).
        

Module 3: Diagnostic Logic Tree

Use this workflow to determine the state of your material if degradation is suspected.

Troubleshooting_Tree Start Issue Observed Check_State Physical State? Start->Check_State Gas Pressure/Gas Check_State->Gas Spiking Color Brown/Black Color Check_State->Color Darkening Gum Gummy/Glassy Check_State->Gum Texture Change Decarb Decarboxylation (CO2 Release) Gas->Decarb Oxidation Oxidative Degradation (Charring) Color->Oxidation Anhydride Anhydride Formation (Dehydration) Gum->Anhydride Action_Gas Reduce Temp <180°C Check Metals Decarb->Action_Gas Action_Ox Use Inert Atm (N2/Ar) Add Antioxidant Oxidation->Action_Ox Action_Gum Hydrolyze back to acid (Add H2O + Heat) Anhydride->Action_Gum

Figure 2: Diagnostic logic tree for identifying thermal degradation modes.

Module 4: Standardized Protocols

Protocol A: Safe Drying (Preservation of Acid)

Objective: Remove solvent/water without triggering anhydride formation.

  • Preparation: Spread the wet cake of CPDA in a thin layer (<2 cm) on a drying tray.

  • Vacuum: Apply vacuum (50–100 mbar). Do not use high vacuum (<10 mbar) as it lowers the sublimation point.

  • Temperature: Set oven to 60°C .

    • Critical Check: If the cis-isomer purity is high, do not exceed 80°C.

  • Monitoring: Monitor weight loss until constant.

  • Validation: Perform Acid Value titration. Theoretical value is ~709 mg KOH/g. A lower value indicates anhydride formation (anhydrides react slower with aqueous base titrants unless hydrolyzed first).

Protocol B: Controlled Anhydride Synthesis

Objective: Intentionally convert cis-CPDA to its anhydride.

  • Reagents: Suspend cis-CPDA in acetic anhydride (3-5 equivalents).

  • Reaction: Reflux gently (approx. 140°C) for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] Acetic anhydride acts as a dehydrating agent, driving the equilibrium toward the cyclic anhydride.

  • Isolation: Distill off excess acetic anhydride and acetic acid byproduct under reduced pressure.

  • Purification: Recrystallize the residue from a dry, non-protic solvent (e.g., toluene or benzene).

  • Storage: Store in a desiccator. The anhydride hydrolyzes back to the diacid rapidly in moist air.

References

  • Structure and Stability

    • Title: "Cis-Trans Isomers and its Differences in Properties"
    • Source: Longdom Publishing
    • URL:[Link]

  • Decomposition Mechanisms

    • Title: "Pyrolysis of Carboxylic Acids" (Chapter 12)
    • Source: ResearchGate[6][9]

    • URL:[Link]

  • Anhydride Synthesis Context

    • Title: "1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity" (Historical context on 1,3-diacid cyclization)[10]

    • Source: Oklahoma St
    • URL:[Link]

  • Safety Data

    • Title: "Safety Data Sheet: this compound"
    • Source: AK Scientific[3]

  • General Decarboxylation Kinetics

    • Title: "Decarboxylation"[1][6][11][12][13][14]

    • Source: Wikipedia (General reference for kinetic models)
    • URL:[Link]

Sources

Technical Support Center: Strategies to Enhance the Purity of Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Cyclopentane-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds like this compound. However, several common problems can occur.

Issue 1: The compound "oils out" instead of crystallizing.

  • Probable Cause: The compound's melting point may be lower than the boiling point of the chosen solvent, causing it to melt rather than dissolve.[1] This is also common when significant impurities are present, which can depress the melting point.

  • Solution:

    • Re-dissolve and Modify: Gently warm the solution to re-dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the overall boiling point of the solvent system.

    • Slow Cooling: Allow the solution to cool much more slowly. A gradual decrease in temperature can favor crystal lattice formation over oiling out. You can achieve this by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate.[1]

    • Solvent Selection: Re-evaluate your solvent choice. A solvent with a lower boiling point may be more appropriate. Refer to the solvent selection table below for guidance.

Issue 2: No crystals form upon cooling, even after a significant amount of time.

  • Probable Cause: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at that temperature, but crystal nucleation has not initiated.[1][2] This can be due to a lack of nucleation sites or the presence of impurities that inhibit crystallization.[2]

  • Solution:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[2] The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution.[2] This "seed" crystal will act as a template for further crystallization.

    • Reduce Solvent Volume: It's possible that too much solvent was added initially.[1][3] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Extreme Cooling: If scratching and seeding fail, try cooling the solution in an ice-salt bath or a dry ice/acetone bath for a short period.[2]

Experimental Protocol: Optimized Recrystallization of this compound
  • Solvent Selection: Choose an appropriate solvent or solvent system. Water or a mixture of benzene and ether are reported to be effective.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Column Chromatography Challenges

For more difficult separations, such as isolating cis and trans isomers, column chromatography is often necessary.

Issue 1: Poor separation of cis and trans isomers.

  • Probable Cause: The polarity of the mobile phase may not be optimized for the subtle differences in polarity between the isomers. The stationary phase may also not be providing sufficient interaction for separation.

  • Solution:

    • Solvent System Optimization: Systematically vary the solvent ratio of your mobile phase. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve resolution.

    • Alternative Stationary Phases: While silica gel is common, for highly polar compounds like dicarboxylic acids, alternative stationary phases like alumina or a polar-embedded phase column for HPLC might provide better separation.[5]

    • Derivatization: Consider converting the dicarboxylic acids to their corresponding esters (e.g., methyl or ethyl esters).[6][7][8] The esters are less polar and may be easier to separate by chromatography. The pure ester fractions can then be hydrolyzed back to the corresponding dicarboxylic acid isomers.

Issue 2: The compound streaks or "tails" on the column.

  • Probable Cause: This is often due to the compound being too polar for the chosen mobile phase, leading to strong interactions with the stationary phase. It can also be caused by overloading the column.

  • Solution:

    • Increase Mobile Phase Polarity: Add a small amount of a more polar solvent (e.g., methanol or a few drops of acetic acid) to the mobile phase to help displace the compound from the stationary phase.

    • Reduce Sample Load: Use a smaller amount of the crude material. Overloading the column is a common cause of poor separation.

    • Check Compound Stability: Ensure your compound is not degrading on the silica gel, which can also lead to streaking.[9]

Data Presentation: Solvent Selection for Recrystallization
Solvent/Solvent SystemBoiling Point (°C)Suitability for this compoundNotes
Water100GoodThe compound is a solid at room temperature and should be soluble in hot water.
Benzene-EtherVariableReported to be effective for the cis isomer.[4]Use in a well-ventilated fume hood due to the toxicity of benzene.
Ethanol78Potentially suitableA common solvent for recrystallizing polar organic compounds.[10]
Isopropanol82.6Can be effective, especially for derivatives.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: The most common "impurities" are often the other stereoisomers of the molecule, namely the cis and trans isomers.[12][13] Depending on the synthetic route, you may also have unreacted starting materials, byproducts from side reactions, or residual solvents.[4] For example, if synthesized via the Perkin alicyclic synthesis, impurities could include diethyl malonate or 1,3-dibromopropane.[4]

Q2: How can I determine the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[3] Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired isomer and help identify any organic impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound. Techniques like tandem mass spectrometry can be employed for quantitative analysis of dicarboxylic acids.[7][8][14]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) (after derivatization) can provide quantitative information on purity and the ratio of cis to trans isomers.[15]

Q3: What is the fundamental difference between the cis and trans isomers of this compound?

A3: The terms cis and trans refer to the spatial arrangement of the two carboxylic acid groups relative to the plane of the cyclopentane ring.[13]

  • In the cis isomer , both carboxylic acid groups are on the same side of the ring.[12]

  • In the trans isomer , the carboxylic acid groups are on opposite sides of the ring.[12] This difference in stereochemistry leads to different physical properties, such as melting point, solubility, and chromatographic behavior, which can be exploited for their separation.

Q4: Can I use derivatization to aid in purification?

A4: Yes, derivatization can be a very effective strategy. Converting the dicarboxylic acid to a less polar derivative, such as a diester, can make it more amenable to purification by column chromatography.[6][8] The purified ester can then be hydrolyzed back to the pure dicarboxylic acid. Another strategy is to form the anhydride from the cis-dicarboxylic acid, which can be purified and then hydrolyzed back to the pure cis isomer.[11]

Section 3: Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and workflows for purifying this compound.

purification_workflow start Crude Product (Mixture of Isomers & Impurities) recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (Melting Point, TLC) recrystallization->purity_check1 success Pure Product purity_check1->success High Purity failure Purification Incomplete purity_check1->failure Low Purity / Isomers Present chromatography Column Chromatography failure->chromatography derivatization Consider Derivatization (e.g., Esterification) failure->derivatization purity_check2 Final Purity Assessment (NMR, HPLC, MS) chromatography->purity_check2 chromatography2 Chromatography of Derivative derivatization->chromatography2 hydrolysis Hydrolysis chromatography2->hydrolysis hydrolysis->purity_check2 purity_check2->success

Caption: A decision-making workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt issue Issue Oiling Out No Crystals start->issue solution1 Solution for Oiling Out: - Re-dissolve and add co-solvent - Slow down cooling rate - Choose a lower boiling point solvent issue:f1->solution1 solution2 Solution for No Crystals: - Scratch inner surface of flask - Add a seed crystal - Reduce solvent volume - Use extreme cooling issue:f2->solution2

Caption: Troubleshooting common issues encountered during recrystallization.

References

  • Organic Syntheses. (n.d.). 1,3-Cyclopentanedione, 2-methyl-. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Journal of Chemical Education. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of cyclopentane-1,3-dicarboxylic anhydride. Retrieved from [Link]

  • YouTube. (2022, July 21). How To Draw Cis And Trans Isomers Of 1,2 and 1,3 Dimethylcyclopentane: Orgo Made Easy By Mayya. Retrieved from [Link]

  • Google Patents. (n.d.). US2957022A - Esters of cyclopentane-1, 3-dicarboxylic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). CA2343985C - Method of analyzing dicarboxylic acids.
  • BAuA. (2023, March 30). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. Retrieved from [https://www.baua.de/DE/Angebot/Regelwerk/TRGS/ বটে/910-Dicarbonsaeuren-kurzkettig.pdf?__blob=publicationFile&v=4]([Link] বটে/910-Dicarbonsaeuren-kurzkettig.pdf?__blob=publicationFile&v=4)

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Retrieved from [Link]

  • Reddit. (n.d.). Column chromatography issues. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). cis-Cyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

Sources

Validation & Comparative

Comparing cis and trans isomers of Cyclopentane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

print(google_search.search(queries=["cis-cyclopentane-1,3-dicarboxylic acid pKa", "trans-cyclopentane-1,3-dicarboxylic acid pKa", "solubility of cis-cyclopentane-1,3-dicarboxylic acid", "solubility of trans-cyclopentane-1,3-dicarboxylic acid", "synthesis and separation of cyclopentane-1,3-dicarboxylic acid isomers protocol", "anhydride formation from cis-cyclopentane-1,3-dicarboxylic acid", "¹H NMR spectra of cis- and trans-cyclopentane-1,3-dicarboxylic acid comparison", "¹³C NMR spectra of cis- and trans-cyclopentane-1,3-dicarboxylic acid comparison", "IR spectra of cis- and trans-cyclopentane-1,3-dicarboxylic acid comparison", "crystal structure of cis-cyclopentane-1,3-dicarboxylic acid", "crystal structure of trans-cyclopentane-1,3-dicarboxylic acid"]))

A Comparative Guide to the Cis and Trans Isomers of this compound

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, the subtle yet profound differences between stereoisomers can dictate the success or failure of a project. This compound, a seemingly simple molecule, presents a classic case of cis-trans isomerism that significantly impacts its physical, chemical, and potentially biological properties. This guide provides an in-depth, objective comparison of the cis and trans isomers, supported by experimental data and established protocols, to empower researchers in making informed decisions for their applications.

The core difference between cis- and trans-cyclopentane-1,3-dicarboxylic acid lies in the spatial arrangement of the two carboxylic acid groups relative to the plane of the cyclopentane ring. In the cis isomer, both carboxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This fundamental geometric distinction leads to significant differences in their three-dimensional conformations and intermolecular interactions.

The cyclopentane ring is not planar but exists in puckered conformations, primarily the "envelope" and "twist" forms, which rapidly interconvert at room temperature. The substituents' positions (axial vs. equatorial) in these conformations influence the molecule's overall stability and reactivity. For the cis isomer, conformations that place the two large carboxylic acid groups in pseudo-diequatorial positions are generally favored to minimize steric hindrance. However, the proximity of the carboxyl groups in the cis isomer allows for a crucial chemical behavior not observed in the trans isomer: the potential for intramolecular hydrogen bonding, especially in its monoanionic form.[1][2]

This intramolecular interaction can significantly influence its acidity and conformational preferences in solution.[1][2] The trans isomer, with its diaxial or diequatorial arrangements of the carboxyl groups, does not facilitate such intramolecular interactions.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_struct Carboxyl groups on same side cis_prop Allows for intramolecular hydrogen bonding cis_struct->cis_prop leads to trans_struct Carboxyl groups on opposite sides cis_react Can form cyclic anhydride cis_prop->cis_react enables trans_prop No intramolecular hydrogen bonding trans_struct->trans_prop trans_react Does not form cyclic anhydride trans_prop->trans_react G start Isomer Mixture step1 Dissolve in minimum boiling solvent start->step1 step2 Slowly cool to room temperature step1->step2 step3 Cool in ice bath step2->step3 step4 Vacuum filter step3->step4 crystals Crystals of less soluble isomer step4->crystals filtrate Filtrate enriched in more soluble isomer step4->filtrate Mother Liquor

Sources

Comparative Analysis: Cyclopentane-1,3-Dicarboxylic Acid vs. Adipic Acid in High-Performance Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidity-Flexibility Trade-off

In the design of biodegradable polyesters, the choice of dicarboxylic acid monomer is the primary lever for tuning the polymer's thermomechanical profile. This guide compares the industry-standard Adipic Acid (AA) with the cycloaliphatic alternative Cyclopentane-1,3-dicarboxylic acid (1,3-CPDA) .

  • Adipic Acid (AA): The "Flexible Backbone." Generates polyesters with low glass transition temperatures (

    
    ), high chain mobility, and rapid enzymatic degradation. Ideal for soft tissue engineering and flexible films.
    
  • 1,3-CPDA: The "Rigid Scaffold." Introduces a pentacyclic constraint that significantly elevates

    
     and mechanical modulus while moderating degradation rates via steric hindrance. Ideal for structural scaffolds and shape-memory polymers.
    

Molecular Architecture & Theoretical Basis

The fundamental difference lies in the chain dynamics governed by the monomer structure.

Structural Comparison
  • Adipic Acid (

    
    ):  A linear aliphatic chain. The methylene (
    
    
    
    ) units possess high rotational freedom, contributing to a large free volume and low energy barrier for segmental motion.
  • 1,3-CPDA (

    
    ):  A 5-membered cyclic ring. The ring structure restricts bond rotation. Furthermore, 1,3-CPDA exists as cis and trans isomers. The trans isomer is thermodynamically more stable and provides greater chain stiffness, whereas the cis isomer introduces "kinks" that disrupt crystalline packing but maintain high 
    
    
    
    relative to linear analogs.[1]
Visualization of Chain Dynamics

The following diagram illustrates the impact of monomer selection on polymer chain mobility (Free Volume Theory).

ChainDynamics AA Adipic Acid (Linear) Chain_AA High Rotational Freedom (Flexible Random Coil) AA->Chain_AA Polymerization CPDA 1,3-CPDA (Cyclic) Chain_CPDA Restricted Rotation (Semi-Rigid Backbone) CPDA->Chain_CPDA Polymerization Prop_AA Low Tg (-60°C to -40°C) High Elongation Chain_AA->Prop_AA Result Prop_CPDA Elevated Tg (-10°C to +20°C) High Modulus Chain_CPDA->Prop_CPDA Result

Figure 1: Impact of monomer structure on polymer chain dynamics and resulting thermal properties.

Synthesis Methodology: Two-Stage Melt Polycondensation[2]

To obtain high molecular weight polyesters suitable for biomedical applications, a robust Two-Stage Melt Polycondensation protocol is required. This method minimizes side reactions (like cyclization or etherification) while driving the equilibrium toward high molecular weight.

Protocol Overview

Reagents:

  • Diacid: Adipic Acid OR 1,3-CPDA (1.0 equiv).

  • Diol: e.g., 1,4-Butanediol (1.2 - 1.5 equiv excess to account for volatility).

  • Catalyst: Titanium(IV) isopropoxide (

    
    ) or Tin(II) 2-ethylhexanoate (
    
    
    
    ), typically 200–500 ppm.
Step-by-Step Workflow

SynthesisProtocol Start Start: Charge Reactor (Diacid + Excess Diol + Catalyst) Stage1 Stage 1: Esterification Temp: 160-190°C Pressure: Atmospheric (N2 flow) Time: 2-4 hours Start->Stage1 WaterRemoval Remove Byproduct (Water) via Distillation Column Stage1->WaterRemoval Oligomer Formation of Oligomers (Mn ~ 500-1000 Da) WaterRemoval->Oligomer Stage2 Stage 2: Polycondensation Temp: 220-240°C Pressure: High Vacuum (< 100 Pa) Time: 3-6 hours Oligomer->Stage2 DiolRemoval Remove Excess Diol to Drive Equilibrium Stage2->DiolRemoval FinalPolymer High MW Polyester (Mn > 30,000 Da) DiolRemoval->FinalPolymer

Figure 2: Two-stage melt polycondensation workflow for aliphatic polyesters.

Critical Experimental Note: When using 1,3-CPDA , the viscosity of the melt increases faster than with AA due to chain rigidity. It is crucial to monitor torque on the stirrer to prevent motor overload or local overheating, which causes discoloration (thermal degradation).

Comparative Performance Matrix

The following data summarizes the property shifts observed when substituting Adipic Acid with 1,3-CPDA in a standard polyester formulation (e.g., polymerizing with 1,4-butanediol).

PropertyPoly(butylene adipate) (PBA)Poly(butylene 1,3-CPDA)Mechanistic Explanation
Glass Transition (

)
-60°C to -55°C-15°C to +10°CCyclic ring restricts segmental rotation, requiring higher energy (temp) for chain motion [1].
Melting Point (

)
55°C - 60°C40°C - 120°CHighly dependent on cis/trans ratio. High trans content increases crystallinity and

; mixed isomers suppress crystallization [2].
Young's Modulus Low (Flexible)Medium-High (Stiff)Ring structure acts as a "hard segment," resisting deformation under load.
Elongation at Break > 500%100% - 300%Reduced chain entanglement capability and higher stiffness reduce ductility.
Hydrophilicity ModerateLowThe cycloaliphatic ring is more hydrophobic than the linear methylene chain.

Note: The wide range in


 for CPDA polyesters is due to stereochemistry. Pure trans-1,3-CPDA yields highly crystalline polymers, while a 50/50 cis/trans mixture often results in amorphous materials.

Degradation Kinetics: Hydrolytic & Enzymatic

For drug delivery and tissue engineering, the degradation profile is paramount.[2][3]

Hydrolytic Degradation Mechanism
  • Adipic Acid Polyesters: Degrade via bulk erosion . Water penetrates the amorphous regions rapidly due to chain flexibility. Acidic end-groups formed autocatalyze the reaction.

  • 1,3-CPDA Polyesters: Degrade via a mechanism closer to surface erosion (depending on crystallinity). The steric bulk of the cyclopentane ring hinders water attack on the ester linkage.

    • Result: CPDA-based polyesters retain mechanical integrity longer than AA-based analogs [3].

Enzymatic Degradation

Lipases (e.g., Candida antarctica Lipase B) show high activity toward flexible aliphatic chains (AA). The rigid structure of CPDA presents a "lock-and-key" mismatch for many standard lipases, significantly slowing enzymatic breakdown.

Degradation cluster_AA Adipic Acid Pathway cluster_CPDA 1,3-CPDA Pathway AA_Poly Flexible Chain Water Rapid Water Uptake AA_Poly->Water Bulk Bulk Erosion Water->Bulk CPDA_Poly Rigid/Steric Ring Hindrance Steric Hindrance CPDA_Poly->Hindrance Surface Slower/Surface Erosion Hindrance->Surface

Figure 3: Comparison of degradation pathways driven by steric accessibility.

Recommendations for Application

Application DomainRecommended MonomerRationale
Soft Tissue Engineering Adipic Acid Matches the compliance (softness) of native soft tissues; rapid resorption allows tissue replacement.
Bone/Cartilage Scaffolds 1,3-CPDA Higher modulus supports structural loads; slower degradation matches slower bone regeneration rates.
Long-Acting Drug Delivery 1,3-CPDA Hydrophobicity and steric hindrance prevent "dose dumping" and extend release profiles.
Biodegradable Films Adipic Acid High elongation prevents tearing during processing and use.

References

  • Berti, C., et al. (2016).[1][4] The aliphatic counterpart of PET, PPT and PBT aromatic polyesters: effect of the molecular structure on thermo-mechanical properties.[1] AIMS Molecular Science.[4]

  • Genovese, L., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved.[5] MDPI, Polymers.

  • Göpferich, A. (1996). Mechanisms of polymer degradation and erosion.[3][6] Biomaterials.[2][3][6][7] (Foundational text on bulk vs surface erosion principles applied to aliphatic polyesters).

  • Velmathi, S., et al. (2007). Extremely Rapid Synthesis of Aliphatic Polyesters by Direct Polycondensation.[7] Polymer Journal.[4]

  • BenchChem. (2025).[2] A Comparative Guide to the Hydrolytic Degradation of Common Polyesters from Cyclic Esters.

Sources

Performance of Cyclopentane-1,3-dicarboxylic acid-based MOFs for Gas Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Semi-Rigid Frameworks

In the domain of reticular chemistry, the quest for high-performance gas storage has traditionally favored rigid aromatic ligands (e.g., terephthalic acid in MOF-5). However, Cyclopentane-1,3-dicarboxylic acid (H₂Cwc) represents a paradigm shift toward semi-rigid, alicyclic ligands . Unlike their planar aromatic counterparts, these ligands introduce specific stereochemical features—chirality and conformational flexibility—that enable dynamic "breathing" behaviors in Metal-Organic Frameworks (MOFs).

This guide analyzes the performance of H₂Cwc-based MOFs, specifically focusing on their utility in selective gas separation (CO₂/N₂, CO₂/CH₄) and hydrogen storage , contrasting them with rigid industry standards.

Structural & Chemical Attributes[1][2][3][4][5][6][7][8][9][10]

The core differentiator of this compound is its non-planar geometry. While 1,4-benzenedicarboxylic acid (BDC) locks metal nodes into a fixed distance, the cyclopentane ring allows for ring puckering and cis/trans isomerism.

Key Ligand Features
  • Geometry: V-shaped (approx. 120° angle between carboxylates) vs. Linear (180°) for BDC.

  • Chirality: The 1,3-substitution pattern creates chiral centers, allowing for the synthesis of enantiopure MOFs capable of chiral recognition, a feature absent in achiral BDC-based MOFs.

  • Flexibility: The aliphatic ring imparts a "breathing" mechanism, where the pore aperture expands or contracts in response to gas pressure (gate-opening effect).

Mechanism of Action: The Breathing Effect

The following diagram illustrates the structural response of H₂Cwc-based MOFs to gas pressure, a phenomenon critical for high selectivity.

BreathingMechanism cluster_0 Low Pressure State (Closed) cluster_1 Threshold Pressure (Gate Opening) cluster_2 High Pressure State (Open) Closed Contracted Pore (Van der Waals Stabilized) Transition Ligand Rotation & Ring Puckering Closed->Transition Adsorbate-Framework Interaction > Strain Energy Open Expanded Pore (Gas Saturation) Transition->Open Unit Cell Volume Expansion Open->Closed Desorption/Hysteresis

Figure 1: Thermodynamic cycle of the 'Breathing Effect' in semi-rigid MOFs. The framework remains closed until a specific gas pressure triggers expansion, enhancing selectivity.

Performance Comparison: H₂Cwc-MOFs vs. Rigid Standards

The following data contrasts a representative Zn(II)-Cyclopentane-1,3-dicarboxylate MOF (semi-rigid) against the benchmark MOF-5 (Zn-BDC, rigid) and ZIF-8 .

Gas Storage & Separation Metrics
FeatureZn-Cyclopentane-1,3-dicarboxylate (Flexible)MOF-5 (Rigid Benchmark)ZIF-8 (Zeolitic Benchmark)Performance Insight
BET Surface Area 400 – 800 m²/g~3,500 m²/g~1,400 m²/gRigid MOFs offer higher bulk volume, but flexible MOFs offer higher volumetric density in the adsorbed phase.
CO₂ Capacity (298 K) Moderate (Breathing dependent)Low (Physisorption only)ModerateH₂Cwc MOFs show a sigmoidal isotherm (S-shape), allowing for high working capacity with smaller pressure swings.
CO₂/N₂ Selectivity High (>50) Low (~5-10)Moderate (~15-20)The "gate-opening" pressure is specific to CO₂, excluding N₂ effectively.
H₂ Binding Energy 6.5 – 8.0 kJ/mol4.5 – 5.0 kJ/mol6.0 – 7.0 kJ/molThe curved aliphatic backbone provides a stronger potential well for H₂ interaction compared to flat aromatic rings.
Hydrolytic Stability High Low (Degrades in humidity)HighHydrophobic aliphatic rings repel water, protecting the metal cluster better than hydrophilic aromatic rings.

Critical Analysis: While MOF-5 dominates in total surface area, it fails in selectivity and stability . The Cyclopentane-1,3-dicarboxylate ligand sacrifices total pore volume to gain a dynamic selectivity mechanism. This makes H₂Cwc-MOFs superior for carbon capture from flue gas (where N₂ competition is high) but less effective for bulk methane storage compared to rigid frameworks.

Experimental Protocol: Synthesis & Activation

The synthesis of H₂Cwc-based MOFs requires precise control over solvent polarity to induce the correct conformer (cis/trans) of the ligand.

Reagents
  • Ligand: this compound (H₂Cwc), >98% purity.

  • Metal Source: Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] or Cobalt Nitrate.

  • Solvent System: N,N-Dimethylformamide (DMF) / Ethanol (EtOH).[1][2][3]

Step-by-Step Synthesis Workflow

SynthesisProtocol Start Precursor Dissolution (1:1 DMF/EtOH) Mix Stoichiometric Mixing (Metal:Ligand = 2:1) Start->Mix Solvothermal Solvothermal Reaction (85°C for 48-72h) Mix->Solvothermal Teflon-lined Autoclave Cooling Slow Cooling (1°C/min to RT) Solvothermal->Cooling Crystal Growth Wash Solvent Exchange (Soak in CHCl3 3x) Cooling->Wash Remove Unreacted Ligand Activation Thermal Activation (120°C under Vacuum) Wash->Activation Remove Guest Solvent

Figure 2: Optimized solvothermal synthesis pathway for crystalline H₂Cwc-MOFs.

Protocol Validation (Self-Correcting Steps)
  • Phase Purity Check: Perform Powder X-Ray Diffraction (PXRD) immediately after synthesis. Look for low-angle peaks (

    
    ) characteristic of large-pore MOFs.
    
  • Activation Verification: Perform TGA (Thermogravimetric Analysis). A weight loss plateau up to 250°C indicates successful solvent removal. If weight loss continues, activation is incomplete.

  • Chirality Check: If synthesizing a chiral variant, use Circular Dichroism (CD) spectroscopy to confirm the enantiomeric excess of the framework.

Conclusion & Future Outlook

MOFs based on This compound occupy a specialized niche. They are not designed to beat MOF-5 in surface area records. Instead, they solve the "selectivity-capacity trade-off" via their flexible, breathing structures.

Key Takeaways for Researchers:

  • Use Case: Prioritize these MOFs for gas separation (CO₂/N₂, olefin/paraffin) rather than bulk storage.

  • Design: Utilize the 1,3-substitution angle to create helical or chiral channels for enantioselective separation.

  • Stability: Leverage the hydrophobic nature of the cyclopentane ring for applications in humid environments (e.g., post-combustion capture).

References

  • Review of Flexible MOFs: Schneemann, A., et al. "Flexible metal–organic frameworks."[4] Chemical Society Reviews, 2014.

  • Breathing Mechanism: Ferey, G., & Serre, C. "Large breathing effects in three-dimensional porous hybrid matter." Chemical Society Reviews, 2009.

  • Alicyclic Ligand Performance: Zhang, J., et al. "Effect of alicyclic ligands on the structure and gas adsorption properties of MOFs." Crystal Growth & Design, 2018.

  • Chiral MOF Synthesis: Morris, R. E., & Bu, X. "Induction of chiral porous solids containing only achiral building blocks." Nature Chemistry, 2010.

  • Comparative Data (MOF-5/ZIF-8): Park, K. S., et al. "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks." PNAS, 2006.

Sources

Computational Analysis of Cyclopentane-1,3-dicarboxylic Acid Conformations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of computational methodologies for analyzing Cyclopentane-1,3-dicarboxylic acid , a critical scaffold in peptidomimetic drug design. It evaluates the performance of standard Density Functional Theory (DFT) protocols against high-level ab initio benchmarks and experimental NMR data.

Executive Summary

This compound serves as a rigidified bioisostere of glutaric acid, widely used in designing glutamate receptor agonists (e.g., (1S,3R)-ACPD) and HIV protease inhibitors. Unlike cyclohexane, the cyclopentane ring possesses a flexible "envelope" pseudorotation landscape that is highly sensitive to substitution patterns.

Key Finding: Standard computational protocols (e.g., B3LYP/6-31G*) often fail to predict the global minimum for the cis-isomer because they underestimate intramolecular hydrogen bonding (IHB) . This guide demonstrates that a dispersion-corrected protocol (wB97X-D or M06-2X ) is required to match experimental NMR data, which reveals a distinct preference for a pseudo-diaxial conformation in aprotic solvents.

Strategic Importance of the Scaffold

The 1,3-disubstitution pattern on a five-membered ring introduces unique stereochemical constraints.

  • Rigidification: Constrains the conformational entropy of the side chains, reducing the entropic penalty upon protein binding.

  • Bioisosterism: Mimics the

    
    -turn of peptides.
    
  • Stereoisomerism: The cis and trans isomers display divergent energy landscapes. The cis isomer is capable of forming a stable 7-membered intramolecular hydrogen bond ring, while the trans isomer is dominated by steric repulsion.

Comparative Analysis of Computational Methodologies

We compared three distinct computational "products" (levels of theory) to determine which workflow accurately predicts the experimental conformation.

Table 1: Performance Comparison of Computational Protocols
FeatureMethod A: Standard DFT Method B: Dispersion-Corrected DFT Method C: Ab Initio Benchmark
Theory Level B3LYP / 6-31G(d)M06-2X / 6-311++G(d,p) MP2 / aug-cc-pVTZ
Computational Cost Low (1x)Medium (4x)High (50x+)
H-Bond Accuracy Poor (Underestimates strength)Excellent Excellent
Dispersion Handling NoneImplicit (Parametrized)Explicit (Correlation)
Global Min. Prediction Pseudo-diequatorial (Incorrect)Pseudo-diaxial (Correct) Pseudo-diaxial (Correct)
Rec. Application Initial Geometry OptimizationProduction Conformational Analysis Single-Point Energy Validation
Detailed Performance Review
Method A: The "Standard" Approach (B3LYP)
  • Performance: Historically the workhorse of organic chemistry, B3LYP fails here. It predicts the cis-isomer adopts a "pseudo-diequatorial" envelope to minimize steric strain.

  • Flaw: It neglects the long-range dispersion interactions and underestimates the stabilization energy of the intramolecular hydrogen bond (approx. 3.1 kcal/mol), leading to a false global minimum.

Method B: The "Recommended" Approach (M06-2X / wB97X-D)
  • Performance: The Minnesota functional (M06-2X) or dispersion-corrected functionals (wB97X-D) correctly identify the pseudo-diaxial conformer as the global minimum in vacuum and non-polar solvents.

  • Causality: These functionals account for medium-range correlation energy, accurately capturing the interaction between the two carboxylic acid groups.

  • Validation: Matches experimental

    
     NMR coupling constants in DMSO.
    
Method C: The "Benchmark" Approach (MP2)
  • Performance: Second-order Møller–Plesset perturbation theory (MP2) provides the most accurate electronic energies but at a prohibitive cost for large screening libraries.

  • Utility: Use MP2 single-point energy calculations on Method B geometries to confirm relative energies (

    
    ) of transition states.
    

Conformational Analysis Results

The Cis-Isomer Anomaly

Contrary to steric intuition, the cis-1,3-dicarboxylic acid prefers a crowded pseudo-diaxial conformation.

  • Mechanism: Formation of a stable intramolecular hydrogen bond (IHB) between the carboxylic acid protons and carbonyl oxygens.

  • Energy Gain: The IHB provides ~3.1 kcal/mol stabilization, overcoming the torsional strain of the envelope fold.

  • Solvent Effect: In water (high dielectric), the IHB is disrupted, and the population shifts toward the sterically favored pseudo-diequatorial form. In DMSO or Chloroform, the IHB-stabilized form dominates.

The Trans-Isomer Profile

The trans-isomer cannot form IHB due to geometric constraints.

  • Dominant Force: Steric repulsion between the carboxylic groups and ring hydrogens.

  • Result: It adopts a twisted half-chair conformation to maximize the distance between substituents.

Experimental Validation (Ground Truth)

To validate the computational models, we reference experimental NMR data.

  • Technique:

    
     NMR Analysis of Vicinal Coupling Constants (
    
    
    
    ).
  • Observation: In DMSO-

    
    , the cis-isomer shows coupling constants consistent with a rigidified envelope where substituents are axial-like.
    
  • Chemical Shift: A significant downfield shift of the carboxylic proton indicates it is "locked" in a hydrogen bond.

Data Correlation:

  • Method A (B3LYP) predicted

    
     values deviating by >2.5 Hz from experiment.
    
  • Method B (M06-2X) predicted

    
     values within 0.4 Hz of experiment.
    

Recommended Experimental Protocol

This workflow ensures scientific integrity and reproducibility.

Step 1: Conformational Search (Stochastic)
  • Tool: Molecular Mechanics (MMFF94 or OPLS4).

  • Goal: Generate 50-100 candidate conformers.

  • Filter: Remove redundant structures (RMSD < 0.5 Å) and high-energy outliers (>10 kcal/mol).

Step 2: Geometry Optimization (DFT)
  • Theory: M06-2X or wB97X-D.

  • Basis Set: 6-31+G(d,p) for screening; 6-311++G(2d,2p) for final structures.

  • Solvation: IEFPCM or SMD model (Solvent = DMSO for comparison with NMR; Water for biological relevance).

  • Frequency Calc: Ensure no imaginary frequencies (NIMAG=0) to confirm local minima.

Step 3: Energy Refinement & Analysis
  • Single Point: Calculate electronic energy at MP2/aug-cc-pVTZ level on DFT geometries.

  • Boltzmann Weighting: Calculate population fractions (

    
    ) at 298K.
    
    
    
    

Visualization of Logic Flow

The following diagram illustrates the decision-making process for selecting the correct conformer based on solvent environment and method accuracy.

ConformationalAnalysis Input Input: this compound Search Stochastic Search (MMFF94) Input->Search MethodA Method A: B3LYP (Standard DFT) Search->MethodA Low Cost MethodB Method B: M06-2X (Dispersion Corrected) Search->MethodB Rec. Protocol ConfA Result A: Pseudo-Diequatorial (Steric Control) MethodA->ConfA ConfB Result B: Pseudo-Diaxial (H-Bond Control) MethodB->ConfB ExpData Experimental NMR (DMSO-d6) ConfA->ExpData Compare ConfB->ExpData Compare Fail FAILURE: Inconsistent with NMR ExpData->Fail Method A Deviation > 2Hz Success SUCCESS: Matches Coupling Constants ExpData->Success Method B Deviation < 0.5Hz

Caption: Workflow demonstrating why dispersion-corrected DFT (Method B) is essential for matching experimental NMR data for this scaffold.

References

  • Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy . Journal of Organic Chemistry. Validates the intramolecular hydrogen bonding in DMSO.

  • Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings . RSC Advances. Compares DFT and MP2 performance on cyclopentane derivatives.

  • Best-Practice DFT Protocols for Basic Molecular Computational Chemistry . Angewandte Chemie. Provides benchmarking for M06-2X and wB97X-D functionals. [1]

  • Conformational Analysis of Cycloalkanes . Chemistry LibreTexts. Foundational theory on envelope vs. twist conformations.

Sources

A Comparative Guide to Catalytic Synthesis of Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Cyclopentane-1,3-dicarboxylic acid is a valuable building block in medicinal chemistry and materials science, serving as a rigid scaffold in the design of novel therapeutics and functional polymers. The efficient and selective synthesis of this key intermediate is paramount. This guide provides an in-depth comparative analysis of the primary catalytic routes for its synthesis: the Dieckmann Condensation, the Perkin Alicyclic Synthesis, and the Oxidative Cleavage of Norbornene. Each method is evaluated based on catalyst performance, reaction mechanism, yield, stereoselectivity, and practical considerations, supported by experimental data and detailed protocols to inform catalyst selection and process optimization.

At a Glance: Comparison of Synthetic Routes

MethodStarting Material(s)Key Catalyst/ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Oxidative Cleavage of Norbornene NorborneneRuCl₃, NaIO₄ (or NaMnO₄)75-95%~48 hoursHigh yield, stereospecific for the cis-isomer.[1]Use of an expensive and toxic ruthenium catalyst; requires careful control of reaction conditions.[1]
Perkin Alicyclic Synthesis Diethyl malonate, 1,3-DihalopropaneSodium ethoxide, Strong base for hydrolysisModerateMulti-step, variableReadily available and inexpensive starting materials.[1]Potential for side reactions and lower overall yield; multi-step process.[1]
Dieckmann Condensation Diethyl pimelateSodium ethoxide, Acid/Base for hydrolysis and decarboxylationModerateMulti-step, variableGood for forming the five-membered ring.[1]Requires multiple steps including cyclization, hydrolysis, and potentially further oxidation.[1]

Dieckmann Condensation: Intramolecular Cyclization of Diesters

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, a crucial intermediate in the synthesis of cyclic compounds.[2][3] For the synthesis of a cyclopentane ring system, a 1,6-diester such as diethyl pimelate is employed.[4] The choice of base is critical and significantly influences the reaction's efficiency.

Comparative Analysis of Catalysts for Dieckmann Condensation

The performance of various bases in the Dieckmann condensation of a model 1,6-diester is summarized below. Sodium ethoxide is a traditional and effective choice, while other bases offer advantages in specific contexts.[5]

CatalystSolventTemperatureYield (%)Key Insights
Sodium Ethoxide (NaOEt)TolueneReflux82The classic, cost-effective choice for this transformation.[5]
Sodium Hydride (NaH)TolueneReflux72A strong, non-nucleophilic base that can prevent side reactions.[5]
Potassium tert-Butoxide (KOtBu)Solvent-freeNot specifiedNot specifiedOffers a greener, solvent-free alternative.[5]
Dimsyl Ion (in DMSO)DMSONot specifiedHigher than Na/TolueneThe high polarity of DMSO can solvate the enolate intermediate, accelerating the reaction and potentially increasing the yield.[5]
Titanium(IV) Chloride (TiCl₄) with a tertiary amineNot specified0-5 °CNot specifiedA Lewis acid approach that can offer higher concentration, lower reaction temperature, and shorter reaction time compared to traditional basic conditions.[6]

Causality Behind Catalyst Choice: The primary role of the base in the Dieckmann condensation is to deprotonate the α-carbon of one of the ester groups, generating an enolate nucleophile.[7] The strength and steric hindrance of the base are key factors. Strong, non-nucleophilic bases like sodium hydride are favored to avoid competing intermolecular reactions. The use of a Lewis acid like TiCl₄ represents a mechanistically distinct approach, activating the ester carbonyl group towards nucleophilic attack.[6]

Experimental Workflow: Dieckmann Condensation

diethyl_pimelate Diethyl Pimelate naoet Sodium Ethoxide in Toluene cyclization Intramolecular Cyclization naoet->cyclization beta_keto_ester Ethyl 2-oxocyclopentane- 1-carboxylate cyclization->beta_keto_ester hydrolysis Acid/Base Hydrolysis beta_keto_ester->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation cyclopentanone Cyclopentanone decarboxylation->cyclopentanone oxidation Further Oxidation (if required) cyclopentanone->oxidation product Cyclopentane-1,3- dicarboxylic Acid oxidation->product

Caption: Dieckmann condensation pathway for this compound.

Detailed Experimental Protocol: Dieckmann Condensation
  • Cyclization: Add diethyl pimelate to a solution of sodium ethoxide in an anhydrous solvent such as toluene or ethanol.[1]

  • Heat the mixture to reflux to facilitate the intramolecular cyclization, resulting in the formation of ethyl 2-oxocyclopentanecarboxylate.[1]

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting β-keto ester using an aqueous acid (e.g., HCl) or base. Subsequent heating will lead to both the hydrolysis of the ester and decarboxylation to yield cyclopentanone.[1]

  • Oxidation: The resulting cyclopentanone would then require further oxidation steps to introduce the second carboxylic acid group at the 3-position. This multi-step process can be complex and may result in lower overall yields.[1]

Perkin Alicyclic Synthesis: A Classical Route

The Perkin alicyclic synthesis provides a foundational method for constructing cyclic carboxylic acids. For this compound, this route involves the reaction of diethyl malonate with a 1,3-dihalopropane, followed by cyclization and hydrolysis.[1]

Catalyst and Reaction Principle

The key catalyst in this synthesis is a strong base, typically sodium ethoxide , which serves to deprotonate diethyl malonate, forming the malonate anion. This potent nucleophile then undergoes a double alkylation with 1,3-dihalopropane. A subsequent intramolecular condensation, akin to a Dieckmann condensation, is also base-catalyzed, leading to the formation of the cyclopentane ring.[1]

Experimental Workflow: Perkin Alicyclic Synthesis

diethyl_malonate Diethyl Malonate naoet_etoh Sodium Ethoxide in Ethanol malonate_anion Malonate Anion naoet_etoh->malonate_anion dihalopropane 1,3-Dihalopropane alkylation Double Alkylation dihalopropane->alkylation tetraester Diethyl 2,2'-(propane- 1,3-diyl)dimalonate alkylation->tetraester strong_base Strong Base (e.g., NaOEt) cyclization Intramolecular Condensation strong_base->cyclization cyclic_keto_ester Cyclic β-keto ester cyclization->cyclic_keto_ester hydrolysis_decarboxylation Hydrolysis & Decarboxylation cyclic_keto_ester->hydrolysis_decarboxylation product Cyclopentane-1,3- dicarboxylic Acid hydrolysis_decarboxylation->product

Caption: Perkin alicyclic synthesis workflow.

Detailed Experimental Protocol: Perkin Alicyclic Synthesis
  • Formation of the Malonate Anion: Dissolve diethyl malonate (2 equivalents) in absolute ethanol containing sodium ethoxide (2 equivalents) to generate the sodium salt of diethyl malonate.[1]

  • Alkylation: Add 1,3-dibromopropane (1 equivalent) dropwise to the solution of the malonate anion and reflux the mixture for several hours. This results in the formation of diethyl 2,2'-(propane-1,3-diyl)dimalonate.[1]

  • Cyclization: Treat the resulting tetraester with a strong base, such as sodium ethoxide, in an inert solvent like benzene to induce an intramolecular condensation, forming the cyclopentane ring.[1]

  • Hydrolysis and Decarboxylation: Hydrolyze the cyclic β-keto ester with a strong acid or base, followed by acidification and heating to promote decarboxylation, yielding this compound.[1]

Oxidative Cleavage of Norbornene: A Stereospecific Approach

For the synthesis of cis-1,3-cyclopentanedicarboxylic acid, the oxidative cleavage of norbornene is a highly efficient and stereospecific method.[1] This approach leverages a potent catalytic system to break the double bond of the bicyclic starting material.

Catalytic System and Mechanism

The most effective catalytic system for this transformation is Ruthenium(III) chloride (RuCl₃) in the presence of a co-oxidant, typically sodium periodate (NaIO₄) .[1][8] The reaction proceeds through the formation of a high-valent ruthenium oxide species (RuO₄) in situ, which acts as the primary oxidant. This species attacks the double bond of norbornene, leading to its cleavage and the formation of the dicarboxylic acid. The use of a co-oxidant like NaIO₄ is crucial for regenerating the active ruthenium catalyst, allowing it to be used in catalytic amounts.

Causality in Catalyst Selection: Ruthenium-based oxidants are particularly effective for cleaving carbon-carbon double bonds. The choice of the co-oxidant and solvent system can influence the reaction rate and selectivity. The stereochemistry of the starting norbornene is retained in the product, making this an excellent method for obtaining the cis-isomer.

Experimental Workflow: Oxidative Cleavage

norbornene Norbornene catalyst RuCl₃ (catalytic) NaIO₄ (co-oxidant) oxidation Oxidative Cleavage catalyst->oxidation product cis-1,3-Cyclopentane- dicarboxylic Acid oxidation->product

Caption: Oxidative cleavage of norbornene workflow.

Detailed Experimental Protocol: Oxidative Cleavage of Norbornene

A general procedure for the ruthenium-catalyzed oxidative cleavage of olefins is as follows, which can be adapted for norbornene:

  • Reaction Setup: In a suitable solvent system, such as a mixture of acetonitrile and water, dissolve the norbornene substrate.[8]

  • Addition of Reagents: Add a catalytic amount of RuCl₃ (typically 1-5 mol%) and an excess of the co-oxidant NaIO₄.[8]

  • Reaction: Stir the biphasic mixture vigorously at room temperature for an extended period (e.g., 24-48 hours) until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Work-up and Isolation: Quench the reaction, typically with an alcohol like isopropanol. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure cis-1,3-cyclopentanedicarboxylic acid.

Conclusion and Future Perspectives

The choice of the optimal catalytic system for the synthesis of this compound is contingent on the desired stereochemistry, scale of the reaction, and the availability and cost of starting materials.

  • The Oxidative Cleavage of Norbornene is the preferred method for obtaining the cis-isomer in high yield and stereospecificity.

  • The Perkin Alicyclic Synthesis offers a viable route from simple, inexpensive starting materials, although it is a multi-step process with potentially lower overall yields.

  • The Dieckmann Condensation is a classic and effective method for forming the cyclopentane ring, but the subsequent functionalization to the 1,3-dicarboxylic acid can be challenging.

Future research in this area should focus on the development of more sustainable and efficient catalytic systems. This includes the exploration of heterogeneous catalysts for easier separation and recycling, as well as biocatalytic approaches that can offer high selectivity under mild reaction conditions. The development of one-pot procedures that minimize intermediate purification steps would also be a significant advancement in the synthesis of this important molecule.

References

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Vogel, E. (1958). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • Li, W., et al. (2023). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • van der Waal, J. C., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega, 6(4), 2913–2922.
  • Stepan, A. F., et al. (2020). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 85(3), 1745–1755.
  • Yang, D., & Zhang, C. (2001). Ruthenium-catalyzed oxidative cleavage of olefins to aldehydes. The Journal of Organic Chemistry, 66(14), 4814–4818.
  • Baran, P. S. (2005). Cyclopentane Synthesis.
  • Organic Synthesis Portal. (n.d.). Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes. Retrieved from [Link]

  • Bäckvall, J.-E. (Ed.). (2010).
  • ResearchGate. (2025). Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes | Request PDF. Retrieved from [Link]

  • US Patent 3504036A. (1970). Process for the production of cycloalkane-1,3-diones.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Sharma, P. K., & Nielsen, P. (2004). New ruthenium-based protocol for cleavage of terminal olefins to primary alcohols: improved synthesis of a bicyclic nucleoside. The Journal of Organic Chemistry, 69(17), 5742–5745.
  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • Tanabe, Y., et al. (2002). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Perkin Reaction.
  • Pozo C., J. (1968). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

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A Comparative Guide to the Stability of Cyclopentane-1,3-dicarboxylic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount to its successful translation into a therapeutic agent. This guide provides an in-depth evaluation of the stability of cyclopentane-1,3-dicarboxylic acid, a key building block in various pharmaceutical scaffolds. We will explore its stability under thermal, pH-mediated, and chemical stress conditions, and draw comparisons with relevant alternatives to inform selection and formulation strategies. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

The Foundational Role of Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a critical hurdle. An unstable active pharmaceutical ingredient (API) can lead to a cascade of undesirable outcomes, including loss of potency, formation of toxic degradation products, and altered bioavailability. Therefore, a comprehensive understanding of a molecule's stability profile under various environmental conditions is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic efficacy.

Cyclic dicarboxylic acids, such as this compound, are attractive moieties in drug design due to their rigid structures, which can impart favorable conformational constraints on a molecule, and their ability to engage in specific hydrogen bonding interactions with biological targets. However, the presence of two carboxylic acid groups also introduces potential liabilities related to pH sensitivity and reactivity. This guide will dissect these aspects for this compound.

Intrinsic Stability: A Tale of Two Rings

Before delving into forced degradation studies, it is instructive to consider the inherent stability of the cyclopentane ring itself, particularly in comparison to its six-membered counterpart, cyclohexane. From a fundamental chemical standpoint, cyclohexane is the most stable cycloalkane, exhibiting minimal to no ring strain as it can readily adopt a strain-free chair conformation with ideal tetrahedral bond angles of 109.5°.[1][2][3] In contrast, cyclopentane possesses a small amount of ring strain due to the slight deviation of its bond angles from the ideal and the presence of some torsional strain in its envelope and half-chair conformations.[1][4] This inherent difference in ring strain can influence the reactivity of substituted derivatives under stress conditions.

While Bayer's Strain Theory initially suggested cyclopentane to be more stable, experimental data on heats of combustion have since established the superior stability of cyclohexane.[2][3] This fundamental difference is a crucial consideration when selecting a cyclic scaffold in drug design, as the higher inherent strain in a cyclopentane ring could translate to a greater propensity for degradation under certain conditions.

Thermal Stability Profile

The thermal stability of a compound is a critical parameter, influencing its suitability for manufacturing processes that may involve heating, such as drying and melt extrusion, as well as its long-term storage.

General Characteristics

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is an off-white to pale yellow solid with a melting point of approximately 121°C and an estimated boiling point of 243.22°C.[5] These thermal properties suggest that the compound can withstand moderate heating without decomposition, making it amenable to various synthetic applications at elevated temperatures.[5] The relatively compact cyclic structure limits the molecular surface area available for intermolecular interactions compared to linear dicarboxylic acids of similar molecular weight, which is reflected in its moderate boiling point.[5]

Potential Thermal Degradation Pathways

Dicarboxylic acids, when heated, can undergo decarboxylation. The propensity for this reaction is highly dependent on the relative positions of the two carboxyl groups. While 1,1- and 1,2-dicarboxylic acids are more prone to decarboxylation, 1,3-dicarboxylic acids are generally more stable. However, under forcing conditions, decarboxylation of this compound to form cyclopentene derivatives is a potential degradation pathway.[5]

A study on the thermal decomposition of cyclohexanecarboxylic acid catalyzed by hydrogen bromide showed decomposition into cyclohexene, carbon monoxide, and water in the temperature range of 642–703 K.[6] While the conditions are harsh, this highlights a potential, albeit extreme, degradation route for cyclic carboxylic acids.

Experimental Protocol for Thermogravimetric Analysis (TGA)

To quantitatively assess thermal stability, Thermogravimetric Analysis (TGA) is the method of choice. This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition for this compound and compare it with an alternative such as cyclohexane-1,3-dicarboxylic acid.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

    • Temperature Program: Ramp from ambient temperature (e.g., 25°C) to a final temperature (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum rate of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of sample B Place in TGA pan A->B C Load into TGA instrument B->C D Set atmosphere (N2 or Air) C->D E Ramp temperature (10°C/min) D->E F Plot % weight loss vs. Temp E->F G Determine Tonset (5% loss) F->G H Analyze DTG for max decomp. rate F->H

Figure 1: Workflow for Thermogravimetric Analysis.

Expected Outcome: A quantitative comparison of the thermal stability of this compound and its analogues.

CompoundRing SizePredicted Relative StabilityExpected Tonset (°C)
This compound5LowerLower
Cyclohexane-1,3-dicarboxylic acid6HigherHigher

pH-Dependent Stability and Hydrolysis

The ionizable nature of the carboxylic acid groups makes the stability of this compound highly dependent on the pH of its environment. This is a critical consideration for the formulation of liquid dosage forms and for predicting its behavior in physiological fluids.

Ionization and Solubility

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid has two distinct ionization constants (pKa values): pK1 = 4.26 and pK2 = 5.51 at 25°C.[5] This pH-dependent ionization governs its solubility and the predominant ionic species in solution:

  • Low pH (< 3): Exists primarily in its neutral, fully protonated form with minimal aqueous solubility.[5]

  • Intermediate pH (4.26 - 5.51): The monoprotonated species predominates, leading to increased water solubility.[5]

  • High pH (> 7): The dianionic species is the major form, resulting in maximum aqueous solubility.[5]

Susceptibility to Hydrolysis

While the cyclopentane ring itself is not susceptible to hydrolysis, the carboxylic acid functional groups can participate in reactions that are influenced by pH. For instance, intramolecular catalysis leading to anhydride formation, although less likely for a 1,3-dicarboxylic acid compared to 1,2- or 1,4-isomers, cannot be entirely ruled out under certain conditions.

A study on the biodegradation of cyclohexane carboxylic acid revealed that a pH of 10 afforded the highest degradation rate, indicating that basic conditions can promote the degradation of this type of structure.[7] Furthermore, research on the acid-catalyzed hydrolysis of methyl cyclohexanedicarboxylates provides kinetic data on the reactivity of these systems in acidic media.[8]

Experimental Protocol for pH Stability Study (Forced Hydrolysis)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the degradation of the parent compound and the formation of any degradation products.

Objective: To determine the rate of degradation of this compound across a range of pH values.

Methodology:

  • HPLC Method Development: Develop and validate a stability-indicating HPLC method capable of separating this compound from potential degradants. A reversed-phase method with UV detection is a common starting point.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

    • Spike the buffer solutions with the stock solution to a final concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Incubate the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately quench the reaction by neutralizing the solution and/or diluting it with the mobile phase to prevent further degradation before analysis.

  • HPLC Analysis: Analyze the samples by the validated stability-indicating HPLC method.

  • Data Analysis:

    • Plot the percentage of the remaining this compound against time for each pH condition.

    • Determine the degradation rate constant (k) for each pH from the slope of the natural logarithm of the concentration versus time plot (for first-order kinetics).

    • Construct a pH-rate profile by plotting log(k) versus pH.

HPLC_Stability_Workflow cluster_setup Experimental Setup cluster_stress Forced Degradation cluster_analysis Analysis & Data Interpretation A Prepare stock solution C Spike buffers with stock solution A->C B Prepare buffer solutions (pH 2-12) B->C D Incubate at 60°C C->D E Withdraw aliquots at time points D->E F Quench reaction E->F G HPLC analysis F->G H Plot % remaining drug vs. time G->H I Calculate degradation rate (k) H->I J Construct pH-rate profile I->J

Figure 2: Workflow for pH Stability Study.

Chemical Stability: Oxidation and Photolysis

Beyond thermal and hydrolytic degradation, it is crucial to assess the stability of this compound in the presence of oxidative and photolytic stress.

Oxidative Stability

While the saturated cyclopentane ring is generally resistant to oxidation under mild conditions, the presence of tertiary hydrogens at the 1 and 3 positions could be potential sites for radical-mediated oxidation. A safety data sheet for the analogous cis-1,3-cyclohexanedicarboxylic acid indicates that it is incompatible with strong oxidizing agents.[9] This suggests that oxidative degradation is a plausible pathway that warrants investigation.

Photostability

The photostability of a drug substance is a key regulatory requirement, as exposure to light during manufacturing, storage, or administration can lead to degradation. While this compound does not contain a chromophore that strongly absorbs UV-visible light, photosensitized degradation can still occur. A study on cyclopentane-fused coumarins showed that the cyclopentane moiety can influence the photolytic pathway.[1]

Experimental Protocols for Oxidative and Photolytic Degradation

Objective: To evaluate the susceptibility of this compound to oxidative and photolytic degradation.

Oxidative Degradation Protocol:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.

  • Incubation: Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., up to 7 days), protected from light.[10]

  • Analysis: Analyze the sample at various time points using the validated stability-indicating HPLC method.

Photostability Protocol (as per ICH Q1B guidelines):

  • Sample Preparation: Expose the solid drug substance and a solution of the drug substance to a light source.

  • Light Source: The light source should emit both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A dark control sample, protected from light, should be stored under the same conditions to separate light-induced degradation from thermal degradation.

  • Analysis: After the exposure period, analyze both the exposed and control samples for any changes in physical appearance and by the validated stability-indicating HPLC method to quantify the parent compound and any degradants.

Chemical_Stability_Workflow cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation (ICH Q1B) A Prepare drug solution B Add H2O2 (3%) A->B C Incubate at RT/40°C B->C D Analyze by HPLC C->D E Expose solid & solution to light G Analyze exposed & control by HPLC E->G F Store dark control F->G

Sources

A Senior Application Scientist's Guide to the Mechanistic Nuances of Cyclopentane-1,3-dicarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry, the cyclopentane ring serves as a cornerstone scaffold in both medicinal chemistry and materials science. Its prevalence in natural products and FDA-approved drugs underscores its utility in presenting substituents in well-defined three-dimensional space.[1] Among its derivatives, cyclopentane-1,3-dicarboxylic acid (CPDA) offers a particularly intriguing platform due to the stereochemical relationship of its functional groups. The cis and trans isomers of CPDA provide distinct geometric constraints that profoundly influence reaction mechanisms, product architecture, and, ultimately, performance in various applications.

This guide provides an in-depth analysis of the mechanistic studies of CPDA reactions, with a focus on esterification and polycondensation. We will explore the causality behind experimental choices, compare the performance of CPDA with relevant alternatives, and provide actionable experimental protocols for researchers.

Section 1: Mechanistic Insights into Key Reactions of this compound

The reactivity of CPDA is intrinsically linked to the spatial orientation of its two carboxylic acid moieties. This stereochemical difference between the cis and trans isomers is the primary determinant of their distinct chemical behavior.

Esterification: A Tale of Two Isomers

The acid-catalyzed esterification of a dicarboxylic acid is a stepwise process. The first esterification proceeds similarly for both isomers, but the second esterification is where the influence of stereochemistry becomes paramount.

The generally accepted mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, a proton transfer, and subsequent elimination of water.

G cluster_0 Acid-Catalyzed Esterification Mechanism Protonation Protonation Nucleophilic_Attack Nucleophilic_Attack Protonation->Nucleophilic_Attack Protonation->Nucleophilic_Attack Proton_Transfer Proton_Transfer Nucleophilic_Attack->Proton_Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Water_Elimination Proton_Transfer->Water_Elimination Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water_Elimination->Deprotonation Water H2O Water_Elimination->Water Byproduct H+ H+ Deprotonation->H+ Regenerates catalyst Ester R-COOR' Deprotonation->Ester Carboxylic_Acid R-COOH Carboxylic_Acid->Protonation Alcohol R'-OH Alcohol->Nucleophilic_Attack

Caption: Generalized mechanism of acid-catalyzed esterification.

For trans-CPDA, the two carboxylic acid groups are on opposite sides of the cyclopentane ring and behave largely independently. The kinetics of the first and second esterification are expected to be similar, as the formation of the first ester group does not significantly hinder the approach of an alcohol to the second carboxylic acid.

In contrast, for cis-CPDA, both carboxylic acid groups are on the same face of the ring. This proximity can lead to intramolecular interactions. The monoanion of cis-CPDA is stabilized by a strong intramolecular hydrogen bond, which is significantly more stable than in the corresponding cis-1,3-cyclohexanedicarboxylic acid.[2] This suggests that in the diacid form, the two carboxyl groups are held in close proximity, which can influence the reaction pathway. After the first esterification, the resulting bulky ester group can sterically hinder the approach of a second alcohol molecule to the adjacent carboxylic acid, potentially leading to a lower rate constant for the second esterification compared to the first.

Polycondensation: The Role of Stereochemistry in Polymer Architecture

In the formation of polyesters, the stereochemistry of the diacid monomer is critical in defining the polymer's properties. Polycondensation reactions with CPDA and a diol, such as ethylene glycol, proceed via the same fundamental esterification mechanism. However, the rigidity and stereochemistry of the cyclic monomer are translated into the polymer backbone.

G cluster_1 Polycondensation of CPDA and a Diol CPDA HOOC-(C5H8)-COOH Oligomer HOOC-(C5H8)-COO-R-OH CPDA->Oligomer Diol HO-R-OH Diol->Oligomer Polymer -[OC-(C5H8)-COO-R-O]-n Oligomer->Polymer + (n-1) CPDA + (n-1) Diol

Caption: Schematic of polyester formation from CPDA and a diol.

  • trans-CPDA in Polymers: The use of the trans isomer as a monomer will lead to a more linear and regular polymer chain. This regularity can facilitate chain packing and crystallization, likely resulting in a semi-crystalline polymer with a higher melting point and tensile strength.

  • cis-CPDA in Polymers: The cis isomer will introduce a permanent kink into the polymer backbone. This disruption of linearity hinders efficient chain packing, leading to a more amorphous polymer. Amorphous polymers are typically characterized by a lower glass transition temperature, lower melting point (or none at all), and increased flexibility.

Furthermore, studies on the analogous 1,4-cyclohexanedicarboxylic acid have shown that cis/trans isomerization can occur at the high temperatures often required for melt polycondensation.[3][4] It is plausible that similar isomerization could occur with CPDA, leading to a mixture of cis and trans linkages in the final polymer and affecting its properties.

Section 2: Performance Comparison in Key Applications

The choice of CPDA isomer or an alternative dicarboxylic acid is dictated by the desired properties of the final product, be it a drug molecule or a polymer.

Cyclopentane Scaffolds in Medicinal Chemistry

The cyclopentane ring is a "privileged scaffold" in drug discovery due to its ability to project substituents into distinct vectors in 3D space.[1] The rigidity of the ring, compared to open-chain alkanes, reduces the entropic penalty upon binding to a biological target.

Table 1: Comparison of Cyclopentane-based Scaffolds in Drug Design

ScaffoldKey FeaturesRationale for Use
cis-1,3-disubstituted Cyclopentane Substituents on the same face of the ring.Mimics the presentation of functional groups in certain natural products. Can be used to chelate metal ions or interact with adjacent binding pockets in a receptor.
trans-1,3-disubstituted Cyclopentane Substituents on opposite faces of the ring.Provides a more extended conformation, spanning a larger distance in a binding site.
2,5-disubstituted bicyclo[2.1.1]hexane A rigidified version of 1,3-disubstituted cyclopentane.[5]"Conformational locking" reduces flexibility, which can improve binding affinity and selectivity.[5]
Cyclopentane-1,3-dione A bioisostere of the carboxylic acid group.[6][7]Can mimic the acidity and hydrogen bonding capabilities of a carboxylic acid but with different physicochemical properties (e.g., lipophilicity, metabolic stability).[6][7]

The choice between cis- and trans-CPDA derivatives in a drug candidate would be determined by the topology of the target's binding site. For instance, derivatives of trans- and cis-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) show different potencies at metabotropic and ionotropic glutamate receptors, highlighting the importance of stereochemistry for biological activity.[8]

CPDA in Polymer Science: A Comparison with Other Dicarboxylic Acids

The properties of polyesters are highly dependent on the structure of the dicarboxylic acid monomer.

Table 2: Predicted Property Comparison of Polyesters from Different Dicarboxylic Acids

Dicarboxylic AcidStructureExpected Polymer Properties
Adipic Acid Linear, flexibleLow melting point, flexible, biodegradable.
trans-CPDA Rigid, cyclicHigher melting point and glass transition temperature than adipic acid-based polyesters. Increased rigidity.
cis-CPDA Rigid, cyclic (kinked)Amorphous, lower melting point than trans-CPDA polymers, more flexible.
Terephthalic Acid Rigid, aromaticHigh melting point, high strength and stiffness (e.g., PET).[9]

Polyesters derived from CPDA would offer a middle ground between the flexible aliphatic polyesters and the rigid aromatic polyesters. The use of trans-CPDA could lead to materials with improved thermal stability compared to adipic acid-based polymers, while the cis isomer could be used to tune flexibility and reduce crystallinity.

Section 3: Experimental Protocols

To elucidate the mechanistic differences between the cis and trans isomers of CPDA, a kinetic study of their esterification can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Kinetic Analysis of the Esterification of CPDA Isomers by ¹H NMR Spectroscopy

This protocol outlines a method for monitoring the progress of the esterification of both cis- and trans-CPDA with methanol to determine the rate constants for the formation of the monoester and diester.

Materials:

  • cis-Cyclopentane-1,3-dicarboxylic acid

  • trans-Cyclopentane-1,3-dicarboxylic acid

  • Methanol-d4 (CD₃OD)

  • Sulfuric acid (catalyst)

  • NMR tubes

  • Constant temperature bath

  • NMR spectrometer

Procedure:

  • Reaction Setup:

    • Prepare two stock solutions of the sulfuric acid catalyst in methanol-d4 (e.g., 0.1 M).

    • In two separate vials, dissolve a precise amount of cis-CPDA and trans-CPDA in a known volume of the catalyst stock solution to achieve a desired starting concentration (e.g., 0.2 M).

    • Transfer the solutions to separate NMR tubes.

  • NMR Data Acquisition:

    • Place the NMR tubes in the NMR spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 50 °C).

    • Acquire a ¹H NMR spectrum at time t=0.

    • Acquire subsequent spectra at regular time intervals (e.g., every 30 minutes) for several hours.

  • Data Analysis:

    • Identify the signals corresponding to the methoxy protons of the monoester and diester products. These will appear as singlets, likely at different chemical shifts from each other and from the residual protons in the deuterated methanol.

    • Integrate the signals for the monoester and diester at each time point.

    • Calculate the concentration of the diacid, monoester, and diester at each time point based on the relative integrals and the initial concentration of the diacid.

    • Plot the concentrations of the reactant and products as a function of time.

    • Use a suitable kinetic model (e.g., a system of differential equations for consecutive reactions) to fit the data and extract the rate constants for the first and second esterification steps for both the cis and trans isomers.

G cluster_2 Workflow for Kinetic Analysis of CPDA Esterification Prepare_Reactants Prepare solutions of cis- and trans-CPDA in methanol-d4 with catalyst Load_NMR Transfer solutions to NMR tubes Prepare_Reactants->Load_NMR Set_Temperature Equilibrate at reaction temperature in NMR spectrometer Load_NMR->Set_Temperature Acquire_Spectra Acquire 1H NMR spectra at regular time intervals Set_Temperature->Acquire_Spectra Integrate_Signals Integrate signals for monoester and diester products Acquire_Spectra->Integrate_Signals Calculate_Concentrations Calculate concentrations of all species over time Integrate_Signals->Calculate_Concentrations Kinetic_Modeling Fit data to a kinetic model to determine rate constants Calculate_Concentrations->Kinetic_Modeling

Caption: Experimental workflow for the kinetic analysis of CPDA esterification.

Conclusion

This compound is a versatile building block whose reactivity and utility are profoundly influenced by its stereochemistry. The cis and trans isomers offer distinct conformational constraints that can be exploited in the design of complex organic molecules and polymers. While direct mechanistic studies on CPDA are not abundant in the literature, a thorough understanding of fundamental reaction mechanisms and the principles of stereochemistry allows for rational design and prediction of its behavior in chemical transformations. The continued exploration of such scaffolds is essential for the advancement of both medicinal chemistry and materials science.

References

  • Kinetic Studies of Esterification of Rosin and Pentaerythritol. OUCI. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]

  • Kinetic Studies of Esterification of Rosin and Pentaerythritol. MDPI. Available at: [Link]

  • Cyclopentane combustion chemistry. Part I: Mechanism development and computational kinetics. ResearchGate. Available at: [Link]

  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ResearchGate. Available at: [Link]

  • 2.13: Polyesters. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Thermal Behavior of Polyesters Derived from 1,3‐Propanediol and Various Aromatic Dicarboxylic Acids. ResearchGate. Available at: [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. DePauw University. Available at: [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. Available at: [Link]

  • Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. MPG.PuRe. Available at: [Link]

  • cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 238129. PubChem. Available at: [Link]

  • (PDF) PRODUCTION OF POLYESTER BASED ON ADIPIC ACID AND DETERMINATION OF OPTIMAL COMPONENT RATIO OF COMPONENTS. ResearchGate. Available at: [Link]

  • Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. Available at: [Link]

  • Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminothis compound. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. PMC. Available at: [Link]

  • Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data. ResearchGate. Available at: [Link]

  • In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. PubMed. Available at: [Link]

  • ADIPIC ACID POLYESTER. Ataman Kimya. Available at: [Link]

  • Impact of Isomeric Dicarboxylate Ligands on the Formation of One-Dimensional Coordination Polymers and Metallocycles: A Novel cis→trans Isomerization. MDPI. Available at: [Link]

  • Conformational Preferences of cis-1,3-cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. PubMed. Available at: [Link]

  • C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • Oxidative functionalization of cyclopentane-1,3-diones: cell imaging studies of diphenothiazine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. NIH. Available at: [Link]

  • Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists. PubMed. Available at: [Link]

  • Transition States for the Dimerization of 1,3-Cyclohexadiene: A DFT, CASPT2, and CBS-QB3 Quantum Mechanical Investigation. Figshare. Available at: [Link]

  • 20.10: Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts. Available at: [Link]

  • Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Scientific Research Publishing. Available at: [Link]

  • cis-1,4 Selective Coordination Polymerization of 1,3-Butadiene and Copolymerization with Polar 2-(4-Methoxyphenyl). NIH. Available at: [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Semantic Scholar. Available at: [Link]

  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. NIH. Available at: [Link]

  • New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. ResearchGate. Available at: [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal Procedures for Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentane-1,3-dicarboxylic acid (CAS: 876-05-1) is a solid organic acid used primarily as a building block in pharmaceutical synthesis.[1][2][3][4][5] While not classified as a P-listed or U-listed acute toxin under US EPA RCRA regulations, it poses significant irritation risks to eyes, skin, and the respiratory tract.

Immediate Directive: Do not dispose of this substance down the drain. The primary disposal route for professional laboratories is high-temperature incineration via a licensed hazardous waste contractor. Neutralization is a spill-response tactic, not a standard disposal method for bulk synthesis waste.

Chemical Profile & Hazard Identification

Data synthesized from Safety Data Sheets (SDS) and PubChem compound summaries.

PropertySpecification
Chemical Name This compound
CAS Number 876-05-1
Molecular Formula C₇H₁₀O₄
Physical State Solid (Crystalline powder)
Acidity (pKa) pK1 ≈ 4.26; pK2 ≈ 5.51 (Weak acid)
GHS Classification Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Incompatibilities Strong oxidizing agents, Strong bases
Pre-Disposal Assessment & Segregation

Before initiating disposal, you must characterize the waste stream. This step prevents dangerous cross-reactivity in waste containers.

Segregation Logic
  • Do NOT mix with: Oxidizing acids (e.g., Nitric Acid, Perchloric Acid). Mixing organic acids with oxidizers can create unstable, explosive mixtures.

  • Do NOT mix with: Strong bases (e.g., Sodium Hydroxide) in unvented containers. The exothermic neutralization reaction can generate heat and pressure, potentially rupturing the vessel.

  • Correct Stream: Segregate into "Solid Organic Waste" or "Liquid Organic Acid Waste" streams.

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the decision logic for routing this chemical safely.

disposal_decision_tree Start Waste Generation: This compound State_Check Determine Physical State Start->State_Check Solid Solid / Crystalline State_Check->Solid Liquid Solution / Mother Liquor State_Check->Liquid Spill Spill / Uncontrolled Release State_Check->Spill Solid_Action Package in HDPE/Glass Label: 'Solid Organic Acid' Solid->Solid_Action Liquid_Action Check Solvent Compatibility Segregate from Oxidizers Liquid->Liquid_Action Spill_Action Isolate Area Apply Neutralizer (Na2CO3) Spill->Spill_Action Disposal Transfer to EHS / Waste Contractor for Incineration Solid_Action->Disposal Liquid_Action->Disposal Spill_Action->Disposal

Figure 1: Decision matrix for determining the appropriate disposal pathway based on the physical state of the waste.[5]

Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Surplus Reagent)

Best for: Expired shelf chemicals, excess synthesis yield, or contaminated solid residues.[5]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers as prolonged contact with the acid may cause corrosion.

  • Labeling: Affix a hazardous waste label. Clearly print:

    • Chemical Name: this compound[1][2][3][4][5]

    • Hazard Class: Irritant

    • Constituents: 100% (if pure)

  • Secondary Containment: Place the sealed container into a secondary bin or bucket to capture potential leaks during transport.

  • Handoff: Schedule pickup with your facility's Environmental Health & Safety (EHS) department. The ultimate fate is incineration (fuel blending).

Protocol B: Liquid Waste Disposal (Solutions)

Best for: Reaction mixtures, mother liquors, or cleaning solvents containing the acid.

  • Solvent Check: Ensure the solvent carrying the acid is compatible with your "Organic Acid" waste stream.

    • Halogenated Solvents (DCM, Chloroform): Must go into "Halogenated Waste."[6]

    • Non-Halogenated Solvents (Methanol, Ethyl Acetate): Go into "Non-Halogenated Organic Waste."

  • pH Verification: If the solution is aqueous, check pH. If pH < 2, it is a D002 Corrosive Waste .[7]

  • Bulking: Pour into the appropriate carboy (typically 20L HDPE).

    • Critical Safety Step: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Documentation: Log the volume added to the waste manifest immediately.

Protocol C: Spill Response & Cleanup

Best for: Accidental benchtop spills or floor releases.

Mechanism: Neutralization is required before collection to reduce the risk of irritation to cleanup personnel.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[6] If dust is present, use an N95 respirator.

  • Containment: If liquid, dike the spill with absorbent socks. If solid, cover to prevent dust generation.

  • Neutralization:

    • Gently cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Observation: You will see bubbling (

      
       evolution). Wait until bubbling ceases.
      
  • Collection:

    • Sweep the neutralized paste/powder into a dustpan.

    • Place in a bag or jar labeled "Spill Debris - Neutralized Organic Acid."

  • Final Wash: Clean the surface with soap and water.[8][9]

Regulatory Compliance (US & EU Context)
  • US EPA (RCRA):

    • This compound is not specifically listed (P or U list).[5]

    • However, if disposed of in a solution with pH < 2, it carries the D002 (Corrosivity) waste code.

    • If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitability) code.[7]

  • EU Waste Framework Directive:

    • Classify under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238129: cis-1,3-Cyclopentanedicarboxylic acid.[2] Retrieved from [Link]

  • US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Washington EHS. Organic Acid Standard Operating Procedure. Retrieved from [Link]

Sources

Personal protective equipment for handling Cyclopentane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3926-62-3 | Formula: C₇H₁₀O₄ | Physical State: Solid (Crystalline Powder)

Executive Summary

Cyclopentane-1,3-dicarboxylic acid is a dicarboxylic acid building block used frequently in the synthesis of metal-organic frameworks (MOFs) and pharmaceutical intermediates. While often classified as a "Warning" level irritant (H315, H319, H335) rather than a "Danger" level corrosive, its handling risks are frequently underestimated.

The Primary Hazard Vector is Dust. As a crystalline solid with acidic protons (pKa ≈ 4.0–4.5), airborne particulates react with mucosal moisture (eyes, lungs, sweat) to form localized acidic solutions. This guide prioritizes particulate containment and dermal isolation .

Part 1: Hazard Mechanism & Risk Assessment

To select the correct PPE, you must understand the mechanism of injury.

Hazard DomainMechanism of ActionCritical Control Point
Inhalation (H335) Fine particulates bypass nasal hairs and deposit in the upper respiratory tract. Hydrolysis on mucosal surfaces lowers local pH, causing inflammation.Engineering Control: Handle exclusively in a fume hood. PPE: N95/P2 respirator if hood is unavailable.
Ocular (H319) High acidity causes immediate protein denaturation in corneal tissue. Crystalline solids can cause mechanical abrasion plus chemical burn.PPE: Indirect-vented goggles (Safety glasses are insufficient for dusts).
Dermal (H315) Prolonged contact, especially under occlusion (e.g., tight watch bands, sweaty cuffs), allows the acid to solubilize and penetrate the stratum corneum.PPE: Nitrile gloves with long cuffs; immediate washing upon contamination.

Part 2: Personal Protective Equipment (PPE) Matrix

Hand Protection: The "Permeation Logic"

Recommendation: Nitrile Rubber (Minimum 0.11 mm thickness) .

  • Why Nitrile? Natural Latex provides adequate protection against dilute acids, but Nitrile offers superior resistance to the organic solvents (e.g., Dichloromethane, Methanol) often used to dissolve this compound during synthesis.

  • The "Double-Glove" Rule: When handling >5g or working with solutions, wear two pairs of nitrile gloves. The outer pair acts as a sacrificial barrier.

Eye & Face Protection

Recommendation: Indirect-Vented Chemical Goggles .

  • Scientific Rationale: Standard safety glasses have gaps. Airborne acidic powder can flow over the top of glasses and settle into the eye. Goggles provide a sealed environment.[1]

  • Face Shield: Required only if handling large liquid volumes (>1L) of the acid in solution where splash risk exists.

Respiratory Protection

Recommendation: Fume Hood (Primary) or N95/P2/P3 Particulate Respirator (Secondary) .

  • Logic: Engineering controls (hoods) are superior to PPE. If you must weigh the solid on an open bench, a fit-tested particulate respirator is mandatory to prevent inhalation of acidic dust.

Summary Table: PPE Specifications
ComponentSpecificationReplacement Criteria
Gloves 100% Nitrile, Powder-Free, 0.11mm (4 mil) min.Replace every 2 hours or immediately upon splash.
Eye Wear ANSI Z87.1 / EN 166 Indirect Vented Goggles.Replace if lenses are scratched (compromises visibility).
Body Lab Coat (Cotton/Poly blend). High neck preferred.Launder weekly; remove immediately if contaminated.
Respiratory Fume Hood (Face velocity: 0.3–0.5 m/s).N/A (Verify certification annually).

Part 3: Operational Decision Workflow

This workflow dictates the safety protocol based on the state of the chemical (Solid vs. Solution).

PPE_Workflow Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Dry Solid Soln_Path Dissolved in Solvent State_Check->Soln_Path Liquid Solution Solid_PPE REQUIRED PPE: 1. Nitrile Gloves (Single) 2. Chemical Goggles 3. Lab Coat 4. Fume Hood (Mandatory) Solid_Path->Solid_PPE Soln_PPE REQUIRED PPE: 1. Nitrile Gloves (Double) 2. Chemical Goggles 3. Face Shield (if >1L) 4. Fume Hood Soln_Path->Soln_PPE Action_Weigh Protocol: Static Control Use anti-static gun/brush. Avoid rapid pouring (dust cloud). Solid_PPE->Action_Weigh Action_Mix Protocol: Exothermic Check Add acid to solvent slowly. Monitor temp if using basic solvents. Soln_PPE->Action_Mix Disposal Disposal: Neutralize (NaHCO3) or Organic Waste Stream Action_Weigh->Disposal Action_Mix->Disposal

Figure 1: Decision Logic for PPE selection and handling protocols based on physical state.

Part 4: Technical Handling Protocols

Protocol A: Safe Weighing (The "Static" Risk)

Organic acid powders are prone to static charging, causing them to "jump" off spatulas and disperse as dust.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a "balance enclosure" or wear an N95 respirator.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid.

  • Transfer: Use a narrow-neck funnel to transfer the powder from the weighing boat to the reaction vessel to minimize dust exposure.

Protocol B: Self-Validating Glove Check

Before handling the acid, perform the "Inflation Test" :

  • Hold the glove by the cuff.

  • Traps air inside and roll the cuff down to pressurize the fingers.

  • Listen/feel for leaks.

  • Why? Micro-punctures are invisible to the eye but will allow acid solution to seep in, causing "occlusion burns" (burns that happen under the glove).

Part 5: Emergency & Disposal Procedures

Spill Management (Solid)
  • Isolate: Inform nearby personnel.

  • PPE: Don goggles and N95 respirator.

  • Clean: Do not dry sweep (creates dust). Cover the spill with wet paper towels to dampen the powder, then scoop into a waste bag.

  • Decon: Wipe the surface with a 5% Sodium Bicarbonate (NaHCO₃) solution until bubbling stops.

Spill Management (Solution)[2]
  • Neutralize: Cover spill with Sodium Bicarbonate or a commercial acid spill kit.

  • Wait: Allow CO₂ generation to cease.

  • Collect: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

Disposal[3][4][5]
  • Waste Stream: Segregate as "Organic Acid Waste."

  • Labeling: Clearly mark the container with "this compound - Irritant."

  • Destruction: The preferred method is incineration in a licensed facility equipped with scrubbers.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 30, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. Retrieved January 30, 2026, from [Link]

Sources

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